1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNSOIKACZHLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile building block for drug discovery and chemical biology. We will delve into its fundamental physicochemical properties, spectroscopic profile, principal synthesis methodologies, and characteristic reactivity. Furthermore, this document explores its application as a constrained amino acid analogue and a strategic starting material for the development of novel therapeutics, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.
Core Physicochemical and Structural Properties
This compound is a bifunctional molecule incorporating a secondary amine within a partially saturated heterocyclic ring system and a carboxylic acid on the aromatic ring. This unique arrangement imparts specific chemical characteristics crucial for its application in synthesis.
Structural and Molecular Data
The fundamental properties of the title compound are summarized below. These values establish the baseline for its handling, reactivity, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | CQNSOIKACZHLHP-UHFFFAOYSA-N | [3] |
| Canonical SMILES | OC(=O)c1ccc2CCNCc2c1 | [3] |
Predicted Physicochemical Properties
While extensive experimental data for this specific isomer is not broadly published, computational models and data from analogous structures provide reliable estimates for key parameters influencing its behavior in various chemical environments.
| Property | Predicted Value | Significance in Application |
| pKa (Acidic) | ~4.2 | Governs the ionization state of the carboxylic acid; crucial for salt formation, solubility, and chromatographic behavior. |
| pKa (Basic) | ~9.5 | Governs the ionization state of the secondary amine; key for its nucleophilicity and role in acid-catalyzed reactions. |
| XLogP3 | 0.8 - 1.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solubility, relevant for both reaction conditions and biological partitioning. |
| Melting Point | >200 °C (decomposes) | High melting point is typical for amino acids, reflecting strong intermolecular hydrogen bonding and zwitterionic character in the solid state. |
| Solubility | Soluble in aqueous base and acid; sparingly soluble in neutral water and many organic solvents. | Solubility is highly pH-dependent due to the presence of both acidic and basic functional groups. |
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below.
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons (typically 3H, showing splitting patterns indicative of 1,2,4-trisubstitution), two methylene groups of the heterocyclic ring (4H, likely complex multiplets or triplets), and a broad singlet for the N-H proton. The carboxylic acid proton may be visible as a very broad singlet or may exchange and not be observed.
-
¹³C NMR: Approximately 10 distinct carbon signals are expected. Key signals include the carbonyl carbon of the carboxylic acid (~168-175 ppm), aromatic carbons (120-150 ppm), and two aliphatic carbons corresponding to the CH₂ groups of the tetrahydroisoquinoline ring (~25-50 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorptions would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H stretches from both aromatic and aliphatic components.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 177.20.
Synthesis Methodologies
The synthesis of substituted tetrahydroisoquinolines is a well-established field of organic chemistry. The construction of the 7-carboxy substituted isomer typically involves strategies where the carboxylic acid or a precursor group is installed on the aromatic ring prior to the cyclization step. The Pictet-Spengler reaction is a cornerstone of THIQ synthesis.[4][5]
Retrosynthetic Analysis via Pictet-Spengler Reaction
A logical retrosynthetic approach disconnects the C1-N bond, tracing the molecule back to a substituted phenethylamine and a formaldehyde equivalent. This strategy is highly effective, particularly when the aromatic ring is activated by electron-donating groups.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
This protocol outlines a robust, literature-supported pathway for the gram-scale synthesis of the title compound.
Step 1: Synthesis of 4-(2-Aminoethyl)benzoic acid Hydrochloride
-
Starting Material: 4-(2-Aminoethyl)benzonitrile.
-
Procedure:
-
To a solution of 4-(2-aminoethyl)benzonitrile in concentrated hydrochloric acid (e.g., 12 M), add water.
-
Reflux the mixture for 12-24 hours. The progress of the nitrile hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Causality: The strongly acidic conditions and high temperature are required to hydrolyze the stable nitrile group to a carboxylic acid and subsequently cleave any protecting groups on the amine.
-
Upon completion, cool the reaction mixture in an ice bath. The product, 4-(2-aminoethyl)benzoic acid hydrochloride, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol or acetone, and dry under vacuum.
-
Step 2: Pictet-Spengler Cyclization
-
Reactants: 4-(2-Aminoethyl)benzoic acid hydrochloride and aqueous formaldehyde (37 wt. %).
-
Procedure:
-
Suspend the 4-(2-aminoethyl)benzoic acid hydrochloride in a mixture of concentrated hydrochloric acid and water.
-
Add aqueous formaldehyde dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 90-100 °C) for 4-8 hours. The reaction should become homogeneous as it proceeds.
-
Causality: The reaction proceeds via the formation of a Schiff base (iminium ion) between the primary amine and formaldehyde.[6] The acidic medium catalyzes both the iminium ion formation and the subsequent intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form the new six-membered ring.[6]
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base such as aqueous sodium hydroxide or ammonium hydroxide. The target compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield this compound.
-
Self-Validation: The final product's identity and purity should be confirmed using the spectroscopic methods detailed in Section 2 and by melting point analysis.
-
Chemical Reactivity and Derivatization
The molecule's two functional groups, the secondary amine and the carboxylic acid, are the primary sites of chemical reactivity, allowing for a wide range of derivatizations.
Caption: Key reaction pathways for derivatization.
-
N-Acylation/N-Sulfonylation: The secondary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides or sulfonamides. This is a common strategy to introduce diverse functional groups and build molecular complexity.
-
N-Alkylation: Reaction with alkyl halides under basic conditions leads to N-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another effective method for N-alkylation.
-
Esterification: The carboxylic acid can be converted to an ester via Fischer esterification (refluxing in an alcohol with a strong acid catalyst) or by reaction with an alkyl halide after conversion to its carboxylate salt.
-
Amide Bond Formation: Standard peptide coupling reagents (e.g., EDC, HATU, DCC) facilitate the reaction of the carboxylic acid with primary or secondary amines to form a wide array of amide derivatives. This is a cornerstone of its use in constructing peptidomimetics.
-
Aromatization: The tetrahydroisoquinoline ring can be oxidized to the fully aromatic isoquinoline system using catalysts like palladium on carbon (Pd/C) at high temperatures or with other chemical oxidants.
Applications in Research and Drug Discovery
While its isomers, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and the 1-carboxylic acid, are more widely cited as direct components of approved drugs like Quinapril, the 7-carboxylic acid isomer serves as a critical and strategic building block.[7][8]
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the amine and carboxylic acid groups makes it an ideal scaffold. Libraries of compounds can be generated by varying substituents at the N-2 position (via acylation/alkylation) and at the C-7 carboxyl group (via amide coupling/esterification), allowing for systematic exploration of structure-activity relationships (SAR).
-
Constrained Phenylalanine Analogue: The rigid bicyclic structure effectively constrains the geometry of the molecule. In peptide synthesis, its incorporation can enforce specific secondary structures (e.g., turns), which can be crucial for enhancing binding affinity to biological targets, improving metabolic stability, and increasing cell permeability.
-
Fragment-Based Drug Design (FBDD): As a fragment, it presents a well-defined 3D shape with clear vectors for chemical elaboration. The carboxylic acid provides a strong hydrogen bonding and potential salt-bridging group, making it an excellent anchor for binding in protein active sites. Subsequent derivatization can then be used to grow the fragment into a potent lead compound.
-
Intermediate for Complex Heterocycles: The core structure can be a starting point for the synthesis of more complex, fused heterocyclic systems with potential biological activity.
Conclusion
This compound is a high-value chemical entity characterized by its robust synthesis, predictable reactivity, and strategic importance in medicinal chemistry. Its rigid framework and bifunctional nature provide a powerful platform for the design and synthesis of compound libraries aimed at diverse biological targets. This guide has provided the core chemical principles and practical methodologies necessary for researchers to effectively utilize this compound as a foundational element in the pursuit of novel therapeutics.
References
- Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
- Füstner, A., et al. (2007). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 72(10), 3743-3753.
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- Gasparyan, M., et al. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(11), 2954.
-
Dakin, L. A. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]
-
Chem-Impex. (n.d.). S-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. Retrieved from [Link]
- Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid. Retrieved from [Link]
- Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758.
- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6, 179-183.
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]
- Heterocycles. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. HETEROCYCLES, 68(1), 133-146.
-
PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Retrieved from [Link]
-
Molecules. (2008). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Retrieved from [Link]
-
MDPI. (2008). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. nbinno.com [nbinno.com]
- 8. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal framework for designing molecules that can interact with high specificity at biological targets. THIQ derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective effects.[2]
This guide focuses on a specific, synthetically important derivative: 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid . The addition of a carboxylic acid group at the 7-position of the benzene ring introduces a key functional handle for further chemical modification, such as amide bond formation, esterification, or salt formation. This versatility makes it a valuable building block for drug discovery professionals engaged in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, formulation, and quality control.
Core Physicochemical Properties
A precise understanding of the core physical properties is the foundation of all laboratory work, from designing reaction conditions to developing purification strategies. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| CAS Number | 160346-57-6 | [3] |
| Appearance | Solid | |
| Melting Point | Data not available. For the related isomer, (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, the melting point is >300°C (with decomposition).[4] | N/A |
| Solubility | Generally soluble in polar solvents; solubility is pH-dependent due to the presence of both an acidic carboxylic acid and a basic secondary amine.[5] | N/A |
| pKa | Predicted pKa for the parent amine at the 2-position is ~9.66. The carboxylic acid pKa is expected to be in the range of 4-5, typical for benzoic acid derivatives. | [6] |
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are critical steps in chemical synthesis. The following spectroscopic data are characteristic of this compound.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 178.21. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp peak should appear around 1680-1710 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate absorption is expected around 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydroisoquinoline ring will be just below 3000 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons (typically in the 7.0-8.0 ppm range), with splitting patterns dictated by their substitution on the benzene ring. The aliphatic protons on the tetrahydroisoquinoline core would appear further upfield (typically 2.5-4.5 ppm). The acidic proton of the carboxylic acid may appear as a broad singlet at a high chemical shift (>10 ppm), and the amine proton signal's position and appearance would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon around 165-175 ppm, multiple signals in the aromatic region (120-150 ppm), and distinct signals for the aliphatic carbons of the heterocyclic ring (typically 25-55 ppm).
-
Field-Proven Experimental Protocols
The following sections detail standardized, reliable methodologies for determining the key physical properties of this compound in a research setting.
Melting Point Determination via Capillary Method
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) suggests a high-purity compound, whereas a broad range often indicates the presence of impurities, which depress and broaden the melting point. This protocol ensures an accurate and reproducible measurement.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the scouted melting point.
-
Fine Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial to allow for thermal equilibrium between the sample, thermometer, and heating block, preventing measurement lag.
-
Observation: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
-
Validation: Repeat the measurement in triplicate to ensure the result is consistent and reproducible.
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Assessment
Causality: Understanding a compound's solubility profile is essential for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and analytical techniques like NMR or HPLC. This protocol provides a systematic way to classify solubility.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Methanol, Dichloromethane, Hexane, DMSO).
-
Sample Preparation: Weigh approximately 10 mg of the compound into a small vial.
-
Initial Solvent Addition: Add 0.1 mL of the selected solvent to the vial.
-
Agitation: Agitate the vial vigorously (e.g., using a vortex mixer) for 1 minute.
-
Observation: Visually inspect the mixture for dissolution.
-
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, followed by agitation, up to a total volume of 1 mL.
-
Classification:
-
Very Soluble: Dissolves in <0.1 mL.
-
Soluble: Dissolves in 0.1 - 0.5 mL.
-
Sparingly Soluble: Dissolves in 0.5 - 1.0 mL.
-
Insoluble: Does not fully dissolve in 1.0 mL.
-
-
pH Modification (for Aqueous Solubility): For water, if the compound is insoluble, add 1M HCl (to protonate the amine) or 1M NaOH (to deprotonate the carboxylic acid) dropwise to assess pH-dependent solubility.[5]
Caption: Protocol for Qualitative Solubility Testing.
General Workflow for Spectroscopic Analysis
Causality: A systematic approach to spectroscopic analysis ensures that high-quality, interpretable data is collected for unambiguous structural confirmation. The choice of solvent and sample concentration is critical for obtaining good resolution and signal-to-noise.
Caption: General Workflow for Spectroscopic Characterization.
Conclusion
This compound is a strategically important building block in medicinal and synthetic chemistry. Its physical properties—defined by the interplay between the rigid heterocyclic core, the basic amine, and the acidic carboxylic acid—dictate its behavior in both chemical reactions and biological systems. The experimental protocols and characteristic analytical data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to handle, characterize, and utilize this compound with confidence and precision. Adherence to these systematic, field-proven methodologies is essential for ensuring data integrity and accelerating the pace of discovery.
References
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
-
PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Retrieved from [Link]
-
ResearchGate. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, 97%. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS#:160346-57-6 | this compound | Chemsrc [chemsrc.com]
- 4. (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]
- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure and Significance of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds. This guide provides a detailed exploration of a specific, yet significant, derivative: 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. We will delve into its molecular architecture, physicochemical properties, a robust synthesis strategy, and its potential in the landscape of modern drug discovery. This document serves as a technical resource, consolidating critical data and methodologies to facilitate further research and application of this versatile molecule.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, a secondary amine with the chemical formula C₉H₁₁N, is a fundamental structural motif found in numerous isoquinoline alkaloids.[1] These compounds, both from natural and synthetic origins, exhibit a remarkable diversity of pharmacological activities.[1] The THIQ scaffold's ability to present substituents in a defined three-dimensional space allows for precise interactions with biological targets, leading to activities ranging from anticancer and antimicrobial to neuroprotective.[2][3]
Derivatives of THIQ have been successfully developed into clinically used drugs, underscoring the therapeutic potential of this heterocyclic system. The strategic placement of functional groups on the THIQ core is a key aspect of medicinal chemistry, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. The introduction of a carboxylic acid group at the 7-position of the aromatic ring, as in our topic molecule, offers a unique opportunity to explore new chemical space and potential therapeutic applications. This functional group can act as a hydrogen bond donor and acceptor, influence the molecule's polarity and solubility, and serve as a handle for further chemical modifications, such as the formation of amides and esters.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a fused bicyclic system where a benzene ring is fused to a dihydropyridine ring. The carboxylic acid group is attached to the 7-position of this aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | Sigma-Aldrich |
| Molecular Weight | 177.20 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES String | OC(=O)c1ccc2CCNCc2c1 | Sigma-Aldrich |
| InChI Key | CQNSOIKACZHLHP-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Characterization
The synthesis of substituted tetrahydroisoquinolines is most famously achieved through the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While a direct Pictet-Spengler synthesis of the 7-carboxylic acid derivative can be challenging, a reliable and versatile approach involves a two-step process starting from a precursor with a functional group at the 7-position that can be readily converted to a carboxylic acid. A common and effective strategy is the synthesis of a 7-cyano-substituted THIQ, followed by hydrolysis.
Proposed Synthetic Pathway
The proposed synthesis involves two key stages:
-
Pictet-Spengler Cyclization to form the 7-cyano-1,2,3,4-tetrahydroisoquinoline intermediate.
-
Hydrolysis of the nitrile group to the carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline (Intermediate)
This protocol is based on the principles of the Pictet-Spengler reaction.
-
Reaction Setup: To a solution of 3-(2-aminoethyl)benzonitrile (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol, add an aqueous solution of formaldehyde (1.1 equivalents).
-
Acidification: Carefully add concentrated hydrochloric acid to the reaction mixture until a pH of approximately 1-2 is achieved. The acid acts as a catalyst for the cyclization.
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then neutralize with a base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline to this compound (Final Product)
This protocol outlines the acid-catalyzed hydrolysis of the nitrile.[4]
-
Reaction Setup: Dissolve the 7-cyano-1,2,3,4-tetrahydroisoquinoline intermediate (1 equivalent) in a mixture of aqueous sulfuric acid (e.g., 50% v/v).
-
Reflux: Heat the mixture to reflux (typically 100-120 °C) for several hours (4-8 hours, or until TLC indicates completion of the reaction).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a base, such as a concentrated solution of sodium hydroxide, until the product precipitates. The pH at which the product precipitates will depend on its isoelectric point.
-
Isolation: Collect the solid product by filtration, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove any organic impurities.
-
Drying: Dry the purified solid under vacuum to obtain this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting pattern will depend on the substitution pattern. For a 7-substituted THIQ, one would expect to see three aromatic protons with distinct chemical shifts and coupling constants.
-
Methylene Protons (C1-H₂ and C4-H₂): The two methylene groups in the heterocyclic ring will appear as multiplets or singlets in the aliphatic region (typically δ 2.5-4.5 ppm).
-
Amine Proton (N-H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-185 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the carboxylic acid group will be deshielded.
-
Methylene Carbons (C1 and C4): Signals in the aliphatic region (typically δ 25-55 ppm).
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6]
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹.[5][6]
-
C-O Stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.[5]
-
N-H Bend: A medium intensity band around 1650-1550 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.20).
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[8][9] The tetrahydroisoquinoline ring may also undergo characteristic fragmentation.[10]
Biological Significance and Therapeutic Potential
The therapeutic potential of the THIQ scaffold is vast and well-documented.[2][11] Derivatives have shown promise as anticancer, anti-HIV, anti-inflammatory, and neuroprotective agents.[3][12] The introduction of a carboxylic acid at the 7-position can significantly influence the biological activity profile.
Caption: Potential therapeutic applications of this compound.
Anticancer Activity
Many THIQ derivatives have been investigated as potential anticancer agents. For instance, some derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of Bcl-2 and Mcl-1 proteins, which are key regulators of apoptosis.[3] The 7-carboxylic acid derivative could potentially interact with similar targets or exhibit novel mechanisms of anticancer activity. Studies on related THIQ compounds have shown potent activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer.[13]
Neuroprotective Effects
The THIQ scaffold is also implicated in neuroscience research. Some THIQ derivatives exhibit neuroprotective properties, while others can be neurotoxic.[12][14][15] The specific substitution pattern is crucial in determining the neurological effects. The 7-carboxylic acid moiety could modulate the interaction of the THIQ core with receptors and enzymes in the central nervous system, potentially leading to neuroprotective effects against conditions like Alzheimer's and Parkinson's disease.
Conclusion
This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis, achievable through a reliable pathway involving the Pictet-Spengler reaction and subsequent hydrolysis, provides access to a versatile scaffold for further chemical exploration. The presence of the carboxylic acid group offers opportunities for creating libraries of derivatives with potentially enhanced biological activities. While specific biological data for this particular isomer is still emerging, the well-established therapeutic potential of the broader THIQ class strongly suggests that this compound and its derivatives are promising candidates for the development of novel therapeutics in areas such as oncology and neuroscience. This guide provides a foundational understanding of its structure, synthesis, and potential applications, intended to catalyze further investigation into this promising molecule.
References
- derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. HETEROCYCLES. 2005-11-15.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021.
- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. 2022-09-26.
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules.
- (PDF) Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer.
- Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry. 2019.
- 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturb
- NMR Chemical Shifts.
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. South Egypt Cancer Institute. 2024-12-30.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
- Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. Neurotoxicity Research. 2019.
- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Deriv
- 1,2,3,4-Tetrahydroisoquinoline | C9H11N. PubChem.
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
- IR: carboxylic acids.
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
- Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
- 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum. ChemicalBook.
- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook.
- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. National Institutes of Health. 2024-07-08.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health. 2020-01-20.
- Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S).
- Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection.
- Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy.
- Mass Spectrometry Fragmentation P
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023-08-29.
- Mass Spectrometry - Examples. The University of Arizona.
- Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. 2022-02-28.
- 1,2,3,4-tetrahydroisoquinoline(91-21-4)ir1. ChemicalBook.
- IR Absorption Table.
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.
- Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. 2023-01-22.
- Synthesis
- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 12. Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Architectural Elegance of Nature: A Technical Guide to the Sources, Biosynthesis, and Therapeutic Potential of Tetrahydroisoquinoline Compounds
Abstract
The tetrahydroisoquinoline (THIQ) scaffold represents a cornerstone in the architecture of natural products, forming the backbone of a vast and structurally diverse family of alkaloids. These compounds, biosynthetically derived from aromatic amino acids, are not merely products of secondary metabolism but are key players in the intricate chemical ecology of their host organisms and potent modulators of human physiology. From the profound analgesic properties of morphine to the potent anticancer activity of trabectedin, THIQ alkaloids have provided humanity with some of its most important medicines and continue to be a fertile ground for drug discovery. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the natural origins of THIQ compounds. We will traverse the botanical, marine, and even mammalian landscapes to uncover their sources, delve into the elegant enzymatic machinery of their biosynthesis, detail the modern methodologies for their isolation and structural elucidation, and systematically survey their pharmacological activities. This guide aims to provide not only a repository of current knowledge but also to illuminate the causality behind experimental choices and to foster a deeper understanding of this remarkable class of natural compounds.
The Ubiquitous Presence of Tetrahydroisoquinolines in the Natural World
The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in nature, lending itself to a remarkable array of chemical elaborations. These alkaloids are found across a wide taxonomic spectrum, from terrestrial plants to marine invertebrates and even endogenously in mammals.
Botanical Sources: A Rich Tapestry of Chemical Diversity
Plants are the most prolific producers of THIQ alkaloids, with certain families being particularly rich sources. The Papaveraceae family, for instance, is renowned for its production of benzylisoquinoline alkaloids (BIAs) in the opium poppy (Papaver somniferum), including the potent analgesics morphine and codeine, the cough suppressant noscapine, and the vasodilator papaverine[1][2][3]. The Berberidaceae and Ranunculaceae families are known for producing protoberberine alkaloids like berberine, which possesses a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Other notable plant families that are sources of THIQ alkaloids include the Annonaceae, which produce a variety of BIAs with cytotoxic properties, and the Cactaceae, which are known for simple THIQ alkaloids[4].
Table 1: Prominent Plant Families and Representative Tetrahydroisoquinoline Alkaloids
| Plant Family | Genus/Species Example | Class of THIQ Alkaloid | Representative Compound(s) | Key Biological Activity |
| Papaveraceae | Papaver somniferum | Benzylisoquinoline | Morphine, Codeine, Thebaine | Analgesic, Antitussive |
| Berberidaceae | Berberis vulgaris | Protoberberine | Berberine | Antimicrobial, Anti-inflammatory |
| Ranunculaceae | Coptis chinensis | Protoberberine | Berberine, Coptisine | Antimicrobial, Antidiarrheal |
| Annonaceae | Annona squamosa | Benzylisoquinoline | Coclaurine | Cytotoxic |
| Menispermaceae | Tinospora cordifolia | Protoberberine | Berberine, Jatrorrhizine | Immunomodulatory, Antidiabetic |
| Cactaceae | Lophophora williamsii | Simple Tetrahydroisoquinoline | Peyote alkaloids | Hallucinogenic |
Marine Ecosystems: A Frontier for Novel THIQ Discovery
The marine environment, with its unique biodiversity and selective pressures, has yielded a plethora of structurally complex and biologically potent THIQ alkaloids. A prime example is the ecteinascidin family of tris-THIQ alkaloids isolated from the Caribbean tunicate Ecteinascidia turbinata. One member of this family, trabectedin (ET-743), is an approved anticancer drug with a unique mechanism of action involving DNA interaction and modulation of transcription[5][6][7][8]. Sponges are another rich marine source of THIQ alkaloids, producing compounds with diverse biological activities.
Endogenous Tetrahydroisoquinolines in Mammals
Intriguingly, simple THIQ alkaloids are also found endogenously in mammals, including humans. These are formed through the Pictet-Spengler condensation of dopamine with aldehydes or keto acids. While their physiological roles are not fully elucidated, they are believed to be involved in neurotransmission and may play a role in the pathophysiology of certain neurological disorders.
The Biosynthetic Blueprint: From Amino Acids to Complex Alkaloids
The biosynthesis of THIQ alkaloids is a testament to the elegance and efficiency of nature's chemical machinery. The vast majority of these compounds, particularly the benzylisoquinoline alkaloids (BIAs), originate from the aromatic amino acid L-tyrosine.
The biosynthetic pathway to BIAs is a highly orchestrated series of enzymatic reactions that begins with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The cornerstone of THIQ alkaloid formation is the Pictet-Spengler condensation of these two precursors, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine, the first committed intermediate in the pathway[5]. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, leads to the pivotal branch-point intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to generate the vast array of BIA structural classes, including morphinans, protoberberines, and benzophenanthridines, through the action of specific enzymes like the berberine bridge enzyme (BBE) and salutaridine synthase[8][9].
From Source to Substance: Extraction, Isolation, and Structural Elucidation
The journey from a natural source to a purified, structurally characterized THIQ alkaloid is a multi-step process that requires a combination of classical and modern analytical techniques.
A Generalized Workflow for Extraction and Isolation
The extraction and isolation of THIQ alkaloids are guided by their physicochemical properties, particularly their basicity. A generalized workflow is presented below, though it is important to note that specific protocols will vary depending on the plant matrix and the target compounds.
A common method involves the initial extraction of the powdered plant material with an alcohol, such as methanol or ethanol[10][11]. The resulting crude extract is then subjected to an acid-base partitioning. The extract is acidified, which protonates the basic nitrogen of the alkaloids, making them soluble in the aqueous phase while lipophilic, non-alkaloidal compounds are removed by partitioning with an immiscible organic solvent. The aqueous layer is then basified, deprotonating the alkaloids and rendering them soluble in an organic solvent, which is then used to extract them. This process, a variation of the Stas-Otto method, effectively enriches the alkaloidal fraction[12]. Further purification is typically achieved through various chromatographic techniques, including column chromatography on silica gel or alumina, and preparative high-performance liquid chromatography (HPLC)[13].
Deciphering the Molecular Architecture: Structural Elucidation
The determination of the often complex, three-dimensional structures of THIQ alkaloids relies heavily on a suite of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns, which can help to identify key structural motifs within the alkaloid skeleton[14][15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the de novo structure elucidation of novel compounds. One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the chemical environment of each proton and carbon atom in the molecule. Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the stereochemistry and conformation of the molecule[15][16].
-
-
X-ray Crystallography: When a suitable single crystal of the purified alkaloid can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry[17].
Pharmacological Landscape and Therapeutic Horizons
The structural diversity of THIQ alkaloids is mirrored by their broad spectrum of pharmacological activities. Their ability to interact with a multitude of biological targets has made them a cornerstone of both traditional and modern medicine.
Anticancer Activity
A significant number of THIQ alkaloids exhibit potent anticancer properties. The marine-derived trabectedin (ET-743) alkylates DNA in the minor groove, leading to a cascade of events that interfere with DNA repair and transcription, ultimately inducing apoptosis in cancer cells[5][6][7][8][18]. Protoberberine alkaloids, such as berberine, have been shown to exert anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic activity[19]. Several benzylisoquinoline alkaloids isolated from plants of the Annonaceae family have also demonstrated significant cytotoxicity against various cancer cell lines[20].
Antimicrobial and Antiviral Properties
Berberine is perhaps the most well-studied THIQ alkaloid with respect to its antimicrobial activity. It is effective against a broad range of pathogens, including bacteria, fungi, and protozoa. Its mechanisms of action are multifaceted and include the inhibition of cell division and the disruption of microbial membranes.
Neurological and Other Activities
The prototypical THIQ alkaloids, morphine and codeine, are potent opioid receptor agonists, which underlies their powerful analgesic effects. Other THIQ alkaloids have been investigated for their potential in treating neurodegenerative diseases, while some, like papaverine, act as smooth muscle relaxants.
Table 2: Selected Pharmacological Activities of Tetrahydroisoquinoline Alkaloids with Quantitative Data
| Compound | Class | Source | Biological Activity | Target/Mechanism | IC50/EC50/Ki |
| Trabectedin (ET-743) | Tris-THIQ | Ecteinascidia turbinata | Anticancer | DNA alkylation, transcription inhibition | Nanomolar to picomolar range in vitro[6][7] |
| Berberine | Protoberberine | Berberis species | Anticancer | Multiple (e.g., apoptosis induction) | Varies with cell line |
| Berberine | Protoberberine | Berberis species | Antimicrobial | Multiple (e.g., cell division inhibition) | Varies with pathogen |
| 6,7-Dimethoxy-1-(α-hydroxy-4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline | Benzylisoquinoline | Annona squamosa | Anticancer (HepG-2) | Cytotoxic | 10.2 µg/mL[20] |
| Coclaurine | Benzylisoquinoline | Annona squamosa | Anticancer (HepG-2) | Cytotoxic | 8.9 µg/mL[20] |
| GM-3-18 (synthetic THIQ) | Tetrahydroisoquinoline | Synthetic | Anticancer (Colon cancer) | KRas inhibition | 0.9 - 10.7 µM[21] |
| GM-3-121 (synthetic THIQ) | Tetrahydroisoquinoline | Synthetic | Anti-angiogenesis | - | 1.72 µM[21] |
Conclusion and Future Perspectives
The tetrahydroisoquinoline alkaloids stand as a testament to the chemical ingenuity of nature. Their diverse structures and potent biological activities have provided, and continue to provide, invaluable leads for drug discovery and development. The elucidation of their biosynthetic pathways is not only a fascinating scientific endeavor but also opens up opportunities for metabolic engineering and synthetic biology approaches to produce these valuable compounds in a sustainable and scalable manner. As analytical techniques become more sensitive and our understanding of the molecular targets of these alkaloids deepens, the future for THIQ-based therapeutics looks exceptionally bright. The continued exploration of biodiversity, particularly in underexplored ecosystems like the deep sea, promises the discovery of novel THIQ scaffolds with unprecedented biological activities, ensuring that this remarkable class of natural products will remain at the forefront of biomedical research for years to come.
References
- Aune, G. J., Furuta, T., & Pommier, Y. (2002). Ecteinascidin 743: A novel anticancer drug with a unique mechanism of action. Anti-Cancer Drugs, 13(6), 545-555.
- D'Incalci, M., et al. (2002). Unique features of the mode of action of ET-743. The Oncologist, 7(3), 210-216.
- D'Incalci, M., Erba, E., Damia, G., & Galliera, E. (2002). Unique Features of the Mode of Action of ET-743. The Oncologist, 7(3), 210-216.
- Li, Y., et al. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1248813.
- D'Incalci, M., et al. (2002). Unique Features of the Mode of Action of ET-743.
- Scott, J. D., & Williams, R. M. (2002). Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730.
- Šantavý, F. (1989). Methods of isolation and determination of isoquinoline alkaloids.
- Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.
- Al-Warhi, T., et al. (2022). IC50 of tested compounds.
- Gampa, V., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4488.
- Ghisalberti, E. L. (1995). Process for the extraction and purification of alkaloids.
- Lifeasible. (n.d.). Alkaloid Extraction Methods.
- Li, Y., et al. (2024). Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity. Journal of Ethnopharmacology, 321, 117538.
- Unknown. (n.d.). alkaloids and extraction of alkaloids. Slideshare.
- Unknown. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.
- Pathak, S., et al. (2023). Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367.
- Capanoglu, E., et al. (2022).
- Jia, J., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447-9496.
- Bernhard, T., & Vesztergom, S. (2008). Variability of alkaloid content in Papaver somniferum L. Julius-Kühn-Archiv, (421), 123.
- ETH Zurich. (n.d.).
- Singh, A., & Kumar, A. (2023).
- Garraffo, H. (n.d.).
- Li, Y., et al. (2025). Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. Biotechnology Advances, 79, 108524.
- Fairbairn, J. W., Paterson, A., & Wassel, G. (1964). The alkaloids of papaver somniferum L.—VIII. Phytochemistry, 3(5), 577-582.
- El Hady, S., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 650-657.
Sources
- 1. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 11. jocpr.com [jocpr.com]
- 12. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 13. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 17. mdpi.com [mdpi.com]
- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant pharmaceuticals.[1] This guide provides an in-depth technical exploration of a specific, highly valuable variant: the 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid core. We will dissect the strategic importance of this scaffold, detail robust synthetic methodologies for its creation, outline rational approaches to derivative library design, and present comprehensive workflows for biological screening and lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and actionable protocols to accelerate the discovery of novel therapeutics based on this versatile molecular architecture.
The Strategic Value of the THIQ-7-Carboxylic Acid Scaffold
The THIQ nucleus is a recurring motif in numerous isoquinoline alkaloids and synthetic compounds that exhibit a vast spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets.
A Privileged Scaffold in Medicinal Chemistry
The THIQ framework's utility is demonstrated by its presence in approved drugs and late-stage clinical candidates. Its success stems from its ability to mimic peptide turns and present substituents in well-defined spatial orientations, making it an ideal starting point for designing inhibitors of enzymes and protein-protein interactions (PPIs).[1][4]
Significance of the 7-Carboxylic Acid Moiety
The carboxylic acid group at the C-7 position is a critical design element. It serves multiple strategic purposes:
-
Hydrogen Bonding: It can act as a potent hydrogen bond donor and acceptor, forming key interactions with amino acid residues (e.g., arginine, lysine, histidine) in a target's active site.
-
Solubility and Pharmacokinetics: It enhances aqueous solubility, a crucial property for drug delivery and distribution. This moiety can also be converted into prodrugs, such as esters, to improve oral bioavailability.[4]
-
Synthetic Handle: The carboxylic acid is a versatile functional group that provides a convenient attachment point for a wide range of R-group modifications via robust reactions like amide coupling, allowing for extensive exploration of the structure-activity relationship (SAR).
Therapeutic Landscape
Derivatives of the THIQ core have been investigated for a multitude of therapeutic applications. Notable examples include antagonists of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction for treating autoimmune diseases[4][5], inhibitors of KRas for oncology[3], estrogen receptor (ER) modulators for breast cancer therapy[6], and ligands for dopamine receptors in the context of neuropsychiatric disorders.[7]
Synthesis of the Core Scaffold: A Comparative Overview
The construction of the THIQ skeleton is a well-established field, dominated by two classic name reactions: the Pictet-Spengler and the Bischler-Napieralski reactions.[8] The choice between them depends on the availability of starting materials and the desired substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic approach to the THIQ-7-COOH core identifies a substituted β-phenylethylamine as the key precursor. The primary strategic decision is how to form the crucial C1-N2 bond and install the substituent at the C1 position.
Caption: Retrosynthetic analysis of the THIQ core.
Key Synthetic Routes: Pictet-Spengler vs. Bischler-Napieralski
The fundamental distinction lies in the key intermediate: the Pictet-Spengler reaction proceeds through an iminium ion, while the Bischler-Napieralski involves a more electrophilic nitrilium ion intermediate.[8][9][10]
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Precursors | β-Arylethylamine + Aldehyde/Ketone | β-Arylethylamide |
| Key Intermediate | Iminium Ion | Nitrilium Ion |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |
| Conditions | Mild to strong acid (HCl, TFA)[10] | Harsher; dehydrating agents (POCl₃, P₂O₅)[9][11] |
| Advantages | Direct formation of THIQ core in one step. | Effective for less activated aromatic rings. |
| Disadvantages | Requires electron-rich aromatic ring for cyclization. | Two-step process (cyclization then reduction). |
Detailed Protocol: Pictet-Spengler Synthesis of a THIQ-7-Ester
This protocol describes the synthesis of an ester-protected version of the core, which is a common strategy to facilitate purification and subsequent reactions before a final hydrolysis to the carboxylic acid.
Step-by-Step Methodology:
-
Starting Materials: Methyl 4-(2-aminoethyl)benzoate, Aldehyde (e.g., formaldehyde or a substituted aldehyde).
-
Reaction Setup: To a solution of methyl 4-(2-aminoethyl)benzoate (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂) is added the aldehyde (1.1 eq).
-
Acid Catalysis: Trifluoroacetic acid (TFA, 2.0 eq) is added dropwise to the mixture at 0 °C. The causality here is critical: the acid protonates the intermediate imine to form the more electrophilic iminium ion, which is necessary for the intramolecular electrophilic aromatic substitution to occur.[10]
-
Cyclization: The reaction mixture is stirred at room temperature or heated to reflux (typically 40-80 °C) for 4-12 hours, monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.
-
Characterization: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Designing and Synthesizing Derivative Libraries
The discovery process hinges on the creation of a diverse library of derivatives to systematically probe the SAR. The THIQ-7-COOH scaffold offers multiple points for diversification.
R-Group Diversification Strategy
The primary points for modification are the N2-position and the C7-carboxylic acid. Secondary modifications can be explored at the C1 position by selecting different aldehydes in the Pictet-Spengler reaction.
Caption: Key diversification points on the THIQ scaffold.
Protocol: Parallel Amide Coupling at the C7-Position
This workflow is designed for generating a library of amides from the core acid, a cornerstone of SAR exploration.
Step-by-Step Methodology:
-
Array Setup: In a 96-well plate, dispense a solution of this compound (1.0 eq) in a suitable solvent like DMF or DMA.
-
Amine Addition: To each well, add a unique amine from a pre-plated amine library (1.1 eq).
-
Coupling Reagent Addition: Add a solution of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) (2.0 eq). The choice of HATU is deliberate; it is highly efficient, minimizes racemization, and is well-suited for automated liquid handlers.
-
Reaction: Seal the plate and agitate at room temperature for 12-18 hours.
-
High-Throughput Purification: Purify the library using automated reverse-phase HPLC.
-
Quality Control: Analyze each well via LC-MS to confirm the identity and purity of the synthesized derivative.
Biological Evaluation and SAR Analysis
A structured screening cascade is essential for efficiently identifying promising compounds from the synthesized library.
High-Throughput Screening (HTS) Funnel
The goal is to rapidly test all compounds in a primary assay and progressively subject the "hits" to more complex, biologically relevant secondary and tertiary assays.
Caption: A typical high-throughput screening cascade.
Structure-Activity Relationship (SAR) Table
Systematic analysis of assay data allows for the elucidation of SAR. By comparing the activity of compounds with discrete structural changes, chemists can deduce which functional groups are critical for potency and selectivity.
Example SAR Table for a Hypothetical Kinase Target:
| Compound ID | R² (at N2) | R³ (Amide at C7) | IC₅₀ (nM) |
| Core-Acid | -H | -OH | >10,000 |
| LIB-001 | -H | 4-Fluorobenzylamide | 1,250 |
| LIB-002 | -H | 3-Pyridylamide | 850 |
| LIB-003 | -H | Cyclopropylamide | 2,300 |
| LIB-004 | -CH₃ | 3-Pyridylamide | 450 |
| LIB-005 | -COCH₃ | 3-Pyridylamide | 95 |
SAR Insights from Table:
-
The free acid is inactive, confirming the need for derivatization at the C7 position.
-
Aromatic amides (LIB-001, LIB-002) are preferred over aliphatic ones (LIB-003).
-
The 3-pyridyl moiety (LIB-002) appears optimal for the C7-amide.
-
Modification at the N2 position is beneficial, with an acetyl group (LIB-005) providing a significant boost in potency over a methyl group (LIB-004) or free amine (LIB-002). This suggests a key interaction in the corresponding pocket of the target protein.
Conclusion and Future Directions
The this compound scaffold represents a highly fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with its proven success as a pharmacophore, ensures its continued relevance in drug discovery. By employing robust synthetic strategies like the Pictet-Spengler reaction and systematic derivatization via parallel synthesis, research teams can efficiently generate and screen large libraries. The subsequent analysis of SAR data, as demonstrated, provides a clear, logical path from initial hits to optimized lead candidates. Future work in this area will likely focus on asymmetric syntheses to control stereochemistry at the C1 position and the application of novel bioisosteres for the carboxylic acid moiety to further fine-tune pharmacokinetic and pharmacodynamic properties.
References
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [2][12][13][14]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
-
Gangapuram, M., et al. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry. [3]
-
Zhong, M., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters. [5]
-
Hanan, E. J., et al. (2011). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters. [4]
-
The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). BenchChem. [1]
-
Kandeel, M. M., et al. (2007). Identification of a series of tetrahydroisoquinoline derivatives as potential therapeutic agents for breast cancer. Bioorganic & Medicinal Chemistry Letters. [6]
-
van Rensburg, H., et al. (2015). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. [7]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [15]
-
Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [16]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [10]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. [9]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [11]
-
A Comparative Guide to Tetrahydroisoquinoline Synthesis. (n.d.). BenchChem. [8]
-
Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [17]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a series of tetrahydroisoquinoline derivatives as potential therapeutic agents for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. organicreactions.org [organicreactions.org]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Pharmacological Profile of Tetrahydroisoquinoline Analogs: A Technical Guide for Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a myriad of natural products and clinically significant synthetic molecules.[1][2] This guide provides an in-depth exploration of the pharmacological landscape of THIQ analogs, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into their diverse therapeutic applications, unravel the intricate structure-activity relationships (SAR), and provide detailed experimental methodologies to empower further research and development in this exciting field.
The Broad Therapeutic Spectrum of THIQ Analogs
The structural versatility of the THIQ nucleus allows for a wide range of pharmacological activities.[3][4] Synthetic and natural THIQ analogs have demonstrated significant potential in several key therapeutic areas, most notably in oncology and neuropharmacology.
Anticancer Activity: A Dominant Pharmacological Trait
A substantial body of research highlights the potent anticancer properties of THIQ derivatives.[5][6] These compounds exert their effects through various mechanisms of action, making them attractive candidates for the development of novel cancer therapeutics.
One of the most well-documented mechanisms is the inhibition of tubulin polymerization .[7] By binding to tubulin, these analogs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] This mechanism is shared with established anticancer agents like colchicine.
Furthermore, certain THIQ analogs have been identified as potent inhibitors of key oncogenic signaling pathways. For instance, they have shown the ability to inhibit the activity of Kirsten rat sarcoma viral oncogene homolog (KRas), a protein frequently mutated in various cancers, including colorectal cancer.[9] Inhibition of the KRas pathway can disrupt downstream signaling cascades responsible for cell proliferation and survival.[10]
Other anticancer mechanisms of THIQ analogs include the inhibition of enzymes crucial for cancer cell survival, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), and the induction of apoptosis through mitochondria-dependent pathways.[9][11]
Neuropharmacological Significance: From Neurotoxicity to Neuroprotection
The role of THIQs in the central nervous system is complex and multifaceted. Endogenously formed THIQs, such as salsolinol, derived from the condensation of dopamine and acetaldehyde, have been implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease.[12] These compounds can exhibit neurotoxic effects by inhibiting mitochondrial respiration and inducing oxidative stress in dopaminergic neurons.[5][13]
Conversely, synthetic THIQ analogs are being explored for their therapeutic potential in treating neurodegenerative diseases. Recent studies have focused on developing THIQ derivatives that can enhance lysosome biogenesis, a cellular process crucial for clearing aggregated proteins implicated in Alzheimer's disease.[14]
Structure-Activity Relationship (SAR) and Lead Optimization
The pharmacological activity of THIQ analogs is intricately linked to their chemical structure. SAR studies are therefore paramount in guiding the design of more potent and selective compounds.[3] Key structural modifications that influence activity include:
-
Substitutions on the THIQ core: The nature and position of substituents on the tetrahydroisoquinoline ring system can significantly impact biological activity.
-
The N-substituent: The group attached to the nitrogen atom of the THIQ ring is a critical determinant of pharmacological properties.
-
Stereochemistry: The stereochemical configuration of chiral centers within the THIQ molecule can lead to significant differences in potency and selectivity.
A prime example of SAR in action is the development of THIQ-based tubulin polymerization inhibitors. Studies have shown that specific substitutions at the C1 and C3 positions of the THIQ core can dramatically alter antiproliferative activity.[8]
Synthesis of the Tetrahydroisoquinoline Scaffold
A foundational understanding of the synthesis of the THIQ core is essential for the development of novel analogs. The Pictet-Spengler reaction is a classic and widely utilized method for constructing the tetrahydroisoquinoline ring system.[1][15] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1]
Below is a diagram illustrating the general mechanism of the Pictet-Spengler reaction.
Caption: General mechanism of the Pictet-Spengler reaction.
Quantitative Analysis of Pharmacological Activity
To facilitate a comparative analysis of the anticancer potency of various THIQ analogs, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | KRas Inhibition | Colo320 | 0.9 - 10.7 | [9][16] |
| DLD-1 | 0.9 - 10.7 | [9][16] | ||
| HCT116 | 0.9 - 10.7 | [9][16] | ||
| GM-3-121 | Anti-angiogenesis | - | 1.72 | [9][16] |
| Analogue 5c | Mitochondria-dependent apoptosis | A549 (Lung) | 14.61 | [17] |
| Compound 7e | CDK2 Inhibition | A549 (Lung) | 0.155 | [11] |
| Compound 8d | DHFR Inhibition | MCF7 (Breast) | 0.170 | [11] |
Signaling Pathways Modulated by THIQ Analogs
A deeper understanding of the molecular mechanisms of THIQ analogs requires an examination of the specific signaling pathways they influence.
Inhibition of the KRas Signaling Pathway in Colorectal Cancer
The KRas protein is a key molecular switch that, when mutated, becomes constitutively active, leading to uncontrolled cell growth.[17] THIQ analogs like GM-3-18 have been shown to inhibit KRas, thereby blocking downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways.[9][10]
Caption: Inhibition of the KRas signaling pathway by a THIQ analog.
Induction of Mitochondria-Dependent Apoptosis
Certain THIQ analogs, such as analogue 5c, can trigger programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[17] This process involves the activation of the p53 tumor suppressor protein, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of executioner caspases, such as caspase-3.[7][18]
Caption: Induction of apoptosis by a THIQ analog via the mitochondrial pathway.
Modulation of Dopaminergic Neuron Activity by Salsolinol
The endogenous THIQ, salsolinol, exerts a complex modulatory effect on dopamine neurons in the ventral tegmental area (VTA).[3][15] It can directly depolarize these neurons and also acts on presynaptic terminals to influence the release of GABA and glutamate, ultimately leading to an increase in dopamine neuron firing.[6][10]
Caption: Salsolinol's multifaceted modulation of dopamine neuron activity.
Key Experimental Protocols for Pharmacological Profiling
This section provides detailed, step-by-step methodologies for essential assays used to characterize the pharmacological profile of THIQ analogs.
Cell Viability and Cytotoxicity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a robust method for determining the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[1][8]
Principle: The assay utilizes a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal that is proportional to the amount of ATP and, consequently, the number of viable cells.[19]
Protocol:
-
Cell Plating: Seed cells in an opaque-walled multi-well plate at a desired density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ analog and appropriate controls (e.g., vehicle, positive control) and incubate for the desired time period (e.g., 48 or 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the THIQ analog.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[20]
Principle: The polymerization of tubulin is monitored by measuring the increase in light scattering (turbidity) at 340 nm as tubulin dimers assemble into microtubules.[20]
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Prepare a serial dilution of the THIQ analog in the assay buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the tubulin solution to each well.
-
Add the THIQ analog at various concentrations, a positive control (e.g., colchicine), and a negative control (e.g., DMSO) to the respective wells.
-
-
Initiation and Monitoring:
-
Initiate polymerization by incubating the plate at 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Determine the effect of the THIQ analog on the rate and extent of tubulin polymerization.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
ATP Synthase Activity Assay
This assay measures the activity of ATP synthase, a key enzyme in cellular energy metabolism, which can be a target for some THIQ analogs. The activity is typically measured in the reverse direction, as ATP hydrolysis (ATPase activity).[18]
Principle: The assay couples the production of ADP from ATP hydrolysis to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Mitochondrial Isolation (if applicable): Isolate mitochondria from cells or tissues of interest.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.[18]
-
Assay Procedure:
-
Add the mitochondrial preparation or purified ATP synthase to the reaction mixture.
-
Add the THIQ analog at various concentrations and appropriate controls.
-
Initiate the reaction by adding ATP.
-
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Determine the inhibitory effect of the THIQ analog on ATP synthase activity and calculate the IC50 value.
-
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold continues to be a rich source of pharmacologically active compounds with significant therapeutic potential. The diverse mechanisms of action of THIQ analogs, particularly in the realms of oncology and neuropharmacology, underscore their importance in modern drug discovery. The ability to readily synthesize and modify the THIQ core through established chemical reactions like the Pictet-Spengler synthesis provides a robust platform for the generation of extensive compound libraries for screening and lead optimization.
Future research in this area should focus on several key aspects. The development of highly selective THIQ analogs that target specific isoforms of enzymes or receptor subtypes will be crucial for minimizing off-target effects and improving therapeutic indices. A deeper understanding of the downstream signaling consequences of THIQ-target engagement will pave the way for rational combination therapies. Furthermore, the exploration of novel delivery systems for THIQ-based drugs could enhance their bioavailability and tumor-targeting capabilities. The continued investigation of this remarkable scaffold promises to yield the next generation of innovative therapeutics for a range of debilitating diseases.
References
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. Available from: [Link]
-
Xie, G., & Ye, J. H. (2013). Salsolinol modulation of dopamine neurons. Frontiers in Behavioral Neuroscience, 7, 68. Available from: [Link]
-
Uesawa, Y., et al. (2011). Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives. Anticancer Research, 31(12), 4231-4238. Available from: [Link]
-
Surh, Y. J., & Kim, H. J. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(2), 63–70. Available from: [Link]
-
Lorenc-Koci, E., & Wolfarth, S. (2003). Endogenous risk factors in Parkinson's disease: dopamine and tetrahydroisoquinolines. Polish Journal of Pharmacology, 55(3), 275-285. Available from: [Link]
-
Gangapuram, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(18), 2505-2511. Available from: [Link]
-
Mao, Y., et al. (2021). The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives. Cancers, 13(22), 5743. Available from: [Link]
-
Gangapuram, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(18), 2505–2511. Available from: [Link]
-
Singh, I. P., & Shah, P. (2017). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents, 27(1), 1-13. Available from: [Link]
-
Xie, G., et al. (2012). Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors. The Journal of Neuroscience, 32(11), 3823-3828. Available from: [Link]
-
Sun, X., et al. (2018). A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis. European Journal of Medicinal Chemistry, 150, 719-728. Available from: [Link]
-
Meiser, J., Weindl, D., & Hiller, K. (2013). Complexity of dopamine metabolism. Cell Communication and Signaling, 11, 34. Available from: [Link]
-
Fathy, U., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Heliyon, 7(10), e08117. Available from: [Link]
-
Surh, Y. J., & Kim, H. J. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental Neurobiology, 19(2), 63-70. Available from: [Link]
-
Darwish, M. I. M., et al. (2023). Novel Tetrahydro-[1][5][15]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis. Molecules, 28(8), 3399. Available from: [Link]
-
Liu, Y., et al. (2016). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Oncotarget, 7(44), 71839–71852. Available from: [Link]
-
Atractylenolide III induces apoptosis by regulating the Bax/Bcl-2 signaling pathway in human colorectal cancer HCT-116 Cells in vitro and in vivo. (2022). Anticancer Drugs, 33(1), 30-47. Available from: [Link]
-
Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. (2024). Journal of Medicinal Chemistry, 67(11), 8836-8861. Available from: [Link]
-
ATP synthase (FoF1-complex). (n.d.). Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Le-Corre, L., et al. (2014). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. ChemMedChem, 9(8), 1735-1745. Available from: [Link]
-
Nagatsu, T., & Yoshida, M. (1988). An endogenous substance of the brain, tetrahydroisoquinoline, produces parkinsonism in primates with decreased dopamine, tyrosine hydroxylase and biopterin in the nigrostriatal regions. Neuroscience Letters, 87(1-2), 178-182. Available from: [Link]
-
University of Cambridge. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. (n.d.). Retrieved from [Link]
-
Wu, Y., et al. (2023). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 8(1), 332. Available from: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-20. Available from: [Link]
-
Krol, E., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(16), 4983. Available from: [Link]
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. Available from: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). RSC Medicinal Chemistry, 15(2), 438-454. Available from: [Link]
-
Lobert, S., Vulevic, B., & Correia, J. J. (1996). Antimitotic Natural Products Combretastatin A-4 and Combretastatin A-2: Studies on the Mechanism of Their Inhibition of the Binding of Colchicine to Tubulin. Biochemistry, 35(21), 6806-6814. Available from: [Link]
-
COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS. (2022). Neuroquantology, 20(15), 6491-6506. Available from: [Link]
-
Kanthou, C., & Tozer, G. M. (2002). The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death. The American Journal of Pathology, 161(3), 939–949. Available from: [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atractylenolide III induces apoptosis by regulating the Bax/Bcl-2 signaling pathway in human colorectal cancer HCT-116 Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifesciences.tecan.com [lifesciences.tecan.com]
- 18. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into direct KRAS inhibition strategies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Hypothesized Mechanism of Action of 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid (THIC)
An In-Depth Technical Guide to the
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive natural products and synthetic drugs.[1][2][3] This guide focuses on a specific derivative, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (THIC), a compound for which direct pharmacological data is not prevalent in existing literature. Drawing from extensive research on structurally related THIQ analogs, this document synthesizes a robust, evidence-based perspective on its most probable mechanisms of action. We present and analyze two primary hypotheses: (1) competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor , and (2) inhibition of the anti-apoptotic proteins Bcl-2 and Mcl-1 . For each proposed mechanism, we provide a detailed overview of the relevant signaling pathways and outline a comprehensive, step-by-step experimental workflow designed to validate the hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar THIQ derivatives.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Foundation for Diverse Pharmacology
The THIQ nucleus is a bicyclic heterocyclic motif that forms the core of a vast array of pharmacologically active compounds.[4] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The versatility of the THIQ scaffold is demonstrated by the broad spectrum of biological activities attributed to its derivatives, including anti-cancer, antimicrobial, antiviral, and neuroprotective properties.[1][5]
Notably, the neuropharmacological activities of THIQs are particularly well-documented. Many derivatives are known to interact with key central nervous system targets, including dopaminergic and glutamatergic receptors.[6][7][8] The specific compound of interest, this compound (THIC), possesses a critical functional group—a carboxylic acid—which strongly suggests its potential interaction with targets that have a complementary basic or charged binding pocket. This feature, combined with the established pharmacology of the parent scaffold, forms the basis of our mechanistic hypotheses.
Primary Hypothesis: Competitive Antagonism of the NMDA Receptor
The most compelling hypothesized mechanism of action for THIC is its role as a competitive antagonist at the glutamate binding site of the NMDA receptor. This hypothesis is strongly supported by literature demonstrating that conformationally constrained amino acids, including THIQ derivatives bearing acidic moieties (like carboxylic or phosphonic acids), are potent and selective NMDA receptor antagonists.[8][9]
2.1. The Role of the NMDA Receptor in Neuronal Signaling
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events—a phenomenon known as excitotoxicity—which is implicated in various neurodegenerative disorders.[9][10] A competitive antagonist would bind to the same site as the endogenous agonist, glutamate, but without activating the channel, thereby preventing the downstream neurotoxic cascade.
2.2. Proposed Signaling Pathway Modulation
An antagonist like THIC would directly compete with glutamate, reducing the frequency and duration of NMDA receptor channel opening. This would normalize intracellular Ca²⁺ levels and inhibit the activation of downstream neurotoxic pathways, including the activation of nitric oxide synthase (nNOS), caspases, and calpains, ultimately promoting neuronal survival.
2.3. Experimental Workflow for Validating NMDA Receptor Antagonism
A systematic, multi-tiered approach is required to definitively characterize THIC as an NMDA receptor antagonist. The causality behind this workflow is to first establish direct physical binding, then confirm functional antagonism at the receptor level, and finally, verify the expected cellular outcome (neuroprotection).
Detailed Protocols:
-
Step 1: Radioligand Binding Assay:
-
Prepare synaptic membrane fractions from rat cortical tissue.
-
Incubate the membranes with a constant concentration of a radiolabeled competitive NMDA antagonist (e.g., [³H]CGS19755).
-
Add increasing concentrations of unlabeled THIC (the competitor).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ (concentration of THIC that displaces 50% of the radioligand) and convert it to a binding affinity constant (Ki). This self-validating system includes positive controls (e.g., unlabeled CGS19755) and negative controls to ensure specificity.
-
-
Step 2: Electrophysiology (Whole-Cell Patch-Clamp):
-
Culture primary neurons (e.g., hippocampal or cortical).
-
Establish a whole-cell patch-clamp recording configuration.
-
Perfuse the cell with a solution containing NMDA and its co-agonist glycine to elicit an inward current.
-
Co-perfuse with varying concentrations of THIC and measure the reduction in the NMDA-induced current amplitude.
-
Construct a dose-response curve to determine the IC₅₀ for functional inhibition. This protocol directly measures the effect on receptor function.
-
Secondary Hypothesis: Inhibition of Bcl-2/Mcl-1 Anti-Apoptotic Proteins
An alternative or potentially parallel mechanism of action is the inhibition of anti-apoptotic proteins from the Bcl-2 family, specifically Bcl-2 and Mcl-1. This hypothesis is grounded in research demonstrating that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are effective dual inhibitors of Bcl-2 and Mcl-1, inducing apoptosis in cancer cells.[11] Overexpression of these proteins is a key survival mechanism for many tumors.
3.1. The Role of Bcl-2/Mcl-1 in Apoptosis
Bcl-2 and Mcl-1 are pro-survival proteins that sequester pro-apoptotic proteins like Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane. This oligomerization is the "point of no return" for intrinsic apoptosis, as it leads to membrane permeabilization, cytochrome c release, and subsequent caspase activation.[11]
3.2. Proposed Signaling Pathway Modulation
An inhibitor like THIC would bind to the hydrophobic groove of Bcl-2/Mcl-1, displacing Bak/Bax. The liberated Bak/Bax would then be free to form pores in the mitochondrial membrane, initiating the apoptotic cascade.
3.3. Experimental Workflow for Validating Bcl-2/Mcl-1 Inhibition
This workflow aims to first confirm direct binding to the target proteins, then demonstrate a functional consequence in a cellular context (loss of viability), and finally, verify that the observed cell death occurs via the intended apoptotic mechanism.
Detailed Protocols:
-
Step 1: Fluorescence Polarization (FP) Binding Assay:
-
Synthesize or procure a fluorescently labeled peptide probe known to bind to the hydrophobic groove of Bcl-2 and Mcl-1.
-
In a multi-well plate, combine recombinant Bcl-2 or Mcl-1 protein with the fluorescent probe. The large protein-probe complex will tumble slowly in solution, resulting in high fluorescence polarization.
-
Add increasing concentrations of THIC. If THIC binds to the protein, it will displace the probe. The smaller, free probe tumbles faster, leading to a decrease in polarization.
-
Calculate the IC₅₀/Ki from the dose-dependent change in polarization. This provides a direct measure of binding affinity.
-
-
Step 2: Cell Viability Assay:
-
Culture a cancer cell line known to be dependent on Bcl-2/Mcl-1 for survival (e.g., Jurkat leukemia cells).
-
Treat the cells with a range of THIC concentrations for 48-72 hours.
-
Assess cell viability using a luminescent assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.
-
Determine the GI₅₀ (concentration for 50% growth inhibition). This confirms cellular activity.
-
-
Step 3: Caspase Activation Assay (Western Blot):
-
Treat Jurkat cells with THIC at concentrations around its GI₅₀.
-
After 24-48 hours, lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with an antibody specific for cleaved Caspase-3, the executioner caspase in apoptosis.
-
An increase in the cleaved Caspase-3 band confirms that cell death is occurring through the apoptotic pathway.
-
Quantitative Data Summary
While no direct data exists for THIC, the following table presents representative affinity data for related THIQ derivatives against the hypothesized targets, providing a benchmark for potential experimental outcomes.
| Compound Class | Target | Assay Type | Representative Affinity (IC₅₀ / Ki) | Reference |
| Phosphonoalkyl-THIQs | NMDA Receptor | [³H]CPP Binding | 270 nM | [8] |
| Decahydroisoquinoline Carboxylic Acids | NMDA Receptor | [³H]CGS19755 Binding | 55 nM - 1.39 µM | [9] |
| THIQ-3-Carboxylic Acid Derivatives | Bcl-2 Protein | Fluorescence Polarization | ~5.2 µM (Lead Compound) | [11] |
Conclusion and Future Directions
Based on a comprehensive analysis of the pharmacology of the 1,2,3,4-tetrahydroisoquinoline scaffold, this guide posits that this compound (THIC) most likely functions as either a competitive NMDA receptor antagonist or an inhibitor of Bcl-2/Mcl-1 proteins . The presence of the carboxylic acid moiety is a key driver for these hypotheses, suggesting interaction with targets that recognize and bind acidic functional groups.
The proposed experimental workflows provide a clear, logical, and technically sound path to rigorously test these hypotheses. Successful validation of either mechanism would open significant avenues for therapeutic development—in neurodegenerative diseases if it proves to be an NMDA antagonist, or in oncology if it acts as a Bcl-2/Mcl-1 inhibitor. Future research should also explore the structure-activity relationship (SAR) of C-7 substituted THIQs to optimize potency and selectivity for the identified target.
References
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link][1][2][4]
-
Lorenc-Koci, E., et al. (1995). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. PubMed. [Link][6]
-
Melchior, C. L., et al. (1978). Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat. PubMed. [Link][7]
-
Brzezinska, E., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link][12]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
-
Brzezinska, E., et al. (1997). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link][13]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Ivanova, Y., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link][14]
-
Riaz, M., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link][3]
-
Orlemans, E. O., et al. (1995). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. PubMed. [Link][8]
-
Kumar, V., et al. (2011). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PMC - NIH. [Link][15]
-
Whitten, J. P., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed. [Link][9]
-
Kim, T. E., et al. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PMC - NIH. [Link][16]
-
Ningbo Inno Pharmchem Co., Ltd. (Date unknown). Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd. [Link][17]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link][18]
-
Yoshida, M., et al. (1988). An endogenous substance of the brain, tetrahydroisoquinoline, produces parkinsonism in primates with decreased dopamine, tyrosine hydroxylase and biopterin in the nigrostriatal regions. PubMed. [Link][19]
-
Kim, T. E., et al. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. PubMed. [Link][20]
-
Madhuri, G., et al. (2015). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH. [Link][5]
-
Wang, X., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link][11]
-
Velazquez-Zavala, A., et al. (2022). In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. MDPI. [Link][21]
-
Wang, R., et al. (2024). Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold. PubMed. [Link][10]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. An endogenous substance of the brain, tetrahydroisoquinoline, produces parkinsonism in primates with decreased dopamine, tyrosine hydroxylase and biopterin in the nigrostriatal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Enigmatic Role of 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid in Neuroscience: A Technical Guide for Emerging Research
Foreword: Unveiling a Potential Neuro-modulator
Within the intricate landscape of neuroscience drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. These compounds, both endogenous and synthetic, have been implicated in the pathophysiology and potential treatment of various neurological disorders. This guide focuses on a specific, yet under-explored derivative: 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (TIQ-7-CA) . While direct neuroscientific evidence for TIQ-7-CA is nascent, its structural relationship to known neuroactive THIQs presents a compelling case for its investigation. This document serves as a technical primer for researchers, synthesizing the established knowledge of the THIQ scaffold with the known biological profile of TIQ-7-CA derivatives to illuminate a path for future neuroscience research.
The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Foundation of Neuroactivity
The THIQ core is a recurring motif in a variety of natural products and pharmacologically active compounds. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an ideal framework for interacting with complex biological targets within the central nervous system (CNS).
Derivatives of the parent THIQ molecule have been shown to possess a broad spectrum of activities, including neuroprotective, neurotoxic, and neuromodulatory effects. This duality underscores the critical importance of substitution patterns on the isoquinoline ring in determining the ultimate biological outcome.
Known Neurobiological Targets of THIQ Derivatives:
-
Dopaminergic Systems: Certain THIQs are known to interact with dopamine receptors and transporters, suggesting a potential role in conditions like Parkinson's disease.
-
Glutamatergic Systems: Notably, some THIQ derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity and synaptic plasticity. This mechanism is a cornerstone of neuroprotection research.
-
Cholinesterase Inhibition: Functionalized THIQs have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: The ability of some THIQs to inhibit MAO, an enzyme that degrades monoamine neurotransmitters, points to potential antidepressant and neuroprotective applications.
The diverse pharmacology of the THIQ scaffold provides a strong rationale for the systematic investigation of novel derivatives like TIQ-7-CA.
This compound: From Synthesis to Known Biological Activity
While direct neuroscientific studies on TIQ-7-CA are limited, research in other therapeutic areas has provided valuable insights into its synthesis and bioactivity.
Synthesis of the TIQ-7-CA Scaffold:
A notable method for the synthesis of TIQ-7-CA has been developed in the context of creating fibrinogen receptor antagonists. This approach provides a reproducible pathway for obtaining the core structure for further derivatization and biological screening. The presence of the carboxylic acid group at the 7-position offers a versatile handle for chemical modification, allowing for the exploration of a wide range of derivatives.
Established Biological Activity: Fibrinogen Receptor Antagonism
Derivatives of TIQ-7-CA have been identified as potent antagonists of the αIIbβ3 fibrinogen receptor. This activity, while not directly related to neuroscience, demonstrates that the TIQ-7-CA scaffold can be effectively functionalized to interact with specific biological targets, leading to significant physiological effects. This established bioactivity encourages the exploration of its potential at neurological targets.
The Untapped Potential of TIQ-7-CA in Neuroscience: A Mechanistic Hypothesis
The introduction of a carboxylic acid group at the 7-position of the THIQ scaffold is predicted to significantly influence its pharmacokinetic and pharmacodynamic properties. This functional group can alter the molecule's polarity, hydrogen bonding capacity, and potential for ionic interactions, thereby modulating its interaction with biological targets and its ability to cross the blood-brain barrier.
Hypothesized Neuromodulatory Roles:
-
NMDA Receptor Modulation: The acidic nature of the carboxylic acid moiety could facilitate interactions with the glutamate binding site or other allosteric sites on the NMDA receptor, potentially leading to a novel class of antagonists or modulators.
-
Amyloid-Beta Aggregation Inhibition: The aromatic core of the THIQ structure, combined with the hydrogen-bonding potential of the carboxylic acid, suggests a possible role in disrupting the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: The electron-withdrawing nature of the carboxylic acid group could influence the electronic properties of the aromatic ring, potentially modulating the inhibitory activity of the THIQ scaffold against MAO-A and MAO-B.
The following diagram illustrates a hypothetical signaling pathway where TIQ-7-CA could exert neuroprotective effects, based on the known mechanisms of other THIQ derivatives.
Figure 1: Hypothetical neuroprotective mechanism of TIQ-7-CA via NMDA receptor antagonism.
Experimental Workflows for Investigating the Neuroscientific Role of TIQ-7-CA
To elucidate the potential of this compound in neuroscience, a systematic and multi-faceted experimental approach is required. The following protocols are adapted from established methodologies for related compounds and are proposed as a starting point for the investigation of TIQ-7-CA.
In Vitro Characterization
A foundational understanding of the molecular interactions of TIQ-7-CA is paramount.
Experimental Protocol: NMDA Receptor Binding Assay
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., hippocampus or cortex) using differential centrifugation.
-
Radioligand Binding: Incubate the synaptic membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of TIQ-7-CA.
-
Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. Quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of TIQ-7-CA by plotting the percentage of specific binding against the logarithm of the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation
-
Preparation of Aβ Peptides: Solubilize synthetic amyloid-beta (Aβ₄₂) peptides in an appropriate solvent and dilute to the desired concentration in assay buffer.
-
Incubation with TIQ-7-CA: Incubate the Aβ₄₂ peptides with varying concentrations of TIQ-7-CA at 37°C with continuous agitation.
-
ThT Fluorescence Measurement: At specified time points, add Thioflavin T (ThT) to the samples and measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.
-
Data Analysis: Plot the ThT fluorescence against time to generate aggregation curves. Compare the curves in the presence and absence of TIQ-7-CA to determine its inhibitory effect.
The following diagram outlines a general workflow for the in vitro screening of TIQ-7-CA.
Figure 2: In vitro screening workflow for TIQ-7-CA.
Cell-Based Assays
Validating the in vitro findings in a cellular context is a critical next step.
Experimental Protocol: Neuronal Viability Assay in an Excitotoxicity Model
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Induction of Excitotoxicity: Expose the neuronal cultures to an excitotoxic agent, such as glutamate or NMDA, to induce cell death.
-
Treatment with TIQ-7-CA: Co-treat the cells with the excitotoxic agent and varying concentrations of TIQ-7-CA.
-
Assessment of Cell Viability: Quantify neuronal viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM/Ethidium Homodimer-1 staining.
-
Data Analysis: Compare the viability of cells treated with TIQ-7-CA to that of untreated and vehicle-treated controls to determine its neuroprotective efficacy.
In Vivo Evaluation
Promising candidates from in vitro and cell-based assays should be advanced to in vivo models of neurological disease.
Experimental Protocol: Assessment in a Rodent Model of Alzheimer's Disease
-
Animal Model: Utilize a transgenic mouse model of Alzheimer's disease that develops amyloid plaques and cognitive deficits (e.g., 5XFAD or APP/PS1 mice).
-
Chronic Administration of TIQ-7-CA: Administer TIQ-7-CA to the transgenic mice over an extended period via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Behavioral Testing: Assess cognitive function using established behavioral paradigms such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Histopathological Analysis: Following the behavioral testing, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify amyloid plaque burden and neuronal loss.
-
Data Analysis: Compare the behavioral performance and neuropathological readouts between TIQ-7-CA-treated and vehicle-treated transgenic mice.
Quantitative Data and Structure-Activity Relationship (SAR)
Currently, there is a paucity of quantitative data specifically for the neuroprotective effects of this compound. The table below presents hypothetical data points to illustrate the type of information that would be generated from the proposed experimental workflows.
| Compound | NMDA Receptor Binding (Ki, µM) | Aβ₄₂ Aggregation Inhibition (IC₅₀, µM) | Neuroprotection (EC₅₀, µM) |
| TIQ-7-CA (Hypothetical) | 5.2 | 12.8 | 8.5 |
| Amide Derivative (Hypothetical) | 2.1 | 15.3 | 4.7 |
| Ester Derivative (Hypothetical) | 8.9 | 9.5 | 11.2 |
Table 1: Hypothetical quantitative data for TIQ-7-CA and its derivatives in key neuroscience-related assays.
The carboxylic acid moiety at the 7-position provides a key anchor point for developing a structure-activity relationship (SAR) profile. By synthesizing and testing a library of derivatives (e.g., amides, esters, and other bioisosteres), researchers can systematically probe the chemical space around this position to optimize for potency, selectivity, and pharmacokinetic properties.
Future Directions and Conclusion
The exploration of this compound in neuroscience research is at a nascent stage, yet it holds considerable promise. The established neuroactivity of the broader THIQ family, coupled with the unique chemical properties imparted by the 7-carboxylic acid group, provides a strong rationale for its investigation as a novel neuromodulatory agent.
The experimental workflows detailed in this guide offer a comprehensive roadmap for elucidating the potential of TIQ-7-CA in the context of neurodegenerative diseases and other neurological disorders. A thorough investigation, encompassing in vitro, cell-based, and in vivo studies, will be crucial in determining its therapeutic potential. The development of a robust SAR will be instrumental in optimizing its properties for future drug development efforts.
References
-
Malovichko, O. L., Krysko, A. A., Kabanova, T. A., Andronati, S. A., Grishkovets, V. I., Kachala, V. V., & Panov, D. A. (2009). Derivatives of this compound as novel fibrinogen receptor antagonists. Medicinal chemistry (Shariqah (United Arab Emirates), 5(2), 158–164. [Link]
-
Malovichko, O. L., Krysko, A. A., Kabanova, T. A., Andronati, S. A., Grishkovets, V. I., Kachala, V. V., & Panov, D. A. (2009). Derivatives of this compound as Novel Fibrinogen Receptor Antagonists. Medicinal Chemistry, 5(2), 158-164. [Link]
-
Krysko, A. A., Malovichko, O. L., Kabanova, T. A., Andronati, S. A., Karaseva, T. L., & Soldatkin, O. O. (2006). Novel fibrinogen receptor antagonists--RGDF mimetics, 4-(1,2,3,4-tetrahydro-isoquinoline-7-yl)amino-4-oxo-butyric acid derivatives. Medicinal chemistry (Shariqah (United Arab Emirates), 2(3), 295–298. [Link]
-
Krysko, A. A., Malovichko, O. L., Kabanova, T. A., Andronati, S. A., & Karaseva, T. L. (2006). Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acids as novel fibrinogen receptor antagonists. Bioorganic & medicinal chemistry letters, 16(20), 5294–5297. [Link]
-
Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of neurochemistry, 97(3), 864–874. [Link]
- Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., Yoneda, F., Taguchi, K., & Horiguchi, Y. (2006).
A Technical Guide to the Antitumor Properties of Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and its capacity to interact with a wide array of biological targets.[1] This guide offers an in-depth exploration of the antitumor properties of THIQ derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, grounding our discussion in field-proven insights and established scientific principles.
The Tetrahydroisoquinoline Scaffold in Oncology
The THIQ framework is a recurring motif in potent, naturally occurring antitumor antibiotics, such as Saframycin and Trabectedin (ET-743; Yondelis®).[2][3] Trabectedin, isolated from the tunicate Ecteinascidia turbinata, is an approved drug for soft tissue sarcoma and ovarian cancer, validating the therapeutic potential of this heterocyclic system.[3] Inspired by these natural precedents, synthetic chemists have developed a vast library of THIQ derivatives, demonstrating broad applicability and significant cytotoxic activity against various human cancer cell lines, including those of the breast, lung, colon, and prostate.[3][4][5] These compounds exert their effects through diverse and often multi-targeted mechanisms, making them a rich area for anticancer drug discovery.[4][6]
Core Mechanisms of Antitumor Action
THIQ derivatives interfere with cancer cell proliferation and survival through several well-defined mechanisms. The choice of which mechanism to investigate is often guided by the initial structural design of the derivative.
Microtubule Disruption
A primary and extensively studied mechanism is the inhibition of tubulin polymerization.[1][4] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By disrupting their dynamics, THIQ derivatives can induce a prolonged arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.
-
Causality: Many THIQ derivatives are designed as structural mimics of natural tubulin inhibitors like colchicine.[1] They typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, which rely heavily on a functional mitotic spindle. The logical consequence of mitotic spindle disruption is cell cycle arrest at the G2/M phase, an effect that can be readily verified via flow cytometry.
Below is a diagram illustrating this pathway.
Caption: Mechanism of THIQ-induced mitotic arrest and apoptosis.
KRas and Anti-Angiogenesis Pathways
The Kirsten Rat Sarcoma (KRas) viral oncogene homolog is a frequently mutated protein in cancers, particularly colorectal cancer, making it a high-value therapeutic target.[3] Certain THIQ derivatives have been specifically designed and synthesized to function as KRas inhibitors.[3]
-
Causality: The KRas protein is a small GTPase that acts as a molecular switch in intracellular signaling. When mutated, it becomes locked in an "on" state, driving uncontrolled cell growth. THIQ derivatives can be designed to bind to the active sites of KRas, inhibiting its function.[3] A downstream consequence of inhibiting oncogenic signaling pathways like KRas is often a reduction in the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3] This provides a dual mechanism of action: direct inhibition of proliferation and suppression of the tumor's blood supply (anti-angiogenesis).[3][7]
Caption: Inhibition of KRas signaling and angiogenesis by THIQs.
Other Key Molecular Targets
The versatility of the THIQ scaffold allows it to be tailored to inhibit various other targets critical for cancer cell survival:
-
Enzyme Inhibition: Novel THIQ derivatives have been developed as inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), enzymes crucial for DNA synthesis and cell cycle progression, respectively.[8] Others have been investigated as potential mTOR inhibitors for the treatment of lung cancer.[9]
-
Estrogen Receptor (ER) Modulation: In hormone-dependent cancers like breast and endometrial cancer, THIQs can act as Selective Estrogen Receptor Modulators (SERMs).[10] They can function as antagonists, blocking the proliferative signals from estrogen.[10]
-
Sigma Receptor (σRs) Ligands: THIQ-based compounds can exhibit potent binding to sigma receptors, which are overexpressed in many tumors.[4] Ligation of these receptors can trigger antitumor activity, though the exact mechanisms are still under investigation.[4]
Structure-Activity Relationship (SAR) Analysis
Optimizing the antitumor potency of THIQ derivatives is achieved through systematic modification of the core structure. SAR studies provide a rational basis for designing next-generation compounds with improved efficacy and selectivity.
| Position/Group | Modification | Impact on Antitumor Activity | Reference |
| THIQ Core (C1) | Substitution (e.g., aryl groups) | Can significantly influence potency. The nature and substitution pattern of the aryl group are critical for target engagement. | [11] |
| THIQ Core (C3) | Alkyl substitution (e.g., methyl) | Affects the conformation of the compound, which can enhance or diminish antiproliferative activity. | [1] |
| N-Benzyl Group | Phenyl ring substitution | For tubulin inhibitors, substitutions are critical. For KRas inhibitors, chloro or trifluoromethyl groups at the 4-position enhance activity. | [1][3] |
| Core Moiety | Carbonyl vs. Sulfonyl group | The presence of a carbonyl or sulfonyl group on the THIQ nucleus affects activity against colorectal cancer cell lines. | [3] |
Experimental Protocols for Efficacy Evaluation
A robust and logical workflow is essential for characterizing the antitumor properties of novel THIQ derivatives. The protocols described below represent a self-validating system, where the results of one experiment inform the hypothesis and design of the next.
Caption: A logical workflow for evaluating THIQ derivatives.
Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a THIQ derivative against various cancer cell lines.
-
Causality: This is the foundational experiment. A potent compound must first demonstrate the ability to inhibit cell proliferation or induce cell death. The CellTiter-Glo® assay measures ATP levels, which directly correlate with the number of metabolically active, viable cells. A decrease in luminescence indicates cytotoxicity.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231, HepG2) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[12] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the THIQ derivative in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[10]
-
Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability versus the log of compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol: Tubulin Polymerization Assay
-
Objective: To directly measure the effect of a THIQ derivative on the polymerization of tubulin dimers into microtubules.
-
Causality: If a compound shows potent cytotoxicity and SAR data suggests it might be a colchicine mimic, this assay provides direct mechanistic validation. The polymerization of tubulin can be monitored by an increase in light absorbance or fluorescence, which will be inhibited by an active compound.
-
Methodology:
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) on ice.
-
Reaction Setup: In a 96-well plate, add the THIQ derivative at various concentrations. Include a negative control (DMSO) and a positive control (e.g., Paclitaxel for polymerization, Nocodazole for depolymerization).
-
Initiation: Add the tubulin solution to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Measure the absorbance (at 340 nm) or fluorescence every minute for 60 minutes.
-
Analysis: Plot the change in absorbance/fluorescence over time. An effective inhibitor will show a dose-dependent suppression of the polymerization curve compared to the DMSO control.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the THIQ derivative induces cell cycle arrest at a specific phase.
-
Causality: This experiment is a logical follow-up to a positive tubulin polymerization assay. If the compound disrupts microtubule formation, it should arrest cells in the G2/M phase, as they cannot complete mitosis. This is visualized as an increase in the cell population with 4N DNA content.
-
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the THIQ derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control.
-
Conclusion and Future Perspectives
Tetrahydroisoquinoline derivatives stand out as a highly versatile and promising class of compounds in the development of anticancer agents.[5] Their proven ability to act on a variety of validated and novel cancer targets—including tubulin, KRas, and various kinases—provides a rich platform for further exploration.[1][8] The future of THIQ-based drug discovery may lie in the rational design of multi-target ligands that can simultaneously disrupt several key pathways essential for tumor growth and survival, potentially offering improved efficacy and a lower likelihood of drug resistance.[6] Continued investigation into their synthesis, biological activity, and mechanisms of action is essential to fully unlock the therapeutic potential of this remarkable scaffold.
References
- A Comparative Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline Derivatives as Antitumor Agents - Benchchem.
- Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics | Chemical Reviews - ACS Publications.
- Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH.
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central.
- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate.
- Exploring Tetrahydroisoquinolines: Anticancer Potential & Synthesis.
- Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents | Request PDF - ResearchGate.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents | Request PDF - ResearchGate.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present).
- Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- - Eclética Química.
- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC - NIH.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).
- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer: Future Medicinal Chemistry - Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Core: A Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid in Drug Discovery
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands as a quintessential "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds and clinically approved drugs.[1][2][3][4] Its inherent structural rigidity, coupled with the capacity for diverse functionalization, allows for the precise spatial orientation of pharmacophoric elements, enabling interactions with a wide array of biological targets.[2][5] This guide delves into the significance of the THIQ core, with a specific focus on the 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid derivative. We will explore its synthetic accessibility, diverse biological applications, and the underlying structure-activity relationships that underscore its therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.
Introduction: The Concept of a Privileged Structure
In the landscape of drug discovery, the term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity.[2][6] This concept, first introduced by Evans in 1988, has become a cornerstone of modern medicinal chemistry, offering an efficient starting point for the development of novel therapeutic agents.[2] The THIQ scaffold is a prime example of such a structure, found in natural products, synthetic compounds, and FDA-approved drugs.[1][7][8] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, mimicking the presentation of side chains in peptides and other endogenous ligands.
The introduction of a carboxylic acid moiety, specifically at the 7-position of the THIQ ring, imparts unique physicochemical properties. This functional group can act as a key hydrogen bond donor and acceptor, or as a bioisosteric replacement for other functionalities, profoundly influencing the compound's pharmacokinetic and pharmacodynamic profile.
Synthesis and Functionalization of the THIQ Core
The construction of the 1,2,3,4-tetrahydroisoquinoline nucleus is a well-established field in synthetic organic chemistry, with several named reactions providing reliable access to this scaffold. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.[9]
The Pictet-Spengler Reaction
A cornerstone in the synthesis of THIQs, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10][11][12] This method is particularly versatile and can be performed under a range of conditions, from harsh acidic environments to milder, near-physiological pH for activated aromatic rings.[9] The reaction proceeds via an electrophilic aromatic substitution mechanism.[13]
Generalized Pictet-Spengler Reaction Workflow:
Caption: Generalized workflow of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction offers an alternative route, starting from a β-phenylethylamide.[14] This reaction typically requires a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and proceeds through a 3,4-dihydroisoquinoline intermediate.[14][15] A subsequent reduction step is necessary to yield the fully saturated THIQ ring.[9]
Comparative Overview of Synthetic Routes:
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone[10][11] | β-phenylethylamide[14] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA)[9] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[15] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline[9] | 3,4-Dihydroisoquinoline[9] |
| Subsequent Steps | Often the final product | Requires a reduction step (e.g., with NaBH₄)[9] |
| Reaction Conditions | Can range from mild to harsh[9] | Generally requires harsher, refluxing acidic conditions[9] |
Synthesis of this compound
The synthesis of specifically substituted THIQs, such as the 7-carboxylic acid derivative, often involves multi-step sequences. One common strategy involves carrying a nitro or cyano group through the core synthesis, which can then be hydrolyzed to the carboxylic acid in a later step.
Medicinal Chemistry and Biological Significance
The THIQ scaffold is a versatile template that has been incorporated into a wide range of therapeutic agents, demonstrating a broad spectrum of biological activities. These include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[16][17][18] The carboxylic acid functionality at the 7-position can serve as a crucial interaction point with biological targets, enhancing potency and selectivity.
Anticancer Applications
Numerous THIQ derivatives have been investigated for their potential as anticancer agents.[19][20][21][22] They have been shown to inhibit various cancer-related targets, including enzymes, receptors, and proteins involved in apoptosis and cell cycle regulation.[19][23] For instance, certain THIQ analogs have demonstrated potent activity against various cancer cell lines by inducing apoptosis or halting cell proliferation.[22] The presence of a carboxylic acid group can enhance solubility and provide an additional binding interaction with the target protein.
Neurological and CNS Disorders
The THIQ core is also a prominent feature in compounds targeting the central nervous system. For example, THIQ derivatives have been developed as modulators of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning, memory, and synaptic plasticity.[24] Structure-activity relationship (SAR) studies have shown that modifications to the THIQ scaffold can lead to potent and selective modulators of specific NMDA receptor subunits.[24]
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. THIQ derivatives have shown promise in this area, with some analogs exhibiting significant activity against various bacterial and fungal strains.[17][25] The carboxylic acid moiety can be particularly important for activity against certain bacteria, potentially by interacting with enzymes involved in cell wall synthesis or other essential metabolic pathways. In a recent study, THIQ-dipeptide conjugates demonstrated potent antibacterial and antifungal activity.[25]
Illustrative Signaling Pathway (Hypothetical Kinase Inhibition):
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by a THIQ derivative.
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of a THIQ Core
Disclaimer: This is a generalized protocol and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂).
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 eq) to the solution.
-
Acid Catalysis: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Representative Biological Assay: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the THIQ-7-carboxylic acid derivative in dimethyl sulfoxide (DMSO). Create a serial dilution to the desired final concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Compound Addition: Add the diluted THIQ compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroisoquinoline scaffold, and specifically its 7-carboxylic acid derivative, continues to be a fertile ground for drug discovery. Its synthetic tractability and proven ability to interact with a diverse range of biological targets ensure its continued relevance in the development of new medicines.[1][7] Future research will likely focus on the development of novel, highly stereoselective synthetic methods to access enantiomerically pure THIQ derivatives. Furthermore, the exploration of this privileged scaffold in new therapeutic areas, driven by a deeper understanding of its structure-activity relationships, holds significant promise for addressing unmet medical needs.
References
-
Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13977-14004. [Link]
-
Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current medicinal chemistry, 13(1), 65-85. [Link]
-
Lu, X., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 28(17), 2899-2903. [Link]
-
Meisler, J., et al. (2001). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Organic letters, 3(25), 4153-4156. [Link]
-
OpenOChem Learn. Privileged Structures. [Link]
-
de Souza, G. E. P., et al. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Molecules, 28(13), 5188. [Link]
-
Welsch, M. E., et al. (2009). Privileged structures: applications in drug discovery. Current opinion in chemical biology, 13(3), 309-315. [Link]
-
Seayad, J., et al. (2008). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 73(17), 6843-6846. [Link]
-
Costantino, L., & Barlocco, D. (2006). Privileged Structures as Leads in Medicinal Chemistry. Current Medicinal Chemistry, 13(1), 65-85. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Centurion University. Synthesis of isoquinolines. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13977-14004. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-18. [Link]
-
Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
-
Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of medicinal chemistry, 60(14), 6296-6309. [Link]
-
Whaley, W. M. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
-
Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(23), 13977-14004. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
Klára, T., et al. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(11), 2963. [Link]
-
Moghadam, G., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 23(11), 2947. [Link]
-
Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current drug targets, 22(14), 1649-1672. [Link]
-
Tivari, S. R., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS omega, 8(50), 47867-47879. [Link]
-
ResearchGate. Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. [Link]
-
Tivari, S. R., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(50), 47867–47879. [Link]
-
Schuster, I., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3217. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13977-14004. [Link]
-
Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Letters in Peptide Science, 6(3), 179-183. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-18. [Link]
-
Schuster, I., et al. (2007). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Letters in Organic Chemistry, 4(2), 102-108. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scielo.br [scielo.br]
- 6. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. name-reaction.com [name-reaction.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. organicreactions.org [organicreactions.org]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. nbinno.com [nbinno.com]
- 23. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Initial Screening of 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid Libraries
An In-depth Technical Guide:
Introduction: The Privileged Nature of the Tetrahydroisoquinoline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a quintessential example of such a framework.[1][2][3] Found in numerous natural products and synthetic drugs, the THIQ core offers a rigid, three-dimensional structure that is amenable to extensive chemical modification, allowing for the precise spatial presentation of functional groups to interact with diverse biological targets.[4][5][6] THIQ derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-hypertensive, and anti-viral properties.[7][8][9]
This guide provides a comprehensive technical overview of the critical early stages of a drug discovery campaign centered on a THIQ-based chemical library. Specifically, we will focus on libraries built around the 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (THIQ-7-COOH) core. We will delve into the strategic rationale behind library synthesis, the design of robust high-throughput screening (HTS) cascades, the critical process of hit triage and validation, and the extraction of preliminary structure-activity relationships (SAR). This document is intended for drug discovery scientists and researchers, providing field-proven insights into the causality behind experimental choices and self-validating protocols.
Part 1: Library Design and Synthesis
The strategic foundation of any screening campaign is the quality and design of the chemical library. The choice of the THIQ-7-COOH core is deliberate; the carboxylic acid at the 7-position serves as a versatile chemical handle for late-stage diversification, enabling the exploration of a broad chemical space from a common intermediate.
Core Synthesis: The Pictet-Spengler Reaction
The cornerstone for the synthesis of the THIQ scaffold is the Pictet-Spengler reaction, a robust and well-documented acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[10][11][12] This reaction is highly efficient for creating the core THIQ ring system. For our specific scaffold, the synthesis typically begins with a suitably substituted phenylethylamine, which undergoes condensation and subsequent intramolecular electrophilic substitution to yield the desired tetrahydroisoquinoline.[13] Libraries can be generated through solid-phase or solution-phase synthesis, with the former often being advantageous for purification and scale.[14]
Caption: General workflow for THIQ-7-COOH library synthesis.
Part 2: The High-Throughput Screening (HTS) Campaign
With a well-designed library in hand, the next phase is to interrogate its biological activity. A pivotal decision is the choice between biochemical (target-based) and cell-based (phenotypic or target-based) screening paradigms.[15][16][17]
-
Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) and offer a direct measure of a compound's interaction with its target. They are generally less prone to artifacts related to cell permeability or cytotoxicity but lack the complexity of a cellular environment.[16][18]
-
Cell-Based Assays: These assays provide data in a more physiologically relevant context, inherently filtering for cell-permeable compounds and potentially revealing effects on signaling pathways.[18][19][20] However, hit identification can be more complex, often requiring subsequent target deconvolution for phenotypic screens.[15]
Caption: Decision logic for selecting a primary screening assay type.
Section 2.1: Biochemical Assay Protocol: Fluorescence Polarization (FP) for Protein-Protein Interactions (PPIs)
Causality: The FP assay is an excellent choice for screening inhibitors of PPIs. It is a homogeneous (no-wash) assay that measures the disruption of the interaction between a large protein and a smaller, fluorescently labeled peptide or protein binding partner.[21][22] When the small fluorescent probe is bound to the large protein, it tumbles slowly in solution, retaining a high degree of polarization of emitted light. When a library compound displaces the probe, the now-free probe tumbles rapidly, leading to depolarization of the emitted light—a measurable signal change.[23][24][25]
Experimental Protocol: FP-Based PPI Antagonist Screen
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Target Protein (Protein A): Dilute to a 2X working concentration (e.g., 20 nM) in Assay Buffer.
-
Fluorescent Probe (FITC-Peptide B): Dilute to a 2X working concentration (e.g., 10 nM) in Assay Buffer.
-
Library Compounds: Prepare 200X stock plates in 100% DMSO. Create intermediate 4X final concentration plates by diluting in Assay Buffer.
-
-
Assay Plate Preparation (384-well, black, low-volume):
-
Using an automated liquid handler, add 5 µL of Assay Buffer to columns 1 and 2 (negative/high signal control).
-
Add 5 µL of a known inhibitor (positive/low signal control) at 4X concentration to columns 23 and 24.
-
Add 5 µL of each 4X library compound to the remaining wells.
-
-
Reagent Addition:
-
Add 5 µL of 2X Target Protein A to all wells except column 1 (probe-only control).
-
Add 5 µL of 2X Fluorescent Probe to all wells.
-
The final volume is 20 µL.
-
-
Incubation and Readout:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a plate reader equipped for FP, using appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for both parallel and perpendicular polarized light.
-
-
Data Analysis:
-
Calculate millipolarization (mP) values for each well.
-
Determine the Z-factor for the plate using control wells to assess assay quality. A Z' > 0.5 is considered excellent.
-
Calculate the percent inhibition for each library compound relative to the high and low signal controls.
-
Flag compounds exhibiting inhibition above a predefined threshold (e.g., >50%) as primary hits.
-
Section 2.2: Cell-Based Assay Protocol: AlphaLISA for Quantifying Secreted Cytokines
Causality: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash, bead-based immunoassay ideal for detecting analytes in complex matrices like cell culture supernatant.[26][27] It is particularly powerful for screening modulators of immune cell function by quantifying secreted cytokines.[26][28] The assay relies on Donor and Acceptor beads that are brought into proximity by a "sandwich" of antibodies binding to the target analyte. Laser excitation of the Donor bead produces singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal.[29][30]
Experimental Protocol: AlphaLISA Screen for IL-6 Secretion Inhibitors
-
Cell Plating and Stimulation:
-
Seed a human monocytic cell line (e.g., THP-1) in a 384-well cell culture plate at a density of 50,000 cells/well in 20 µL of RPMI + 10% FBS.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare 1000X stock plates of the THIQ library in 100% DMSO.
-
Perform a serial dilution to create intermediate plates. Add 100 nL of compound solution to each well for a final concentration of 10 µM (and 0.5% DMSO).
-
Add 100 nL of DMSO to control wells.
-
-
Cell Stimulation and Incubation:
-
Prepare a 5X solution of LPS (lipopolysaccharide) at 500 ng/mL.
-
Add 5 µL of the 5X LPS solution to all wells except the unstimulated controls. Add 5 µL of media to unstimulated wells.
-
Incubate the plate for 18 hours at 37°C, 5% CO2.
-
-
Assay Execution (in a 384-well ProxiPlate):
-
Carefully transfer 5 µL of cell supernatant from the culture plate to the ProxiPlate.
-
Prepare a 2X mix of AlphaLISA anti-IL-6 Acceptor beads and Biotinylated anti-IL-6 Antibody in AlphaLISA Immunoassay Buffer.
-
Add 5 µL of the 2X mix to each well. Incubate for 60 minutes at room temperature.
-
Prepare a 2X solution of Streptavidin-Donor beads in Immunoassay Buffer.
-
Add 10 µL of the 2X Donor bead solution to each well (in subdued light).
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Readout and Analysis:
-
Read the plate on an EnVision® or equivalent plate reader with an AlphaScreen laser.
-
Determine the Z-factor for the plate.
-
Calculate percent inhibition of IL-6 secretion for each compound relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Identify primary hits.
-
Part 3: Hit Triage and Validation Cascade
A primary HTS campaign will inevitably generate a number of false positives. A rigorous and systematic hit triage and validation cascade is essential to focus resources on the most promising chemical matter.[31][32][33] The goal is to confirm activity, eliminate artifacts, and establish a preliminary understanding of the hit's mechanism.[34][35]
Caption: A logical workflow for the hit validation cascade.
Key Steps in the Triage Process:
-
Hit Confirmation: Re-test the primary hits from a fresh solid sample to rule out errors from library plating or compound degradation.
-
Dose-Response Analysis: Test confirmed hits in a multi-point dilution series (typically 8-10 points) to determine their potency (IC50) and assess the quality of the curve.
-
Counter-Screening: Employ assays designed to identify problematic compounds. This includes screens for aggregators, fluorescent compounds (for fluorescence-based assays), or non-specific reactive compounds.
-
Orthogonal Validation: Confirm the biological activity using a different assay technology that relies on a distinct physical principle. For example, if the primary screen was FP (biochemical), an orthogonal assay could be a cell-based reporter gene assay or Surface Plasmon Resonance (SPR) to confirm direct binding.[15]
Table 1: Example Hit Triage Data Summary
| Compound ID | Primary Screen (% Inh @ 10µM) | Confirmed IC50 (µM) | Counter-Screen (Fluorescence) | Orthogonal Assay (IC50, µM) | Triage Decision |
| THIQ-001 | 85.2 | 1.5 | No Interference | 2.1 | Proceed |
| THIQ-002 | 78.9 | 5.8 | High Interference | > 50 | Discard (Artifact) |
| THIQ-003 | 65.1 | 12.3 | No Interference | 15.0 | Proceed |
| THIQ-004 | 92.5 | 0.9 | No Interference | > 50 | Discard (False Positive) |
| THIQ-005 | 55.4 | > 50 | No Interference | > 50 | Discard (Not Confirmed) |
Part 4: Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is established, the initial SAR analysis can begin.[36][37] The goal at this stage is not to build a comprehensive model but to identify early trends that can guide the first round of synthetic chemistry for hit expansion.[38][39][40] Chemists group validated hits into structural clusters based on the R-groups decorating the core THIQ scaffold and look for correlations between structural changes and biological activity.[4][5]
Table 2: Example of Preliminary SAR from Validated Hits
| Compound ID | R1 (at N-2) | R2 (at C-1) | R3 (at 7-COOH) | IC50 (µM) |
| THIQ-001 | H | H | Benzylamide | 1.5 |
| THIQ-003 | H | H | (4-F-Phenyl)amide | 12.3 |
| THIQ-015 | H | H | (4-Cl-Phenyl)amide | 8.7 |
| THIQ-021 | H | H | Cyclohexylamide | 25.1 |
| THIQ-028 | Methyl | H | Benzylamide | 0.8 |
| THIQ-034 | H | Methyl | Benzylamide | 18.4 |
Initial SAR Insights from Table 2:
-
R3 Group: Aromatic amides appear more potent than aliphatic amides (compare THIQ-001 vs. THIQ-021).
-
R3 Aromatic Substitution: Electron-withdrawing groups on the phenylamide may be detrimental to activity (compare THIQ-001 vs. THIQ-003 and THIQ-015).
-
R1/R2 Groups: Small alkylation at the N-2 position may be beneficial (compare THIQ-001 vs. THIQ-028), whereas substitution at C-1 appears unfavorable (compare THIQ-001 vs. THIQ-034).
These initial hypotheses provide a clear direction for the medicinal chemistry team to design and synthesize the next generation of analogs to confirm these trends and improve potency.
Conclusion
The initial screening of a focused chemical library, such as one based on the this compound scaffold, is a multi-faceted process that forms the bedrock of a successful drug discovery project. It requires a synergistic application of synthetic chemistry for library creation, robust and relevant assay development for biological interrogation, and a disciplined, logic-driven cascade for hit validation. By carefully selecting assays that are fit-for-purpose and rigorously eliminating artifacts, research teams can identify high-quality, validated hits. The subsequent preliminary SAR analysis provides the crucial first insights that transform a list of active compounds into a tangible roadmap for the journey toward an optimized lead candidate.
References
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. URL: [Link]
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12696-12729. URL: [Link]
-
Zhu, K., et al. (2004). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. Methods in Molecular Biology, 261, 161-166. URL: [Link]
-
Mo, Y., & Dong, C. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1093, 107-121. URL: [Link]
-
Hart, B. A., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 307-310. URL: [Link]
-
Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 63, 129-137. URL: [Link]
-
Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. URL: [Link]
-
Macarrón, R., & Taylor, D. L. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology, 27(11), 1332-1346. URL: [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. URL: [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. URL: [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. URL: [Link]
-
Raines Lab. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. University of Wisconsin-Madison. URL: [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. URL: [Link]
-
Morphy, J. R., et al. (1999). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Journal of Combinatorial Chemistry, 1(1), 59-61. URL: [Link]
-
Rossi, A. M., & Taylor, C. W. (2011). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology, 756, 135-151. URL: [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. URL: [Link]
-
Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Medicinal Chemistry, 12(15), 1735-1755. URL: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. URL: [Link]
-
Park, S. H., & Raines, R. T. (2004). Fluorescence polarization assay to quantify protein-protein interactions. Methods in Molecular Biology, 261, 161-166. URL: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. Pharma-intermediate.com. URL: [Link]
-
Ulici, V., et al. (2012). AlphaLISA-based high-throughput screening assay to measure levels of soluble amyloid precursor protein α. Journal of Biomolecular Screening, 17(1), 37-46. URL: [Link]
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. URL: [Link]
-
Wanner, M. J., et al. (2011). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 76(15), 6141-6148. URL: [Link]
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. URL: [Link]
-
Faheem, F., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. URL: [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience. URL: [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. ResearchGate. URL: [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Chemical Biology, 14(4), 459-465. URL: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. URL: [Link]
-
Lalonde, M. B., et al. (2020). Development of a High-Throughput Homogeneous AlphaLISA Drug Screening Assay for the Detection of SARS-CoV-2 Nucleocapsid. ACS Pharmacology & Translational Science, 3(6), 1194-1203. URL: [Link]
-
Macarron, R., & Taylor, D. L. (2020). Defining the hit triage and validation challenge. ResearchGate. URL: [Link]
-
Al-Salahi, R., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 24(18), 3298. URL: [Link]
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. URL: [Link]
-
Zhang, X., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Nanoscience and Nanotechnology, 13(2), 721-731. URL: [Link]
-
Mand, P., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(6), e0128854. URL: [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. URL: [Link]
-
XCell Science. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). XCell Science. URL: [Link]
-
Hadian, K., & van der Knaap, J. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. URL: [Link]
-
Faheem, F., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. URL: [Link]
-
Faheem, F., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. ResearchGate. URL: [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. URL: [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships (SAR). DrugDesign.org. URL: [Link]
-
Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. CDD Vault. URL: [Link]
-
Tice, C. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593. URL: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. name-reaction.com [name-reaction.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lifescienceglobal.com [lifescienceglobal.com]
- 18. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 20. marinbio.com [marinbio.com]
- 21. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescence polarization assay to quantify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. raineslab.com [raineslab.com]
- 26. revvity.com [revvity.com]
- 27. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 28. AlphaLISA-based high-throughput screening assay to measure levels of soluble amyloid precursor protein α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. drugtargetreview.com [drugtargetreview.com]
- 33. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 34. researchgate.net [researchgate.net]
- 35. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 36. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 37. collaborativedrug.com [collaborativedrug.com]
- 38. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 40. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid: A Detailed Guide for Researchers
An In-Depth Application Note on the Preparation of a Key Building Block in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Specifically, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a valuable building block for the development of novel therapeutics, including antitumor and anti-HIV agents.[1][2] This guide provides a comprehensive overview of the synthesis of this important molecule, focusing on the practical application of the Pictet-Spengler reaction. Detailed experimental protocols, mechanistic insights, and characterization data are presented to assist researchers in the successful preparation of this compound.
Strategic Approach to Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines.[3] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] For the synthesis of this compound, the Pictet-Spengler reaction offers a direct and efficient route utilizing a commercially available starting material.
The key starting material for this synthesis is 4-(2-aminoethyl)benzoic acid. This commercially available compound possesses the necessary β-phenethylamine moiety and a carboxylic acid group at the desired position on the aromatic ring. The reaction proceeds by condensation of the primary amine with formaldehyde, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.
An alternative approach, the Bischler-Napieralski reaction, is also a common method for synthesizing tetrahydroisoquinolines. However, this route typically involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which then requires a subsequent reduction step to yield the desired saturated heterocyclic ring. This multi-step process makes the Pictet-Spengler reaction a more atom-economical and straightforward choice for the synthesis of this compound.
Mechanistic Insights into the Pictet-Spengler Reaction
The Pictet-Spengler reaction proceeds through a well-established mechanism:
-
Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 4-(2-aminoethyl)benzoic acid with formaldehyde in the presence of an acid catalyst. This forms a Schiff base, which is then protonated to generate a reactive iminium ion intermediate.[6]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine derivative then acts as a nucleophile, attacking the electrophilic iminium ion. This intramolecular cyclization results in the formation of the new heterocyclic ring.[6]
-
Deprotonation: Finally, a deprotonation step restores the aromaticity of the benzene ring, yielding the stable this compound product.
dot graph "Pictet-Spengler Reaction Mechanism" { rankdir="LR"; node [shape=plaintext];
} dot
Caption: General workflow of the Pictet-Spengler reaction for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Pictet-Spengler reaction.
Materials and Reagents:
| Reagent | Formula | Molecular Weight | CAS Number |
| 4-(2-Aminoethyl)benzoic acid | C₉H₁₁NO₂ | 165.19 g/mol | 1199-69-5 |
| Formaldehyde (37% solution in water) | CH₂O | 30.03 g/mol | 50-00-0 |
| Hydrochloric acid (concentrated) | HCl | 36.46 g/mol | 7647-01-0 |
| Sodium hydroxide | NaOH | 40.00 g/mol | 1310-73-2 |
| Dichloromethane | CH₂Cl₂ | 84.93 g/mol | 75-09-2 |
| Methanol | CH₃OH | 32.04 g/mol | 67-56-1 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 g/mol | 7757-82-6 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.5 mmol) of 4-(2-aminoethyl)benzoic acid in 100 mL of water.
-
Addition of Reagents: To this solution, add 5.4 mL (72.6 mmol) of a 37% aqueous formaldehyde solution. Slowly add 10 mL of concentrated hydrochloric acid to the reaction mixture while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, carefully neutralize the reaction mixture with a solution of sodium hydroxide until a pH of approximately 7 is reached. This will facilitate the precipitation of the product.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield pure this compound as a solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol [7] |
| Appearance | Solid[7] |
| Melting Point | Data not available |
| Solubility | Soluble in polar solvents |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the heterocyclic ring, and the carboxylic acid proton. The chemical shifts and coupling constants will be consistent with the structure of this compound.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the tetrahydroisoquinoline ring, and the carbonyl carbon of the carboxylic acid group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.20 g/mol ).[7] Fragmentation patterns can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-H and C=C vibrations of the aromatic and aliphatic portions of the molecule.
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low Yield: If the yield is low, ensure that the reaction has gone to completion by monitoring with TLC. The reaction time may need to be extended. Purity of the starting materials is also crucial.
-
Purification Difficulties: If the product is difficult to crystallize, try different solvent systems for recrystallization. Column chromatography on silica gel may also be employed for purification if necessary.
Safety Precautions:
-
Handling of Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Formaldehyde is a known carcinogen and should also be handled with care in a fume hood.
-
Reaction Conditions: The reaction is performed at reflux, so appropriate precautions should be taken to prevent splashing and ensure proper cooling of the condenser.
Conclusion
The Pictet-Spengler reaction provides a reliable and efficient method for the synthesis of this compound. This guide offers a detailed protocol and essential information for researchers to successfully prepare this valuable building block for drug discovery and development. By understanding the underlying mechanism and potential challenges, scientists can effectively utilize this methodology in their synthetic endeavors.
References
- Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 2017, 15(35), 7294-7313.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific.
- Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. (2009). Synlett, 2009(13), 2049-2064.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 2011, 16(10), 8643-8659.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021, 11(21), 12537-12567.
- Diastereoselective Synthesis of (–)
- Pictet–Spengler reaction. (2023, November 29). In Wikipedia.
- Pictet-Spengler reaction. (n.d.). chemeurope.com.
- derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Heterocycles, 2006, 68(1), 147-159.
- Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Letters in Peptide Science, 1999, 6(3), 179-183.
- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 2022, 87(20), 13589-13603.
- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2017, 22(7), 1091.
- US Patent No. 5,808,071 A. (1998).
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 2018, 23(8), 1883.
- Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. (n.d.). Chem-Impex.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (2000). Tetrahedron, 56(13), 1937-1943.
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem.
- Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 2019, 88, 102938.
- 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines: A Guide for Drug Discovery and Development
The Pictet-Spengler reaction stands as a cornerstone in heterocyclic chemistry, offering a powerful and versatile method for the synthesis of tetrahydroisoquinolines (THIQs). First reported by Amé Pictet and Theodor Spengler in 1911, this reaction has become indispensable in the total synthesis of complex alkaloids and the development of novel pharmaceutical agents.[1][2][3][4][5][6] The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[7][8][9][10] This guide provides an in-depth exploration of the Pictet-Spengler reaction, from its mechanistic underpinnings to detailed experimental protocols, tailored for researchers and scientists in drug development.
I. Mechanistic Insights: The Driving Force of Cyclization
The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution. The reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the THIQ ring system.[1][2][11] The driving force is the formation of a highly electrophilic iminium ion, which then undergoes cyclization.[4][6]
The mechanism can be dissected into the following key steps:
-
Imine Formation: The reaction initiates with the condensation of the β-arylethylamine and the carbonyl compound to form a Schiff base (an imine).[11][12]
-
Iminium Ion Generation: Under acidic conditions, the imine is protonated to generate a highly reactive iminium ion. This step is crucial as the imine itself is often not electrophilic enough to induce cyclization.[2][4]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic carbon of the iminium ion. This cyclization step is typically the rate-determining step. The facility of this step is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups on the ring accelerate the reaction.[11][12]
-
Rearomatization: The resulting carbocation intermediate loses a proton to restore aromaticity, yielding the final tetrahydroisoquinoline product.[2]
Sources
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Bischler-Napieralski Reaction: A Comprehensive Guide to Isoquinoline Synthesis in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and pharmaceuticals with a broad spectrum of biological activities.[1][2] The Bischler-Napieralski reaction, a classic yet continually relevant transformation, provides a powerful and direct route to 3,4-dihydroisoquinolines, which are readily oxidized to their aromatic isoquinoline counterparts.[3][4] This application note offers an in-depth exploration of the Bischler-Napieralski reaction, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism, practical protocols, and strategic applications in modern synthetic chemistry.
Theoretical Framework: Mechanism and Scope
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide or a β-arylethylcarbamate.[5] This transformation is typically promoted by a dehydrating agent under acidic conditions.[6] The reaction's success is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups significantly enhancing the rate and yield of cyclization.[7][8]
Mechanistic Pathways
The precise mechanism of the Bischler-Napieralski reaction has been a subject of discussion, with two primary pathways proposed, largely dependent on the reaction conditions.[4]
-
Path A: The Nitrilium Ion Intermediate: This is the more commonly accepted mechanism, especially under strongly acidic and dehydrating conditions. The amide carbonyl is activated by the Lewis acid, followed by elimination of the oxygen atom to form a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product.[3][9]
-
Path B: The Dichlorophosphoryl Imine-Ester Intermediate: When phosphorus oxychloride (POCl₃) is used as the dehydrating agent, an alternative mechanism involving a dichlorophosphoryl imine-ester intermediate has been suggested.[4][7] In this pathway, cyclization precedes the elimination of the oxygen-containing group.
Below is a graphical representation of the generally accepted nitrilium ion pathway.
Figure 1: The Nitrilium Ion Pathway of the Bischler-Napieralski Reaction.
Scope and Limitations
The Bischler-Napieralski reaction is most effective for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides with electron-rich aromatic rings. The presence of electron-donating groups (e.g., alkoxy, alkyl) at the meta or para positions to the ethylamide side chain facilitates the electrophilic aromatic substitution step. Conversely, electron-withdrawing groups on the aromatic ring can significantly hinder or completely inhibit the reaction.[5]
A significant side reaction to be aware of is the retro-Ritter reaction , where the nitrilium ion intermediate fragments to form a styrene derivative.[5][9] This is more likely to occur when the resulting styrene is highly conjugated.[9]
Experimental Protocols and Methodologies
Herein, we provide a representative protocol for the synthesis of a 3,4-dihydroisoquinoline derivative using phosphorus oxychloride as the dehydrating agent.
General Protocol for Bischler-Napieralski Cyclization
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.1 - 5.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetonitrile)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide (1.0 equiv) and the anhydrous solvent.
-
Reagent Addition: Cool the solution in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The addition is often exothermic.[5]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography or recrystallization.
Modern Variations and Milder Conditions
While the classical Bischler-Napieralski reaction often requires harsh, high-temperature conditions, modern modifications have been developed to allow for milder reaction conditions. For instance, the use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can facilitate the reaction at or below room temperature.[3]
Data Presentation: Reagent Comparison
The choice of dehydrating agent is crucial for the success of the Bischler-Napieralski reaction and is often substrate-dependent. The table below summarizes commonly used reagents and their typical applications.
| Dehydrating Agent | Typical Substrates | Reaction Conditions | Notes |
| Phosphorus Oxychloride (POCl₃) | Electron-rich β-arylethylamides | Reflux in an inert solvent (e.g., toluene, DCM) | Most common and cost-effective reagent. Can be harsh for sensitive substrates. |
| Phosphorus Pentoxide (P₂O₅) | Less reactive or electron-deficient substrates | Often used in conjunction with POCl₃ at reflux | A stronger dehydrating agent than POCl₃ alone.[4][9] |
| Polyphosphoric Acid (PPA) | Electron-rich β-arylethylamides and carbamates | High temperatures (often >100 °C) | Acts as both a catalyst and a solvent. Can be difficult to work with due to its high viscosity. |
| Triflic Anhydride (Tf₂O) | A wide range of substrates, including sensitive ones | Often used with a non-nucleophilic base (e.g., 2-chloropyridine) at low temperatures (0 °C to room temperature) | A highly reactive and efficient reagent, allowing for milder reaction conditions.[3] |
Troubleshooting and Optimization
Even with a well-defined protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Deactivated aromatic ring (electron-withdrawing groups present). | The Bischler-Napieralski reaction is not suitable. Consider alternative synthetic routes. |
| Insufficiently potent dehydrating agent. | For less reactive substrates, switch to a stronger dehydrating agent like P₂O₅/POCl₃ or Tf₂O.[5] | |
| Formation of Tar | High reaction temperatures or prolonged reaction times leading to decomposition. | Carefully control the reaction temperature and monitor the reaction closely to avoid overheating.[5] |
| Significant Side Product Formation (e.g., Styrene) | Retro-Ritter reaction is favored. | Use milder conditions (e.g., Tf₂O/2-chloropyridine). In some cases, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[9] |
Applications in Drug Development and Total Synthesis
The Bischler-Napieralski reaction has been instrumental in the total synthesis of numerous isoquinoline alkaloids and other natural products with significant biological activities.[1][10] Its application continues to be a key strategy in the construction of complex molecular architectures. For instance, it has been a decisive step in the synthesis of anticancer compounds like antofine and cryptopleurine, as well as in the construction of the core of bis(benzylisoquinoline) alkaloids.[11] The dihydroisoquinoline products of this reaction are versatile intermediates that can be further elaborated to access a wide range of pharmacologically relevant scaffolds.[12]
Conclusion
The Bischler-Napieralski reaction remains a highly valuable and frequently employed method for the synthesis of the isoquinoline core structure. A thorough understanding of its mechanism, scope, and the influence of reaction conditions is paramount for its successful application. By carefully selecting the appropriate dehydrating agent and optimizing the reaction parameters, researchers can efficiently construct complex isoquinoline-based molecules for applications in drug discovery and natural product synthesis.
References
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]
-
Zenodo. (2015). Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Bentham Science Publishers. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-Based Natural Products. An Old Reaction, a New Application | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]
-
YouTube. (2021, February 4). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. Retrieved from [Link]
-
Centurion University. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Retrieved from [Link]
Sources
- 1. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application | Bentham Science [eurekaselect.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler napieralski reaction | PPTX [slideshare.net]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives
Introduction: The Significance of Chiral Tetrahydroisoquinolines in Modern Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a wide spectrum of biological activities, including antitumor, anti-HIV, antibiotic, and central nervous system effects.[3] The crucial determinant of biological function is often the absolute stereochemistry at the C1 position, making the development of robust asymmetric syntheses for these chiral molecules a paramount objective for researchers in drug discovery and development.[3] Chirality plays a pivotal role in pharmacology, as different enantiomers of a drug can have vastly different activities and toxicities. This guide provides an in-depth exploration of field-proven strategies for the enantioselective synthesis of THIQ derivatives, focusing on the causal relationships behind experimental design and providing detailed, validated protocols for immediate application.
Strategic Overview: Major Pathways to Enantiopure THIQs
The construction of the chiral THIQ core can be approached through several strategic disconnections. This guide will focus on three of the most powerful and widely adopted methodologies:
-
The Asymmetric Pictet-Spengler Reaction: A biomimetic, atom-economical cyclization that constructs the THIQ skeleton in a single, stereocontrolled step.[4]
-
The Bischler-Napieralski/Asymmetric Reduction Sequence: A reliable two-stage process involving the formation of a 3,4-dihydroisoquinoline (DHIQ) intermediate, followed by a highly enantioselective reduction.[5][6]
-
Asymmetric (Transfer) Hydrogenation of DHIQs: A direct and efficient method for converting prochiral DHIQ intermediates into chiral THIQs using transition metal catalysis.[7][8]
Each strategy offers distinct advantages regarding substrate scope, operational simplicity, and catalyst selection. The following sections will dissect each approach, providing mechanistic rationale, detailed experimental protocols, and comparative data.
Strategy 1: The Organocatalytic Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction, a condensation between a β-arylethylamine and a carbonyl compound, is one of the most direct methods for synthesizing THIQs. The asymmetric variant, particularly when catalyzed by chiral Brønsted acids like BINOL-derived phosphoric acids (CPAs), has emerged as a powerful tool for establishing the C1-stereocenter with high fidelity.[9]
Mechanistic Rationale and Causality
The success of the CPA-catalyzed asymmetric Pictet-Spengler reaction hinges on the catalyst's ability to act as a bifunctional entity. The acidic proton of the phosphoric acid activates the carbonyl component by protonating it, facilitating the formation of a reactive iminium ion intermediate upon condensation with the β-arylethylamine. The chiral backbone of the catalyst then orchestrates the intramolecular cyclization. The bulky substituents at the 3,3'-positions of the BINOL scaffold create a well-defined chiral pocket. The conjugate base of the CPA forms a tight ion pair with the iminium ion, orienting it within this chiral environment. This controlled orientation dictates that the nucleophilic attack of the electron-rich aromatic ring onto the iminium electrophile occurs preferentially from one face, leading to the formation of one enantiomer of the THIQ product over the other.
Caption: CPA-catalyzed Asymmetric Pictet-Spengler Reaction Mechanism.
Protocol 1: (R)-TRIP-Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol describes the synthesis of a 1-substituted THIQ derivative using the commercially available chiral phosphoric acid (R)-TRIP.[10][11] The N-sulfenyl protecting group on the amine is crucial for enhancing both the reaction rate and enantioselectivity.[12]
Materials:
-
N-(o-nitrophenylsulfenyl)-phenylethylamine derivative
-
Aldehyde
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP)[10][11]
-
Toluene, anhydrous
-
4Å Molecular Sieves
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add (R)-TRIP (0.01 mmol, 5 mol%).
-
Addition of Reagents: Add N-(o-nitrophenylsulfenyl)-phenylethylamine derivative (0.20 mmol, 1.0 equiv) and freshly activated 4Å molecular sieves (100 mg).
-
Solvent and Aldehyde Addition: Add anhydrous toluene (2.0 mL) to the flask. Stir the mixture for 5 minutes at room temperature under an inert atmosphere. Then, add the aldehyde (0.24 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched THIQ product.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Substrate Scope for Asymmetric Pictet-Spengler Reaction
The following table summarizes representative results for the CPA-catalyzed Pictet-Spengler reaction, demonstrating its applicability to various tryptamine and β-phenylethylamine derivatives.
| Entry | Amine Substrate | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | N-Benzyltryptamine | Benzaldehyde | 2 | 95 | 87 | [1] |
| 2 | N-Benzyltryptamine | 4-Chlorobenzaldehyde | 2 | 97 | 85 | [1] |
| 3 | N-Benzyltryptamine | Cyclohexanecarboxaldehyde | 5 | 88 | 83 | [1] |
| 4 | Tryptamine | Trifluoromethyl Ketone | 5 | 86 | 95 | [13] |
| 5 | 5-MeO-Tryptamine | Trifluoromethyl Ketone | 5 | 93 | 98 | [13] |
| 6 | N-Fmoc-Tryptamine | 4-Nitrobenzaldehyde | 10 | 95 | 96 |
Strategy 2: The Bischler-Napieralski / Asymmetric Reduction Sequence
This classic yet robust two-step sequence is a workhorse for the synthesis of 1-substituted THIQs. It involves the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (DHIQ), followed by an enantioselective reduction of the C=N bond.[5] This approach decouples the ring formation from the stereocenter-setting step, allowing for independent optimization.
Workflow and Mechanistic Considerations
Caption: Two-step Bischler-Napieralski/Asymmetric Reduction Workflow.
Step 1: Bischler-Napieralski Reaction. This reaction is an intramolecular electrophilic aromatic substitution.[14] A dehydrating agent, most commonly phosphorus oxychloride (POCl₃), activates the amide carbonyl group.[15] This activation facilitates cyclization by the electron-rich aromatic ring onto the electrophilic carbon, forming the DHIQ after elimination and rearomatization. The reaction is most effective for β-phenylethylamines with electron-donating groups on the aromatic ring.[15]
Step 2: Asymmetric Reduction. The prochiral DHIQ is then reduced enantioselectively. A highly effective method is the Noyori-type asymmetric transfer hydrogenation (ATH), which typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[3][16] In the presence of a hydrogen donor like a formic acid/triethylamine (FA/TEA) azeotrope, the precatalyst forms a catalytically active ruthenium-hydride species. This chiral hydride is then delivered to one face of the imine, directed by the chiral ligand environment, to furnish the chiral amine product with high enantioselectivity.[16]
Protocol 2: Bischler-Napieralski Cyclization and Subsequent Asymmetric Transfer Hydrogenation
This two-part protocol details the synthesis of a DHIQ and its subsequent enantioselective reduction.
Part A: Bischler-Napieralski Reaction to form DHIQ [15]
Materials:
-
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (or other β-phenylethylamide)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile or Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Precursor Synthesis: Prepare the starting β-phenylethylamide by reacting the corresponding phenylethylamine with an appropriate acyl chloride or anhydride (e.g., acetyl chloride) in the presence of a base like triethylamine.[17]
-
Reaction Setup: Dissolve the β-phenylethylamide (1.0 equiv) in anhydrous acetonitrile or toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Cyclization: Add POCl₃ (2.0-3.0 equiv) dropwise to the solution at 0 °C. After the addition, slowly warm the mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basification and Extraction: Slowly basify the aqueous mixture by adding a saturated NaHCO₃ solution until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude DHIQ, which can often be used in the next step without further purification or purified by column chromatography.
Part B: Asymmetric Transfer Hydrogenation of DHIQ [16][18]
Materials:
-
3,4-Dihydroisoquinoline (DHIQ) from Part A
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN ligand
-
Formic acid/Triethylamine azeotrope (5:2 molar ratio)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Catalyst Pre-formation (in situ): In a flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.011 equiv) in anhydrous DCM or DMF. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.
-
Substrate Addition: Add the DHIQ (1.0 equiv) to the catalyst solution.
-
Hydrogenation: Add the formic acid/triethylamine azeotrope (2.0-5.0 equiv) to the reaction mixture.
-
Reaction: Stir the solution at the desired temperature (e.g., 25-40 °C) for 12-24 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the enantioenriched THIQ. Determine yield and ee as described in Protocol 1.
Strategy 3: Direct Asymmetric (Transfer) Hydrogenation of Prochiral Imines
This strategy is closely related to the second step of the previous sequence but is often considered a standalone method for converting pre-synthesized DHIQs or other cyclic imines into chiral THIQs. The direct hydrogenation can be performed using either hydrogen gas (asymmetric hydrogenation, AH) or a hydrogen donor like formic acid or isopropanol (asymmetric transfer hydrogenation, ATH). The Ru/TsDPEN catalyst system is exemplary for ATH.[8][19]
Catalytic Cycle and Stereochemical Rationale
The catalytic cycle for Ru-TsDPEN catalyzed ATH is well-studied. The [RuCl(p-cymene)(TsDPEN)] precatalyst reacts with the hydrogen source (e.g., formate from the FA/TEA mixture) to form the active 16-electron ruthenium hydride species. The substrate (DHIQ) coordinates to this complex. The key stereodetermining step is the concerted transfer of a hydride from the metal and a proton from the N-H group of the ligand to the C=N bond of the imine via a six-membered pericyclic transition state. The chiral environment created by the diphenylethylenediamine backbone and the p-cymene ligand forces the substrate to adopt a specific orientation, leading to a highly enantioselective hydride transfer.
Caption: Catalytic Cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Protocol 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation of a 1-Aryl-DHIQ
This protocol provides a general procedure for the ATH of a 1-aryl substituted DHIQ, a common class of substrates.
Materials:
-
1-Aryl-3,4-dihydroisoquinoline
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (or (R,R)-TsDPEN for the opposite enantiomer)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
Catalyst Preparation: In a Schlenk flask under argon, stir a mixture of [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol, 0.5 mol%) and (S,S)-TsDPEN (4.0 mg, 0.011 mmol, 1.1 mol%) in anhydrous DMF (1.0 mL) for 20 minutes at room temperature.
-
Reaction Mixture: To the resulting orange catalyst solution, add the 1-aryl-3,4-dihydroisoquinoline (1.0 mmol, 1.0 equiv).
-
Hydrogenation: Prepare a 5:2 molar mixture of formic acid and triethylamine. Add this FA/TEA mixture (2.0 mmol, 2.0 equiv relative to substrate) to the flask.
-
Reaction Conditions: Stir the reaction mixture at 28 °C for the required time (typically 12-48 h), monitoring for completion by TLC or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC.
Data Presentation: Substrate Scope for Asymmetric Transfer Hydrogenation
This table illustrates the effectiveness of the Ru-TsDPEN catalyst system across a range of 1-substituted DHIQs.
| Entry | DHIQ Substrate (1-Substituent) | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | RuCl(p-cymene)[(S,S)-TsDPEN] | 100 | 95 | 96 | [8] |
| 2 | 4-Methoxyphenyl | RuCl(p-cymene)[(S,S)-TsDPEN] | 100 | 98 | 97 | [8] |
| 3 | 2-Thienyl | RuCl(p-cymene)[(S,S)-TsDPEN] | 100 | 92 | 98 | [8] |
| 4 | Methyl | [Ru(OTf)(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 99 | [8] |
| 5 | Isopropyl | [Ru(OTf)(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 99 | [8] |
| 6 | Benzyl | RhCl₂Cp*[(S,S)-TsDPEN] | 100 | 90 | 98 | [8] |
Conclusion and Outlook
The asymmetric synthesis of tetrahydroisoquinolines remains a vibrant and essential area of research. The three strategies detailed herein—organocatalytic Pictet-Spengler reactions, the Bischler-Napieralski/asymmetric reduction sequence, and direct asymmetric transfer hydrogenation—represent powerful, reliable, and versatile platforms for accessing these critical chiral building blocks. The choice of method depends on factors such as substrate availability, desired substitution patterns, and scalability. The provided protocols, grounded in established literature, offer a solid foundation for researchers to implement these transformations in their own laboratories. Future developments will likely focus on expanding the substrate scope, developing more sustainable and economical catalyst systems, and applying these methods to the synthesis of increasingly complex and biologically significant THIQ-containing molecules.
References
- Wills, M., & Barrios-Rivera, J. (2020). Arene/Ru/TsDPEN complexes bearing a heterocyclic group catalyze the asymmetric transfer hydrogenation (ATH) of 1-aryl dihydroisoquinolines (DHIQs) to provide tetrahydroisoquinolines of high enantiomeric excess. Org. Lett., 22, 6283-6287.
-
Akiyama, T., et al. (2025). Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. Organic Letters. [Link]
-
Reisman, S. E., et al. (2015). Mechanistic Insights into a BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction. The Journal of Organic Chemistry, 80(5), 2448–2456. [Link]
-
Schlemmer, C., et al. (n.d.). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. Acta Crystallographica Section E. [Link]
-
Seidel, D. (2014). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository. [Link]
-
List, B., et al. (2021). Chiral Phosphoric Acid-Catalyzed Pictet−Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones. Organic Letters, 23(9), 3469–3473. [Link]
-
Wanner, M. J., et al. (2010). Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet-Spengler Reactions of N-Benzyltryptamine. Organic Letters, 12(21), 4720-4723. [Link]
-
ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. ResearchGate. [Link]
-
Verzijl, G. K. M., et al. (2013). Catalytic Asymmetric Reduction of a 3,4-Dihydroisoquinoline for the Large-Scale Production of Almorexant: Hydrogenation or Transfer Hydrogenation? Organic Process Research & Development. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
-
Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Chemistry Portal. [Link]
-
Vedejs, E., et al. (1999). Substituted Isoquinolines by Noyori Transfer Hydrogenation: Enantioselective Synthesis of Chiral Diamines Containing an Aniline Subunit. The Journal of Organic Chemistry, 64(18), 6724-6729. [Link]
-
Walczak, M. A., & Wrona-Piotrowicz, A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4920. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
List, B., & Seidel, D. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15496–15505. [Link]
-
Hiemstra, H., et al. (2011). Organocatalytic Enantioselective Pictet-Spengler Reactions for the Syntheses of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines. ChemInform, 42(33). [Link]
-
PubChem. (n.d.). N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Zhou, Y.-G., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1-25. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]
-
ResearchGate. (n.d.). Substrate scope of Ru-catalyzed hydrogenation reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Kinetic resolution of dihydroquinolines via Ru( II )‐ TsDPEN ‐catalyzed asymmetric transfer hydrogenation. ResearchGate. [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Iannella, F., & D'Orazio, N. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(16), 4992. [Link]
-
ACS Omega. (2019). Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega, 4(22), 19601–19607. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide | C21H22N2O2S | CID 3608242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Item - Catalytic Asymmetric Reduction of a 3,4-Dihydroisoquinoline for the Large-Scale Production of Almorexant: Hydrogenation or Transfer Hydrogenation? - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. (PDF) N-[(1s,2s)-2-Amino-1,2-Diphenyleth [research.amanote.com]
- 10. (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2… [cymitquimica.com]
- 11. (R)-3,3 -Bis(2,4,6-triisopropylphenyl)-1,1 -binaphthyl-2,2 -diyl hydrogenphosphate = 97.0 qNMR 791616-63-2 [sigmaaldrich.com]
- 12. (R)-3,3′-双(2,4,6-三异丙基苯基)-1,1′-联萘-2,2′-双磷酸氢酯 ≥97.0% (qNMR) | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]
- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 16. Substituted Isoquinolines by Noyori Transfer Hydrogenation: Enantioselective Synthesis of Chiral Diamines Containing an Aniline Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Protocol for N-alkylation of tetrahydroisoquinoline
An Application Guide to the N-Alkylation of Tetrahydroisoquinolines: Protocols and Mechanistic Insights
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The functionalization of the nitrogen atom at the 2-position through N-alkylation is a cornerstone strategy in medicinal chemistry for modulating the pharmacological profile, influencing properties such as receptor affinity, selectivity, and metabolic stability. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the most effective and commonly employed protocols for the N-alkylation of tetrahydroisoquinolines. We delve into the causality behind experimental choices for key methodologies, including reductive amination, direct alkylation with alkyl halides, and the Eschweiler-Clarke reaction, providing detailed, step-by-step protocols and mechanistic diagrams to ensure reliable and reproducible outcomes.
Introduction: The Significance of the N-Alkyl THIQ Moiety
The tetrahydroisoquinoline core is a fundamental building block in the synthesis of numerous alkaloids and therapeutic agents.[2][3] Its rigid, bicyclic structure serves as an excellent scaffold for presenting substituents in a well-defined three-dimensional space. The secondary amine of the parent THIQ ring is a versatile handle for chemical modification. N-alkylation introduces substituents that can engage in critical binding interactions with biological targets, alter lipophilicity, and block metabolic pathways (e.g., N-demethylation). Consequently, robust and efficient N-alkylation methods are indispensable tools in both academic research and industrial drug discovery.
This guide focuses on three primary, field-proven strategies for N-alkylation, chosen for their reliability, broad applicability, and scalability.
Strategic Overview of N-Alkylation Protocols
The choice of an N-alkylation strategy depends on several factors, including the nature of the desired alkyl group (e.g., methyl, primary, secondary, benzyl), the scale of the reaction, and the presence of other functional groups on the THIQ core or the alkylating agent.
Logical Workflow for N-Alkylation
The general process for synthesizing and purifying N-alkylated THIQs is outlined below. Each step requires careful consideration of the chosen alkylation method.
Caption: General experimental workflow for N-alkylation of THIQs.
Comparison of Key N-Alkylation Methodologies
The following table summarizes the primary methods discussed in this guide, allowing for a quick comparison to aid in experimental design.
| Methodology | Primary Reagents | Typical Conditions | Advantages | Disadvantages/Considerations |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Ambient Temp to 75°C | High yield, broad substrate scope, mild conditions.[4] | Requires a suitable carbonyl compound; potential for over-reduction. |
| Direct Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Refluxing Solvent | Simple procedure, readily available alkyl halides. | Risk of over-alkylation to quaternary ammonium salt, requires relatively reactive alkyl halides.[5] |
| Eschweiler-Clarke Rxn | Formaldehyde, Formic Acid | Refluxing Aqueous Solution | Specific for methylation, avoids quaternization, high efficiency.[6][7] | Limited to N-methylation only, uses excess reagents. |
Protocol 1: Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation. The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the THIQ secondary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine.[4] The use of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can facilitate the initial condensation step.[4]
Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
Detailed Experimental Protocol
This protocol is adapted from a procedure utilizing Ti(Oi-Pr)₄ and NaBH₄ for high efficiency.[4]
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ)
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethanol (EtOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired aldehyde or ketone (1.2 equivalents) and 1,2,3,4-tetrahydroisoquinoline (1.0 equivalent).
-
Add neat titanium(IV) isopropoxide (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 75°C and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature. Carefully add anhydrous ethanol (5 mL per mmol of THIQ) to the flask.
-
In a separate flask, prepare a solution of sodium borohydride (2.0 equivalents) in ethanol. Add this solution portion-wise to the reaction mixture over 10-15 minutes. Caution: Hydrogen gas evolution will occur.
-
Stir the reaction at room temperature for 1-2 hours or until the iminium intermediate is fully consumed (as monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated tetrahydroisoquinoline.
Protocol 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via an SN2 reaction is a straightforward approach, particularly effective with reactive alkylating agents like benzyl halides or primary alkyl iodides. The reaction requires a base to deprotonate the secondary amine, generating a more nucleophilic amide anion that attacks the alkyl halide.
Causality Note: The choice of base is critical. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred to minimize side reactions. A strong base is not typically required as secondary amines are sufficiently nucleophilic. The primary challenge is preventing a second alkylation event, which leads to the formation of a quaternary ammonium salt. Using a stoichiometric amount of the alkyl halide can help mitigate this.
Mechanism of Direct N-Alkylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
The Strategic Incorporation of Tic Derivatives in Peptide and Peptidomimetics Design: A Guide for Researchers
The quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability has led medicinal chemists to explore the vast chemical space of unnatural amino acids. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine and tyrosine, has emerged as a powerful tool in peptide and peptidomimetics design.[1][2] Its rigid structure offers a predictable means to induce specific secondary structures, primarily β-turns, thereby locking peptides into their bioactive conformations. This guide provides an in-depth exploration of the applications of Tic derivatives, complete with detailed protocols for their synthesis, purification, and structural analysis, aimed at researchers, scientists, and drug development professionals.
The Power of Conformational Constraint: Why Tic?
Peptides are often highly flexible molecules, adopting a multitude of conformations in solution. This flexibility can be a double-edged sword: while it allows for interaction with various biological targets, it also contributes to lower binding affinities and susceptibility to proteolytic degradation.[2][3] The introduction of conformationally constrained amino acids like Tic addresses these limitations by pre-organizing the peptide backbone into a specific, biologically relevant fold.[4][5][6]
Tic's rigid bicyclic structure, essentially a fusion of a phenylalanine side chain to the peptide backbone, serves as a surrogate for proline and a rigid analog of phenylalanine or tyrosine.[1][2] This constraint has been successfully exploited to:
-
Induce β-turn conformations: Tic is a potent inducer of type I and modified β-turns, which are critical recognition motifs in many biologically active peptides.[7][8]
-
Enhance receptor affinity and selectivity: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity. The defined orientation of pharmacophoric groups can also enhance selectivity for a specific receptor subtype.[1][9]
-
Increase metabolic stability: The rigid structure of Tic can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[10]
-
Improve bioavailability: The increased lipophilicity of Tic compared to proline can contribute to improved absorption and bioavailability.[4]
A prime example of the successful application of this strategy is the development of the ACE inhibitor quinapril, where the substitution of proline with a Tic derivative in enalapril led to a clinically approved drug.[1][2]
Designing with Tic: Key Considerations and Applications
The decision to incorporate a Tic derivative into a peptide sequence should be guided by a clear understanding of the target and the desired conformational outcome. Here are some key applications and design principles:
Case Study 1: Opioid Receptor Modulation
The Dmt-Tic pharmacophore, where Dmt is 2',6'-dimethyltyrosine, has been extensively studied in the context of opioid receptor ligands.[1][3] The incorporation of Tic at the second position of opioid peptides has been shown to modulate their activity and selectivity. For instance, the tetrapeptide DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2) exhibits potent δ-opioid receptor antagonism and µ-opioid receptor agonism, a desirable profile for analgesics with reduced side effects.[9] Molecular modeling studies suggest that the rigid Tic residue orients the Dmt and Phe pharmacophores in a manner that is optimal for interaction with the opioid receptors.[1][9]
Case Study 2: Neurotensin Receptor Targeting
Tic derivatives have also been employed in the design of neurotensin (NT) receptor ligands for potential applications in pain management and Parkinson's disease.[11][12] The C-terminal hexapeptide of neurotensin, NT(8-13), is the minimal active fragment.[7] Substitution of tyrosine at position 11 with Tic derivatives has been shown to enhance selectivity for the NTS2 receptor over the NTS1 receptor.[13] This is significant because NTS1 activation is associated with side effects like hypotension and hypothermia.[14] The conformational constraint imposed by Tic is believed to favor a binding mode that is more compatible with the NTS2 receptor subtype.
Data at a Glance: Bioactivity of Tic-Containing Peptides
The following table summarizes the in vitro and in vivo activities of representative Tic-containing peptides, highlighting the impact of this structural modification.
| Peptide/Peptidomimetic | Target Receptor(s) | Modification | Key Bioactivity Data | Reference(s) |
| DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2) | δ-Opioid / µ-Opioid | Proline analog | δ-OR antagonist, µ-OR agonist | [9] |
| UFP-505 (Dmt-Tic-Gly-NH-Bzl) | µ-Opioid / δ-Opioid | Proline analog | High µ-OR agonism, potent δ-OR antagonism | [1] |
| MZ-2 (H-Dmt-Tic-Lys-NH-CH2-Ph) | µ-Opioid / δ-Opioid | Proline analog | Orally active dual MOP/DOP receptor antagonist | [15] |
| NT(8-13) analog with (6-OH)Tic at position 11 | Neurotensin (NTS1/NTS2) | Tyr11 substitution | High NTS2 affinity (Ki = 1.7 nM), low NTS1 affinity (Ki = 4.7 µM), >2700-fold NTS2 selectivity | [13] |
| JMV5296 | Neurotensin (NTS1/NTS2) | Multiple modifications including Tic analog | 25-fold selectivity for NTS2; potent antinociceptive effect in vivo without inducing hypothermia | [14] |
Experimental Protocols
The successful implementation of Tic derivatives in peptide design relies on robust synthetic and analytical methodologies. The following section provides detailed, step-by-step protocols for the synthesis, purification, and conformational analysis of Tic-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol details the manual Fmoc/tBu-based solid-phase synthesis of a generic Tic-containing peptide. The sterically hindered nature of Tic requires optimized coupling conditions.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including Fmoc-Tic-OH
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (General):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 2-5 minutes with DIPEA (6 eq.).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
-
Coupling of Fmoc-Tic-OH (Optimized):
-
Due to the steric hindrance of Tic, using a more powerful coupling reagent like HATU is recommended.[5][16]
-
In a separate vial, pre-activate Fmoc-Tic-OH (3 eq.) and HATU (2.9 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours. A double coupling (repeating the coupling step with fresh reagents) may be necessary for quantitative incorporation.[2]
-
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: Purification and Analysis of Tic-Containing Peptides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Inject the solution onto a semi-preparative or preparative C18 column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis of Purity:
-
Analyze the collected fractions by analytical RP-HPLC using a similar gradient to assess purity.
-
Pool fractions with >95% purity.
-
-
Mass Spectrometry Analysis:
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The observed mass should match the calculated theoretical mass.
-
-
Lyophilization:
-
Lyophilize the pooled, pure fractions to obtain the final peptide as a fluffy white powder.
-
Figure 2: Workflow for the purification and analysis of synthetic peptides.
Protocol 3: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution conformation of peptides.[17][18] For Tic-containing peptides, 2D NMR experiments are crucial for confirming the presence of the induced β-turn.
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O 9:1) at a concentration of 1-5 mM.
NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's folding and purity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[8]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is essential for determining the peptide's three-dimensional structure.[19][20]
Data Interpretation for β-Turn Identification:
The presence of a β-turn involving the Tic residue can be confirmed by observing specific NOE cross-peaks in the NOESY/ROESY spectrum. Key NOEs to look for include:
-
Sequential NOEs:
-
dαN(i, i+1): NOE between the α-proton of residue i and the amide proton of residue i+1.
-
dNN(i, i+1): NOE between the amide protons of adjacent residues.
-
-
Medium-range NOEs characteristic of a turn:
-
dαN(i, i+2) or dαN(i, i+3): NOE between the α-proton of residue i and the amide proton of residue i+2 or i+3.
-
dNN(i, i+2): NOE between the amide protons of residues i and i+2.
-
For a peptide containing a Tic residue at position i+1, a key indicator of a β-turn is the presence of an NOE between the α-proton of the preceding residue (i) and the amide proton of the following residue (i+2). Additionally, NOEs between the aromatic protons of the Tic residue and protons of neighboring residues can provide further structural constraints.
Figure 3: Workflow for the conformational analysis of peptides by NMR spectroscopy.
Conclusion and Future Perspectives
The incorporation of Tic derivatives has proven to be a highly effective strategy in peptide and peptidomimetics design. The ability to rigidly constrain the peptide backbone into a bioactive conformation has led to the development of potent and selective ligands for a variety of biological targets. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to harness the power of Tic derivatives in their own drug discovery efforts.
As our understanding of receptor-ligand interactions continues to grow, driven by advances in structural biology and computational modeling, the rational design of conformationally constrained peptidomimetics will become even more precise. The continued exploration of novel Tic analogs and other constrained amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics with superior pharmacological properties.
References
-
Zhang, Y., Fang, H., & Xu, W. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]
- Lala, A. K., & Kaul, R. (1993). Conformationally restricted amino acids as tools in peptide design. Indian Journal of Biochemistry & Biophysics, 30(6), 345-351.
-
Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature chemistry, 3(7), 509-524. [Link]
-
Fenalti, G., Giguere, P. M., Katritch, V., Huang, X. P., Thompson, A. A., Cherezov, V., ... & Stevens, R. C. (2014). Structural basis for bifunctional peptide recognition at human δ-opioid receptor. Nature structural & molecular biology, 21(3), 254-258. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Vivancos, M., Fanelli, R., Besserer-Offroy, É., Beaulieu, S., Chartier, M., Resua-Rojas, M., ... & Sarret, P. (2021). Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia. Behavioural brain research, 405, 113189. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95-101. [Link]
- Sigma-Aldrich. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®.
-
Tóth, F., Marczak, E. D., Zádor, F., Gáspár, R., & Borsodi, A. (2012). Orally administered H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2), a potent μ-/δ-opioid receptor antagonist, regulates obese-related factors in mice. European journal of pharmacology, 674(2-3), 399-405. [Link]
-
Vivancos, M., Fanelli, R., Besserer-Offroy, É., Beaulieu, S., Chartier, M., Resua-Rojas, M., ... & Sarret, P. (2021). Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia. Behavioural brain research, 405, 113189. [Link]
-
Guironnet, G., Gendron, L., & Sarret, P. (2020). Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies. Journal of medicinal chemistry, 63(18), 10488-10503. [Link]
- Del Giorno, K. E., & Kester, J. C. (2023). Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons. Neuropharmacology, 230, 109489.
-
Janecka, A., Perlikowska, R., & Fichna, J. (2018). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 23(7), 1735. [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
-
Adapa, I. D., & Toll, L. (1997). Relationship between binding affinity and functional activity of nociceptin/orphanin FQ. Neuropeptides, 31(5), 403-408. [Link]
-
Wtorek, K., Piekielna-Ciesielska, J., & Janecka, A. (2020). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Molecules, 25(21), 5030. [Link]
-
Kasten, B., G. (2022). Neurotensin analogs by fluoroglycosylation at Nω-carbamoylated arginines for PET imaging of NTS1-positive tumors. Scientific reports, 12(1), 14949. [Link]
-
Li, P., & Roller, P. P. (2002). Visualized and Quantitative Conformational Analysis of Peptidomimetics. Journal of the American Chemical Society, 124(43), 12791-12799. [Link]
-
Shang, Y., Ye, M., & Wang, X. (2021). Molecular basis of opioid receptor signaling. Acta Pharmacologica Sinica, 42(10), 1565-1574. [Link]
- Boules, M., Li, Z., Smith, K., Fredrickson, P., & Richelson, E. (2006). The role of neurotensin in central nervous system pathophysiology: what is the evidence?. Journal of neurochemistry, 98(4), 1047-1056.
- Zhu, Q. (1995). Conformational Analyses of Peptides and Peptidomimetics Using NMR Spectroscopy and Computer Simulations. University of California, San Diego.
- Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International journal of peptide and protein research, 35(4), 287-300.
-
De Marco, R., & Iannucci, E. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729-2782. [Link]
- De Marco, R., & Iannucci, E. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF.
-
D'Souza, M. J. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]
- Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros.
-
Ramamoorthy, A., & Xu, J. (2013). 2D 1H/1H RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning. The journal of physical chemistry. B, 117(22), 6693-6700. [Link]
- University of Zurich. (n.d.). The very basics of NMR of proteins.
-
NPTEL-NOC IITM. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]
- NMIMS Pharmacy. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 8. di.univr.it [di.univr.it]
- 9. Structural basis for bifunctional peptide recognition at human δ-Opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Neurotensin analogs by fluoroglycosylation at Nω-carbamoylated arginines for PET imaging of NTS1-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
- 17. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]
Introduction: The Significance of Tetrahydroisoquinoline Alkaloids
An Application Guide for the HPLC Purification of Tetrahydroisoquinoline Compounds
Tetrahydroisoquinoline (THIQ) natural products represent one of the largest and most pharmacologically significant families of alkaloids.[1][2] This structural motif is present in a vast array of natural and synthetic compounds exhibiting diverse biological activities, including analgesic (morphine), antimicrobial (berberine), and antitumor properties.[3][4] The therapeutic potential of THIQs makes their efficient isolation and purification a critical step in drug discovery, development, and medicinal chemistry.[4][5][6]
The core structure often contains basic nitrogen atoms and may possess one or more chiral centers, making purification a non-trivial task.[3][7] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering the resolution and scalability required to obtain high-purity compounds for further analysis and application.[8][9][10] This guide provides a comprehensive overview of the principles and a detailed protocol for the successful purification of THIQ compounds using preparative HPLC, from initial analytical method development to final fraction collection and analysis.
Part 1: Foundational Principles of THIQ Purification by HPLC
The successful purification of THIQs hinges on understanding their chemical properties and how they interact with the HPLC system. The process begins with developing a robust analytical method, which is then scaled up for preparative purposes.[8][11]
The Role of Analytical vs. Preparative HPLC
-
Analytical HPLC is used to identify and quantify the components of a mixture.[5][8] It utilizes small-diameter columns (e.g., 2.1-4.6 mm ID) and low flow rates to achieve maximum resolution and sensitivity. The primary goal is information gathering.
-
Preparative HPLC aims to isolate and collect substantial quantities of a specific component from a mixture for downstream use.[5][8] This requires larger columns, higher flow rates, and careful optimization of sample loading to maximize throughput while maintaining purity.[11][12]
The workflow logically progresses from an optimized analytical method to a scaled-up preparative method.
Caption: High-level workflow for preparative HPLC purification.
Critical Choices in Method Development
Method development involves systematically modifying chromatographic parameters to achieve the best possible separation.[13] For THIQs, the most influential factors are the stationary phase (column) and the mobile phase.
A. Stationary Phase (Column) Selection
The column is the heart of the separation, and its selection is paramount.[14]
-
Reversed-Phase (RP-HPLC): This is the most common mode for purifying THIQs.[15][16] A C18 (octadecylsilyl) column is the standard starting point due to its high hydrophobicity and wide applicability.[17] For basic compounds like THIQs, columns with low silanol activity or end-capping are recommended to prevent peak tailing.[15]
-
Chiral Stationary Phases (CSPs): Many THIQs are chiral, and their enantiomers can exhibit different biological activities.[3] Direct separation of enantiomers requires a CSP. Polysaccharide-based columns (e.g., derivatized cellulose or amylose like Chiralpak® or Chiralcel®) have demonstrated superior performance for separating THIQ enantiomers.[3][9]
B. Mobile Phase Optimization
The mobile phase carries the sample through the column, and its composition directly controls retention and selectivity.[13][18]
-
Solvent Selection: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is typical for RP-HPLC.[16] The choice between ACN and MeOH can significantly alter selectivity and should be screened during development.[11]
-
pH Control: This is the most critical parameter for basic compounds.[19] THIQs contain nitrogen atoms that can be protonated. By controlling the mobile phase pH with an acidic modifier, the analyte is kept in a single, ionized state, leading to sharp, symmetrical peaks and reproducible retention times.[20] A pH between 2 and 4 is a good starting point for most basic compounds.[20]
-
Additives and Buffers:
-
Acidic Modifiers: Small amounts (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid are commonly added to the mobile phase.[16] Formic acid is preferred for mass spectrometry (MS) compatibility.
-
Buffers: For precise pH control, buffers like ammonium formate or ammonium acetate are used.[20] A buffer is most effective within ±1 pH unit of its pKa.[20]
-
Basic Modifiers: In some cases, particularly for chiral separations on polysaccharide CSPs, a small amount of a basic additive like diethylamine (DEA) can improve peak shape and resolution.[3]
-
Caption: Key decision points in HPLC method development for THIQs.
Part 2: Experimental Protocols
This section provides step-by-step methodologies for the purification of a model tetrahydroisoquinoline compound.
Protocol 1: Analytical Method Development
Objective: To develop a robust analytical method with adequate resolution between the target compound and impurities.
Materials:
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Analytical HPLC system with UV or MS detector
-
Columns for screening (e.g., C18, Phenyl-Hexyl, Chiralpak IA)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude THIQ sample in a suitable solvent (e.g., 50:50 ACN:Water or DMSO) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]
-
Initial Scouting Gradient:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or scan for optimal wavelength)
-
Gradient: Run a fast "scouting" gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution conditions.
-
-
Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the target peak. Aim for a gradient slope that provides good separation in a reasonable time.
-
If peak shape is poor (tailing), ensure the acidic modifier is present and effective. Consider a column designed for basic compounds.[15]
-
If resolution is insufficient, screen different organic modifiers (MeOH vs. ACN) and different column chemistries.[11]
-
For chiral compounds, screen multiple chiral stationary phases with different mobile phases (e.g., Hexane/Ethanol for normal phase or ACN/MeOH with additives for reversed-phase).[3][9]
-
| Parameter | Condition 1 (Scouting) | Condition 2 (Optimized) | Condition 3 (Chiral) |
| Column | C18, 4.6x150 mm, 5 µm | C18, 4.6x150 mm, 5 µm | Chiralpak AD, 4.6x250mm, 5µm |
| Mobile Phase A | Water + 0.1% FA | Water + 0.1% FA | Methanol |
| Mobile Phase B | ACN + 0.1% FA | ACN + 0.1% FA | 0.1% Diethylamine (DEA) in MeOH |
| Gradient | 5-95% B in 10 min | 30-60% B in 15 min | Isocratic (100% Mobile Phase A) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 254 nm | UV @ 254 nm | UV @ 254 nm |
| Table 1: Example conditions for analytical method development. |
Protocol 2: Scale-Up and Preparative Purification
Objective: To purify a larger quantity of the target THIQ using the optimized analytical method as a foundation.
Materials:
-
Preparative HPLC system with a fraction collector.[8]
-
Preparative column with the same stationary phase as the optimized analytical method (e.g., C18, 21.2 x 250 mm, 10 µm).
-
Large volumes of HPLC-grade mobile phase.
-
Crude sample dissolved at high concentration (e.g., 50-100 mg/mL).
Procedure:
-
Geometric Scaling: Scale the flow rate and gradient from the analytical to the preparative column. The flow rate can be scaled based on the square of the ratio of the column internal diameters:
-
F_prep = F_analyt * (d_prep / d_analyt)²
-
Example: Scaling from a 4.6 mm ID column at 1 mL/min to a 21.2 mm ID column: Flow_prep = 1.0 * (21.2 / 4.6)² ≈ 21.2 mL/min.
-
-
Gradient Adjustment: The gradient time should be adjusted to maintain the same number of column volumes as the analytical run.
-
Loading Study (Optional but Recommended): Perform a series of injections with increasing sample load on the analytical column to determine the maximum amount that can be injected before resolution is lost.[12] This helps predict the loading capacity of the preparative column.
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Dissolve the crude sample in a minimal amount of strong solvent or the initial mobile phase. Ensure it is fully dissolved and filtered.
-
Inject the concentrated sample onto the column.
-
Run the scaled-up preparative gradient method.
-
Monitor the chromatogram and configure the fraction collector to collect eluent based on the UV signal of the target peak.
-
-
Fraction Analysis:
-
Analyze a small aliquot of each collected fraction (or pooled fractions) using the original analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification.
-
-
Solvent Removal: Remove the HPLC solvent from the pooled fractions, typically using a rotary evaporator, to yield the purified THIQ compound.
Part 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Secondary interactions with residual silanols; Incorrect mobile phase pH. | Use an end-capped column or a column designed for basic compounds. Ensure mobile phase pH is low enough (pH 2-3) to fully protonate the THIQ.[20][21] |
| Poor Resolution | Suboptimal mobile phase or stationary phase. | Screen different organic solvents (ACN vs. MeOH).[11] Test a different column chemistry (e.g., Phenyl-Hexyl). Adjust the gradient slope to be shallower. |
| High Backpressure | Column frit blockage; Sample precipitation on the column. | Filter all samples and mobile phases.[19] If pressure is high, reverse-flush the column (disconnect from detector). Ensure the sample is fully soluble in the initial mobile phase.[22][23] |
| Ghost Peaks | Contamination in the injector; Late-eluting compounds from a previous run. | Flush the injector with a strong solvent.[23] Incorporate a high-organic wash step at the end of each gradient run to clean the column.[22] |
| Irreproducible Retention Times | Mobile phase improperly prepared; No pH control; Temperature fluctuations. | Prepare mobile phase fresh daily and ensure thorough mixing.[13] Always use a buffer or acidic modifier for THIQs.[20] Use a column oven to maintain a constant temperature.[21] |
| Table 2: A guide to troubleshooting common HPLC purification problems. |
Conclusion
The purification of tetrahydroisoquinoline compounds by preparative HPLC is a powerful and essential technique in pharmaceutical and chemical research. Success relies on a systematic and logical approach to method development, with a particular focus on controlling mobile phase pH to manage the basic nature of the THIQ scaffold. For chiral molecules, the selection of an appropriate chiral stationary phase is critical. By starting with a well-optimized analytical method, scaling it appropriately to a preparative format, and carefully analyzing the resulting fractions, researchers can consistently obtain high-purity THIQs for advancing their scientific investigations.
References
-
Bokor, É. T., et al. (2024). "Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study." MDPI. Available at: [Link]
-
Aralyse. (n.d.). "Preparative HPLC." Available at: [Link]
-
Galo-Carrasco, D., et al. (2021). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of the Iranian Chemical Society. Available at: [Link]
-
Apex Scientific. (n.d.). "How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations." Available at: [Link]
-
Agilent. (n.d.). "What is Preparative HPLC | Find Your Purification HPLC System." Available at: [Link]
-
Labcompare. (2022). "LABTips: Preparative HPLC for Purification Workflows." Available at: [Link]
-
Agilent Technologies. (n.d.). "Application Compendium Solutions for Preparative HPLC." Available at: [Link]
-
SIELC Technologies. (n.d.). "Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column." Available at: [Link]
-
Phenomenex. (n.d.). "Mobile Phase Optimization: A Critical Factor in HPLC." Available at: [Link]
-
Mastelf. (n.d.). "Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance." Available at: [Link]
-
Dong, M. W. (2007). "Practical aspects of preparative HPLC in pharmaceutical development and production." LCGC North America. Available at: [Link]
-
Agilent. (n.d.). "Control pH During Method Development for Better Chromatography." Available at: [Link]
-
ALWSCI. (2024). "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." Available at: [Link]
-
Foley, B. J., et al. (2023). "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)." Chemical Reviews. Available at: [Link]
-
Foley, B. J., et al. (2023). "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)." PubMed Central. Available at: [Link]
-
Nagar, P. S., & Singh, S. (2014). "Isolation and purification of alkaloids from medicinal plants by HPLC." International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
ResearchGate. (2014). "How do I purify an alkaloid extract by HPLC?" Available at: [Link]
-
Organic Chemistry Portal. (n.d.). "Synthesis of tetrahydroisoquinolines." Available at: [Link]
-
ResearchGate. (2021). "Methods used for HPLC of alkaloids with mobile phase at basic pH." Available at: [Link]
-
Li, C., et al. (2019). "High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata." PubMed Central. Available at: [Link]
-
Nalian, A. F., et al. (2023). "Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins." National Institutes of Health. Available at: [Link]
-
Rozwadowska, M. D. (1994). "RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS." Heterocycles. Available at: [Link]
-
Stępnik, K., et al. (2022). "Quantitative Determination of Endogenous Tetrahydroisoquinolines, Potential Parkinson's Disease Biomarkers, in Mammals." ACS Publications. Available at: [Link]
-
Kumar, A., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. Available at: [Link]
-
ResearchGate. (2018). "Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles." Available at: [Link]
-
Kim, D. H., et al. (2011). "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry." Archives of Pharmacal Research. Available at: [Link]
-
Loyola eCommons. (1979). "Gas Chromatography and Electron Capture Detection of Tetrahydroisoquinolines and Related Catecholamines." Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). "Troubleshooting and Performance Improvement for HPLC." Available at: [Link]
-
Phenomenex. (n.d.). "HPLC Column Selection Guide." Available at: [Link]
-
International Journal of Scientific Development and Research. (2023). "Troubleshooting in HPLC: A Review." Available at: [Link]
-
ResearchGate. (2020). "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes." Available at: [Link]
-
Brossi, A., et al. (1987). "Analysis of (.alpha.-hydroxybenzyl)tetrahydroisoquinoline stereoisomers by Pirkle column HPLC: correlation of absolute configuration with order of elution." The Journal of Organic Chemistry. Available at: [Link]
-
Spadaro, J., & Rúveda, E. (1982). "Enantioselective synthesis of isoquinoline alkaloids." Canadian Journal of Chemistry. Available at: [Link]
-
Element Lab Solutions. (n.d.). "Column Selection for HPLC Method Development." Available at: [Link]
-
Chen, S. T., et al. (2002). "High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures." Journal of Food and Drug Analysis. Available at: [Link]
-
Chiralpedia. (2022). "Chiral HPLC separation: strategy and approaches." Available at: [Link]
-
Phenomenex. (n.d.). "Troubleshooting Guide." Available at: [Link]
-
Ahuja, S. (2012). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International. Available at: [Link]
-
Aurora Pro Scientific. (n.d.). "HPLC Column Selection Guide." Available at: [Link]
-
Fischereder, E. M., et al. (2016). "Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines." MDPI. Available at: [Link]
-
Cannabis Science and Technology. (2021). "The Separation of Several Minor Cannabinoids via Chiral HPLC." Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. What is Preparative HPLC | Find Your Purification HPLC System | Agilent [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aralyse - Preparative HPLC [aralyse.tech]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. labcompare.com [labcompare.com]
- 12. lcms.cz [lcms.cz]
- 13. pharmaguru.co [pharmaguru.co]
- 14. auroraprosci.com [auroraprosci.com]
- 15. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. mastelf.com [mastelf.com]
- 20. agilent.com [agilent.com]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. ijsdr.org [ijsdr.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Comprehensive NMR Characterization of 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid
Introduction: The Significance of a Constrained Scaffold
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid is a conformationally constrained analog of the amino acid phenylalanine. This structural rigidity makes the tetrahydroisoquinoline (THIQ) core a privileged scaffold in medicinal chemistry and drug development.[1] Derivatives of THIQ, particularly those with a carboxylic acid moiety, are integral components of various biologically active compounds, including enzyme inhibitors and peptide-based drugs.[1][2][3] Accurate and unambiguous structural confirmation is the bedrock of the drug discovery process, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.
This guide provides a comprehensive framework for the structural elucidation of this compound using a suite of 1D and 2D NMR experiments. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating characterization.
Foundational Principles: A Multi-dimensional Approach to Structure
The structural characterization of this compound relies on a synergistic application of multiple NMR experiments. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): Identifies the number of unique proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).
-
¹³C NMR (Carbon NMR): Determines the number of unique carbon environments, including quaternary carbons, providing a map of the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing out proton networks within the aliphatic and aromatic regions of the molecule.[4]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings (typically 2-3 bonds) between protons and carbons. This is the key experiment for connecting molecular fragments and assigning quaternary carbons, such as the carboxylic acid carbon and the aromatic carbons C-4a and C-8a.
The logical workflow for these experiments is visualized below.
Caption: Experimental workflow for NMR characterization.
Experimental Protocols
Sample Preparation: The Foundation of Quality Data
High-quality spectra begin with meticulous sample preparation. The presence of both a basic amine and an acidic carboxylic acid group in the target molecule makes solvent selection critical.
Recommended Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Rationale: These polar aprotic and protic solvents, respectively, are excellent at dissolving zwitterionic and polar compounds.[5][6] DMSO-d₆ is particularly useful as the exchangeable N-H and O-H protons are often visible as broad singlets, whereas they would be exchanged and invisible in D₂O.[7] CDCl₃ is generally a poor choice due to the low solubility of such polar molecules.[5][8]
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[9]
-
Solvation: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[9][10]
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Filtration (Critical Step): Draw the solution into a clean Pasteur pipette that has been plugged with a small amount of glass wool or cotton.[10] Filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can severely degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[10]
NMR Data Acquisition
These protocols are based on a standard 400 or 500 MHz NMR spectrometer.
Protocol 1: ¹H NMR Acquisition
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the sample.
-
Acquire a standard single-pulse ¹H spectrum.
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 scans
-
Protocol 2: ¹³C{¹H} NMR Acquisition
-
Use the same locked and shimmed sample.
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Spectral Width: ~220-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 scans (or more, depending on concentration)
-
Protocol 3: 2D ¹H-¹H COSY Acquisition
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Set the spectral width in both dimensions to be the same as the ¹H spectrum (~10-12 ppm, centered on the signals of interest).
-
Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension is sufficient.
Protocol 4: 2D ¹H-¹³C HSQC Acquisition
-
Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Set the ¹H dimension spectral width as in the ¹H spectrum.
-
Set the ¹³C dimension spectral width to encompass all expected aliphatic and aromatic CH signals (e.g., 10-160 ppm).
-
Optimize the ¹JCH coupling constant to ~145 Hz.
-
Acquire with 2-8 scans per increment and 256 increments in the indirect dimension.
Protocol 5: 2D ¹H-¹³C HMBC Acquisition
-
Use a standard gradient-selected HMBC pulse sequence.
-
Set the spectral widths for both dimensions as in the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.
-
Acquire with 4-16 scans per increment and 256-512 increments in the indirect dimension.
Data Interpretation and Spectral Assignment
The following table provides expected chemical shift ranges for this compound based on data from similar THIQ structures.[11][12] Actual values will be dependent on the solvent, pH, and concentration.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Key COSY Correlations | Key HMBC Correlations |
| 1 | ~4.2 - 4.4 | ~50 - 55 | s or t | H-1 ↔ H-N (if visible) | H-1 → C-3, C-8a, C-8 |
| 3 | ~3.3 - 3.5 | ~40 - 45 | t | H-3 ↔ H-4 | H-3 → C-1, C-4, C-4a |
| 4 | ~2.9 - 3.1 | ~25 - 30 | t | H-4 ↔ H-3 | H-4 → C-3, C-5, C-4a, C-8a |
| 5 | ~7.8 - 8.0 | ~128 - 132 | d | H-5 ↔ H-6 | H-5 → C-4, C-7, C-8a |
| 6 | ~7.3 - 7.5 | ~125 - 128 | d | H-6 ↔ H-5 | H-6 → C-8, C-4a |
| 8 | ~7.9 - 8.1 | ~129 - 133 | s | None | H-8 → C-1, C-6, C-7, C-4a |
| N-H | Broad, variable | - | br s | H-N ↔ H-1 | - |
| COOH | Broad, variable | ~165 - 170 | br s | - | H-5, H-8 → COOH |
| 4a | - | ~130 - 135 | Quaternary C | - | - |
| 7 | - | ~130 - 135 | Quaternary C | - | - |
| 8a | - | ~135 - 140 | Quaternary C | - | - |
Visualizing Correlations
The following diagrams illustrate the key correlations that confirm the structure.
Caption: Expected key ¹H-¹H COSY correlations.
Caption: Expected key ¹H-¹³C HMBC correlations for assigning quaternary carbons.
Expertise & Trustworthiness: Troubleshooting and Validation
-
Signal Broadening: The nitrogen atom has a quadrupole moment which can sometimes lead to broadening of adjacent proton signals (H-1 and H-3). Additionally, slow conformational ring-flipping can also cause line broadening.[13] Acquiring spectra at a higher temperature (e.g., 323 K) can sometimes sharpen these signals.
-
Zwitterionic Form: In neutral solution, the molecule likely exists as a zwitterion. This can affect solubility and the chemical shifts of protons near the charged centers. The observed chemical shifts will be highly pH-dependent.
-
Exchangeable Protons (N-H, COOH): The N-H and COOH protons are acidic and will exchange with any trace water in the solvent, leading to broad signals. Their chemical shift is highly variable. In D₂O, these signals will disappear completely, which can be a useful diagnostic experiment.
-
Self-Validation: The power of this multi-dimensional approach lies in its self-validating nature. An assignment for a CH group from the ¹H spectrum is first proposed, then confirmed by its direct correlation in the HSQC spectrum. The connectivity of this CH group to its neighbors is proven by COSY, and its position relative to quaternary carbons and other fragments is locked in by HMBC. Every assignment is cross-checked by multiple experiments, ensuring the highest level of confidence in the final structure.
Conclusion
The structural characterization of this compound is definitively achieved through a systematic application of 1D and 2D NMR techniques. By following the detailed protocols for sample preparation, data acquisition, and correlational analysis presented here, researchers can unambiguously confirm the molecular structure. This robust characterization is an indispensable step for any scientist or drug development professional working with this important heterocyclic scaffold.
References
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Al-Horani, R. A., & Desai, U. R. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate. Retrieved from [Link]
-
Abdel-Aziz, A. A. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. Retrieved from [Link]
-
Polívka, Z., et al. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. HETEROCYCLES, 68(1), 155-168. [Link]
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Szymański, P., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3217. [Link]
-
Jirásek, M., & Pospíŝil, J. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 72(5), 683-704. [Link]
-
Roy, A., & Ghorai, M. K. (2019). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 17(4), 693-711. [Link]
-
YouTube. (2020, March 26). H-H COSY Analysis of all cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofurancarboxylic acid. Retrieved from [Link]
Sources
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
Application Note: High-Sensitivity Analysis of Tetrahydroisoquinoline (THIQ) Derivatives by Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are a large and vital class of nitrogen-containing heterocyclic compounds. Their structural core is found in a vast array of natural products, particularly alkaloids, and serves as a privileged scaffold in medicinal chemistry.[1] THIQ derivatives exhibit a wide spectrum of biological activities, leading to their development as pharmaceuticals for various conditions. Furthermore, some simple THIQs are formed endogenously in mammals and have been implicated in neurological processes and diseases like Parkinson's disease.[2]
The critical need to identify and quantify these compounds in complex matrices—from synthetic reaction mixtures to biological fluids like plasma and brain tissue—demands analytical techniques with exceptional sensitivity and specificity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for this purpose. It offers the ability to detect trace amounts, distinguish between structurally similar analogs, and provide definitive structural information through fragmentation analysis. This guide provides a comprehensive overview of the principles and protocols for the successful mass spectrometric analysis of THIQ derivatives.
Fundamental Principles of THIQ Mass Spectrometry
The analysis of THIQ derivatives by mass spectrometry hinges on three key stages: ionization, mass analysis, and fragmentation. The choices made at each stage are dictated by the analyte's structure and the analytical goal.
Ionization: Generating the Gaseous Ions
The first step is to convert the neutral THIQ molecules into gas-phase ions. The basic nitrogen atom in the THIQ core makes these compounds readily amenable to protonation in positive ion mode.
-
Electrospray Ionization (ESI): This is the most common technique for LC-MS analysis of THIQs. ESI is a "soft" ionization method that generates minimal in-source fragmentation, typically producing the protonated molecular ion, [M+H]⁺.[3] This is ideal for preserving the molecular weight information and for serving as a precursor ion for subsequent fragmentation experiments (MS/MS). Its compatibility with liquid chromatography makes it the premier choice for analyzing complex mixtures.[4]
-
Electron Ionization (EI): Used primarily in Gas Chromatography-Mass Spectrometry (GC-MS), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons.[4][5] This causes extensive and reproducible fragmentation, creating a characteristic "fingerprint" for a given compound that can be matched against spectral libraries like the NIST database.[6] EI is suitable for volatile and thermally stable THIQ derivatives, though derivatization may be required to improve volatility.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS compatible technique, well-suited for medium-polarity to nonpolar compounds that are not efficiently ionized by ESI.[3] It involves a corona discharge that ionizes the solvent vapor, which in turn protonates the analyte molecules.
Table 1: Comparison of Common Ionization Techniques for THIQ Analysis
| Technique | Typical Platform | Ionization Type | Key Advantage | Best Suited For |
| Electrospray Ionization (ESI) | LC-MS | Soft | Preserves molecular ion; high sensitivity for polar/ionizable compounds. | Quantitative and qualitative analysis of a wide range of THIQ derivatives in complex mixtures. |
| Electron Ionization (EI) | GC-MS | Hard | Creates reproducible, library-matchable fragmentation patterns. | Structural confirmation of volatile THIQ derivatives; analysis of less complex samples. |
| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | Soft | Analyzes less polar compounds that are difficult to ionize by ESI. | THIQ derivatives with lower polarity or those in non-aqueous solvent systems. |
The Logic of THIQ Fragmentation (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and achieving high specificity in quantitative assays. In MS/MS, the protonated molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of THIQs is highly predictable and structurally informative.
The most characteristic fragmentation pathway for 1-substituted THIQs is the cleavage of the C1-Cα bond (the benzylic bond). This is because the bond is activated by being beta to the charged nitrogen atom and benzylic to the substituent, leading to the formation of a stable iminium ion.[8] Other common fragmentation patterns include the loss of small neutral molecules or rearrangements.[9][10]
Caption: Characteristic fragmentation of a 1-benzyl THIQ.
Experimental Protocols
The following protocols provide a robust framework for the analysis of THIQ derivatives. They should be optimized based on the specific analyte and matrix.
Protocol 1: Sample Preparation from Biological Matrices
Proper sample preparation is critical to remove interferences (e.g., salts, lipids, proteins) that can suppress ionization and contaminate the MS system.[11][12] This protocol describes a combined liquid-liquid extraction (LLE) and solid-phase extraction (SPE) approach suitable for plasma or brain homogenates.[2][13]
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte, like 1-MeTIQ-d4)[2]
-
0.1 M Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Methylene chloride
-
Methanol
-
SPE Cartridge (e.g., C18)
-
0.1% Formic acid in water/methanol (95/5 v/v)
Procedure:
-
Spiking: To 100 µL of sample, add the internal standard solution. This corrects for variability in extraction and ionization.
-
Acidification & LLE: Add 900 µL of 0.1 M HCl and vortex for 10 minutes. This protonates the basic THIQs, keeping them in the aqueous phase while lipids partition into an organic solvent. Centrifuge to separate phases.[13]
-
Basification & Back-Extraction: Transfer the aqueous phase to a new tube. Add NaOH to raise the pH > 10, deprotonating the THIQs. Add 500 µL of methylene chloride and vortex for 10 minutes. The neutral THIQs will now partition into the organic phase.[13]
-
Evaporation: Centrifuge, collect the organic layer, and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of 5% methanol in water with 0.1% formic acid. This ensures compatibility with the reversed-phase LC mobile phase.
-
SPE Cleanup (Optional but Recommended): For very complex matrices, condition a C18 SPE cartridge with methanol and then water. Load the reconstituted sample, wash with water to remove salts, and elute the THIQs with methanol. Evaporate and reconstitute in the final injection solvent.
Protocol 2: LC-MS/MS Analysis
This protocol uses reversed-phase chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high-sensitivity quantification.[2][13]
Caption: General workflow for LC-MS/MS analysis.
Instrumentation & Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2 µm particle size)[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol[13]
-
Column Temperature: 40-60 °C[13]
-
Injection Volume: 5-10 µL
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C[13]
-
Desolvation Temperature: 400 °C[13]
-
Key Principle: For each analyte, a specific precursor ion ([M+H]⁺) to product ion (fragment) transition is monitored. This provides two levels of mass filtering, ensuring extraordinary specificity.
Table 3: Example MRM Transitions for THIQ Analogs [2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TIQ | 133.8 | 90.9 | Optimize empirically |
| 1-MeTIQ | 147.8 | 130.8 | Optimize empirically |
| 1-MeTIQ-d4 (IS) | 151.8 | 133.8 | Optimize empirically |
Data Analysis & Interpretation
-
Qualitative Identification: The identity of a THIQ derivative is confirmed by two criteria:
-
Retention Time: The analyte's peak must elute at the same time as a known reference standard.
-
Mass Transitions: The analyte must exhibit the same MRM transitions (or fragmentation pattern in a full scan MS/MS) as the reference standard. For high-resolution MS (HRMS), the accurate mass of the precursor and fragment ions provides an additional layer of confirmation.[14]
-
-
Quantitative Analysis: Quantification is achieved by creating a calibration curve. Samples with known concentrations of the analyte are prepared and spiked with a constant amount of the internal standard. The peak area ratio (Analyte Area / IS Area) is plotted against the analyte concentration. The concentration of unknown samples is then determined by interpolating their measured peak area ratio onto this curve. The use of a stable isotope-labeled internal standard is the most reliable method as it co-elutes and experiences similar ionization effects as the analyte.[2][7]
Conclusion
The mass spectrometric analysis of tetrahydroisoquinoline derivatives is a powerful and versatile tool essential for pharmaceutical development, neuroscience research, and natural product discovery. By leveraging the soft ionization of ESI, the separation power of liquid chromatography, and the specificity of tandem mass spectrometry, researchers can achieve highly sensitive and accurate quantification and identification of these compounds in even the most challenging matrices. The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust analytical methods tailored to this important class of molecules.
References
-
Maruyama, K., et al. (n.d.). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. Available at: [Link]
-
Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-27. Available at: [Link]
-
Wnuk, A., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. International Journal of Legal Medicine. Available at: [Link]
-
Dostert, P., et al. (1991). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography, 566(1), 231-40. Available at: [Link]
-
Wang, Y., et al. (2022). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Molecules, 27(21), 7203. Available at: [Link]
-
Li, F., et al. (2017). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Analytica Chimica Acta, 971, 38-47. Available at: [Link]
-
Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505. Available at: [Link]
-
Druzhilovskiy, D. S., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications. Available at: [Link]
-
Waters Corporation. (n.d.). Common Ionization Methods. Available at: [Link]
-
Thevis, M., et al. (2008). Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(16), 2471-8. Available at: [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3: Ionization Techniques. Available at: [Link]
-
DeJongh, D. C., et al. (1966). The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. Journal of the American Chemical Society, 88(5), 1052-1056. Available at: [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
-
St. Claire, R. L., et al. (1982). Determination of tetrahydroisoquinolines by reversed-phase liquid chromatography with gradient elution and amperometric detection. Analytical Chemistry, 54(2), 186-189. Available at: [Link]
-
Riggin, R. M., & Kissinger, P. T. (1977). Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. Analytical Chemistry, 49(4), 530-533. Available at: [Link]
-
University of Illinois. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry Laboratory. Available at: [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Available at: [Link]
-
Miller, D. D., et al. (1975). Synthesis and biological evaluation of fragmented derivatives of tetrahydroisoquinolines. 2. Trimetoquinol studies. Journal of Medicinal Chemistry, 18(5), 454-7. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Desgrouas, C., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 302. Available at: [Link]
-
Roche, S. P., & Yoder, N. C. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9309-9385. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. waters.com [waters.com]
- 6. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 7. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. organomation.com [organomation.com]
- 13. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pictet-Spengler Reaction
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we move beyond simple protocols to dissect the causality behind common experimental challenges, offering field-proven insights and robust troubleshooting strategies to enhance your synthetic outcomes.
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, is a condensation reaction between a β-arylethylamine and a carbonyl compound, typically under acidic conditions.[1][2][3] Its elegance lies in its ability to construct complex heterocyclic scaffolds, which are core structures in numerous natural alkaloids and pharmaceutical agents, in a single step.[1][4] However, its success is highly dependent on a nuanced interplay of substrate electronics, catalyst choice, solvent, and temperature.
This guide is structured to address the most frequent issues encountered in the lab, providing not just solutions, but a deeper understanding of the reaction mechanism to empower your optimization efforts.
Core Reaction Mechanism: A Quick Primer
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds via two key steps:
-
Iminium Ion Formation: The β-arylethylamine and the carbonyl compound (aldehyde or ketone) condense to form an imine, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.[1][2][5] This step is the driving force for the entire reaction.[2]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring.[1][5]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
FAQs & Troubleshooting Guide
Category 1: Low or No Product Yield
Question: My Pictet-Spengler reaction is resulting in a very low yield or fails to produce the desired product. What are the primary factors to investigate?
Answer: Low yield is the most common issue and can stem from several sources. A systematic approach to troubleshooting is essential.
-
Insufficient Acidity/Inappropriate Catalyst: The formation of the key electrophilic iminium ion is acid-catalyzed.[6] If the reaction medium is not sufficiently acidic, the equilibrium will favor the starting materials.
-
Causality: The nucleophilicity of the aromatic ring dictates the required electrophilicity of the iminium ion. Electron-rich aromatic systems like indoles or pyrroles can react under milder acidic conditions, whereas less nucleophilic rings (e.g., a simple phenyl group) require stronger acids and higher temperatures to proceed efficiently.[2][7]
-
Troubleshooting Protocol:
-
Assess Substrate Reactivity: For electron-rich indoles (tryptamines), start with milder acids like trifluoroacetic acid (TFA) or even catalytic amounts of a chiral phosphoric acid.[8][9]
-
For less activated systems like phenylethylamines, stronger protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) are often necessary.[6][10]
-
Consider an N-acyliminium ion variant. Acylating the intermediate imine creates a much more powerful electrophile that can cyclize under very mild conditions, even with less reactive aromatic systems.[2][7] This is the strategy used in the synthesis of Tadalafil.[2]
-
-
-
Incompatible Solvent: The solvent plays a crucial role in reactant solubility and stabilization of the charged intermediate.
-
Causality: While protic solvents were traditionally used, aprotic solvents have been shown to provide superior yields in many cases.[2] The choice of solvent can influence reaction rate and even stereoselectivity.
-
Troubleshooting Protocol:
-
Screen a range of solvents. Common choices include dichloromethane (DCM), dichloroethane (DCE), toluene, and acetonitrile.
-
For reactions that are sluggish in aprotic media, a protic solvent like methanol or ethanol might facilitate proton transfer steps.
-
-
-
Suboptimal Temperature: Temperature affects reaction rate, but can also lead to decomposition.
-
Causality: Many Pictet-Spengler reactions require heating to overcome the activation energy for cyclization.[2] However, sensitive substrates can decompose under harsh thermal conditions.[6]
-
Troubleshooting Protocol:
-
Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS.
-
If no reaction is observed, gradually increase the temperature.[10] Some reactions may require reflux conditions.[11]
-
Microwave irradiation can sometimes accelerate the reaction and improve yields, particularly for sluggish transformations.[4]
-
-
| Parameter | Recommendation for Electron-Rich Aromatics (e.g., Indole) | Recommendation for Less-Activated Aromatics (e.g., Phenyl) |
| Acid Catalyst | TFA, Chiral Phosphoric Acids, Acetic Acid | HCl, H₂SO₄, BF₃·OEt₂, Superacids |
| Solvent | Aprotic (DCM, Toluene) or Protic (MeOH) | Aprotic (DCE, Toluene under reflux) |
| Temperature | 0 °C to Reflux | Room Temperature to High Temperature (Reflux) |
Table 1: General Starting Conditions Based on Aromatic Ring Nucleophilicity.
Category 2: Side Product Formation & Purity Issues
Question: My reaction works, but I'm observing significant side products. How can I improve the purity of my crude product?
Answer: Side product formation often arises from the reactivity of intermediates or the product itself under the reaction conditions.
-
Over-alkylation or Polymerization: The product, still containing a nucleophilic nitrogen, can potentially react with the aldehyde or iminium ion intermediates.
-
Causality: This is more common when using highly reactive aldehydes like formaldehyde.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use the amine as the limiting reagent with a slight excess (1.1-1.2 equivalents) of the carbonyl component.
-
Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing side reactions.
-
-
-
Oxidation of the Indole Ring: The indole nucleus can be sensitive to oxidation, especially under harsh acidic or thermal conditions, leading to colored impurities.
-
Troubleshooting Protocol:
-
Degas Solvents: Remove dissolved oxygen from the solvent by sparging with nitrogen or argon.
-
Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation.
-
Use Milder Conditions: If oxidation is suspected, revert to lower temperatures and milder acids.
-
-
-
Formation of Spiroindolenine Intermediate: In the case of tryptamines, the initial electrophilic attack can occur at the C3 position of the indole to form a spiroindolenine intermediate.[2][11] While this usually rearranges to the desired product, it can sometimes be isolated or lead to alternative pathways.[12]
-
Troubleshooting Protocol: This is an inherent mechanistic pathway. Optimizing the acid and temperature conditions can facilitate the desired rearrangement to the final product.
-
Category 3: Stereoselectivity Control
Question: My reaction produces a new stereocenter, but I'm getting a mixture of diastereomers (cis/trans). How can I control the stereochemical outcome?
Answer: When using an aldehyde other than formaldehyde with a chiral β-arylethylamine (like tryptophan), a new stereocenter is formed at the C-1 position, leading to potential diastereomers.[2][7]
-
Kinetic vs. Thermodynamic Control: The stereochemical outcome is often governed by the reaction conditions.
-
Causality: The cis isomer is frequently the kinetically favored product, formed at lower temperatures. The trans isomer is often the thermodynamically more stable product and is favored at higher temperatures where the reaction becomes reversible, allowing for equilibration to the most stable isomer.[7]
-
Troubleshooting Protocol:
-
-
Asymmetric Catalysis: For achieving high enantioselectivity in reactions with achiral starting materials, a chiral catalyst is required.
-
Causality: Chiral catalysts, such as chiral phosphoric acids or thiourea derivatives, create a chiral environment around the iminium ion, directing the nucleophilic attack of the aromatic ring to one face of the electrophile.[4][9]
-
Troubleshooting Protocol:
-
Consult the literature for established chiral Brønsted acid catalysts, such as BINOL-derived phosphoric acids, which have proven highly effective.[2][8][9]
-
Enantioselective gold-catalyzed and other organometallic approaches have also been developed and may offer advantages for specific substrates.[13]
-
-
Caption: Controlling diastereoselectivity via kinetic vs. thermodynamic conditions.
References
- Grokipedia. Pictet–Spengler reaction.
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Dalpozzo, R., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
O'Connor, S., et al. (2014). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
Sharma, A., et al. (2021). Synthetic versus enzymatic pictet-spengler reaction: An overview. Bentham Science. [Link]
-
Al-Awadi, F., et al. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. [Link]
-
Seayad, J., et al. (2006). Catalytic asymmetric Pictet-Spengler reaction. PubMed. [Link]
-
ResearchGate. Reported methods for asymmetric Pictet–Spengler (PS) reaction with ketones. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086–1087. [Link]
-
Nielsen, T. E., & Schreiber, S. L. (2008). The N-Acyliminium Pictet−Spengler Condensation as a Multicomponent Combinatorial Reaction on Solid Phase and Its Application to the Synthesis of Demethoxyfumitremorgin C Analogues. Organic Letters, 10(16), 3485–3488. [Link]
-
D'Agostino, M., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(11), 2820. [Link]
-
chemeurope.com. Pictet-Spengler reaction. [Link]
-
Coric, I., & List, B. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9400–9403. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pictet-Spengler_reaction [chemeurope.com]
- 8. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Bischler-Napieralski Synthesis
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for improving the yield and purity of 3,4-dihydroisoquinolines and their derivatives. We will delve into the mechanistic nuances of this powerful cyclization reaction to empower you with the knowledge to troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines.[1][2] This reaction, first discovered in 1893 by August Bischler and Bernard Napieralski, is a cornerstone in the synthesis of the isoquinoline core, a privileged scaffold found in numerous alkaloids and pharmacologically active compounds.[3][4] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to furnish the corresponding aromatic isoquinolines.[1][5]
Q2: What is the underlying mechanism of the Bischler-Napieralski reaction?
The reaction proceeds through one of two primary mechanistic pathways, the prevalence of which is influenced by the specific reaction conditions.[1][5]
-
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes cyclization, followed by an elimination step to yield the 3,4-dihydroisoquinoline.[1][5]
-
Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate.[1][6] This potent electrophile is then intercepted by the electron-rich aromatic ring to effect cyclization.[7]
Current evidence suggests that the reaction conditions can dictate which mechanistic pathway is favored.[1]
Troubleshooting Guide: Enhancing Your Reaction Yields
This guide addresses common issues encountered during the Bischler-Napieralski synthesis in a question-and-answer format, providing both the "what" and the "why" to inform your experimental choices.
Q3: My reaction is failing or giving a very low yield. What are the most common culprits?
Low yields in the Bischler-Napieralski reaction can often be traced back to a few critical factors:
-
Deactivated Aromatic Ring: As an electrophilic aromatic substitution, this reaction is highly sensitive to the electronic nature of the aromatic ring.[8] Electron-withdrawing groups will significantly impede the cyclization, leading to poor or no product formation.[9] Conversely, the reaction is most effective with electron-donating groups on the benzene ring.[5][8]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, commonly used dehydrating agents like phosphorus oxychloride (POCl₃) may not be sufficiently potent to drive the reaction to completion.[8]
-
Competing Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[4][10] This side reaction is particularly favored when the resulting styrene is highly conjugated.[10]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, frequently resulting in the formation of tar.[8][9]
Q4: How do I select the most appropriate dehydrating agent for my specific substrate?
The choice of dehydrating agent is a critical parameter and is contingent on the reactivity of your β-arylethylamide.
| Dehydrating Agent(s) | Substrate Characteristics | Typical Conditions |
| POCl₃ (Phosphorus oxychloride) | Electron-rich aromatic rings | Reflux in an inert solvent (e.g., toluene, acetonitrile) |
| P₂O₅ (Phosphorus pentoxide) in refluxing POCl₃ | Electron-deficient or neutral aromatic rings | Higher temperatures, refluxing POCl₃ |
| Tf₂O (Triflic anhydride) with a non-nucleophilic base (e.g., 2-chloropyridine) | Sensitive substrates, milder conditions required | Low temperatures (e.g., -20 °C to 0 °C) in a solvent like DCM |
| PPA (Polyphosphoric acid) | Alternative for some substrates | High temperatures |
| SnCl₄, BF₃·OEt₂ | Specific applications with phenethylamides | Varies |
For substrates lacking electron-donating groups on the benzene ring, a combination of P₂O₅ in refluxing POCl₃ is often the most effective choice.[1][4] For sensitive substrates that may decompose under harsh acidic conditions, modern methods employing triflic anhydride (Tf₂O) and a hindered base like 2-chloropyridine offer a milder alternative, often allowing the reaction to proceed at lower temperatures.[11]
Q5: My reaction mixture has turned into a thick, unmanageable tar. What can I do?
Tar formation is a common issue, particularly at elevated temperatures or with extended reaction times, and is indicative of polymerization and decomposition.[9] To mitigate this:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and halt the reaction as soon as the starting material has been consumed to prevent overheating and subsequent decomposition.[9]
-
Solvent Volume: Ensure that you are using a sufficient volume of solvent to maintain a stirrable reaction mixture.
Q6: I'm observing a significant amount of a styrene byproduct. How can I suppress this retro-Ritter reaction?
The formation of styrenes via a retro-Ritter reaction is a known side reaction that can significantly reduce your yield.[4][10] Here are two strategies to minimize this unwanted pathway:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter products.[10] However, the cost of some nitriles may be a consideration.
-
Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that precedes the retro-Ritter fragmentation.[4][10]
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization using POCl₃
This is a general guideline and may require optimization for your specific substrate.
Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.[12]
Reagent Addition: 3. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.[9] Note that the addition may be exothermic, and cooling in an ice bath may be necessary.
Reaction: 4. Heat the reaction mixture to reflux. 5. Monitor the progress of the reaction by TLC or LC-MS.
Work-up: 6. Once the reaction is complete, cool the mixture to room temperature. 7. Carefully and slowly quench the reaction by adding it to a stirred mixture of ice-water or a saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be highly exothermic. 8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5] 9. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
Purification: 10. The crude product can be purified by flash column chromatography or recrystallization.[5]
Protocol 2: Oxidation of 3,4-Dihydroisoquinolines to Isoquinolines
The resulting 3,4-dihydroisoquinolines can be aromatized to their corresponding isoquinolines.
Procedure:
-
Dissolve the purified 3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene).
-
Add a dehydrogenating agent such as palladium on carbon (Pd/C) or sulfur.[13]
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the resulting isoquinoline by standard methods.
Visualizing the Process
Bischler-Napieralski Reaction Workflow
Caption: A streamlined workflow for the Bischler-Napieralski reaction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields.
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]
-
Slideshare. (2015, July 15). Bischler napieralski reaction. Retrieved from [Link]
- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
- Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038.
- Heravi, M. M., & Zadsirjan, V. (2020). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Advances in Heterocyclic Chemistry (Vol. 131, pp. 215-263). Academic Press.
-
Wenxuecity. (2023, February 5). Bischler–Napieralski reaction. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. Retrieved from [Link]
-
YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bischler napieralski reaction | PPTX [slideshare.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Navigating Side Reactions in Tetrahydroisoquinoline (THIQ) Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during common THIQ synthesis protocols. The THIQ scaffold is a privileged core in numerous alkaloids and pharmacologically active compounds, making its efficient synthesis a critical task in medicinal chemistry.[1][2] This resource aims to provide not just solutions, but also the mechanistic reasoning behind them, empowering you to optimize your reactions and overcome common hurdles.
Section 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a cornerstone of THIQ synthesis.[3][4] While robust, it is not without its complexities, particularly concerning stereochemistry and substrate sensitivity.
Frequently Asked Questions (FAQs) - Pictet-Spengler Reaction
Q1: My Pictet-Spengler reaction is giving a low yield or failing completely. What are the primary causes?
A1: Low yields often stem from a few key factors:
-
Insufficiently Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. Aromatic rings lacking electron-donating groups (like alkoxy or hydroxy) require harsher conditions (higher temperatures and stronger acids), which can lead to decomposition.[3]
-
Unstable Iminium Ion: The intermediate iminium ion can be hydrolyzed by water. Ensuring anhydrous conditions, particularly with sensitive substrates, is crucial.
-
Decomposition of Starting Materials: Tryptophan derivatives and other sensitive β-arylethylamines can degrade under harsh acidic conditions.[5]
-
Steric Hindrance: Bulky substituents on either the amine or the aldehyde can impede both the initial condensation and the subsequent cyclization.[5]
Q2: I'm observing a mixture of diastereomers. How can I control the stereochemistry at the C-1 position?
A2: Diastereoselectivity is a common challenge when a new chiral center is formed. The cis or trans relationship between substituents at C-1 and C-3 (if present, as in tryptophan-derived THIQs) is highly dependent on reaction conditions.
-
Kinetic vs. Thermodynamic Control: The cis isomer is typically the kinetically favored product, formed at lower temperatures. The trans isomer is often the thermodynamically more stable product and is favored by higher temperatures or longer reaction times, which allow for epimerization.[3][6]
-
Solvent and Catalyst Choice: The choice of acid and solvent can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio. For instance, in some cases, using BF₃·OEt₂ has been shown to favor different isomers compared to protic acids like HCl.[6]
Q3: Can racemization occur during the reaction, and how can it be prevented?
A3: Yes, racemization is a significant risk, especially under thermodynamic conditions (higher temperatures and strong acids).[7] The mechanism can involve a reversible ring-opening of the THIQ product back to the iminium ion, which can then re-close without stereocontrol. To minimize this, it is advisable to use the mildest conditions possible that still afford a reasonable reaction rate and to perform the reaction under kinetic control (lower temperatures).[7]
Troubleshooting Guide: Pictet-Spengler Reaction
| Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Low or No Yield | Deactivated aromatic ring. | Use stronger acids (e.g., trifluoroacetic acid) and higher temperatures. Alternatively, consider the N-acyliminium ion variant for enhanced electrophilicity.[3] |
| Decomposition of starting material. | Start at lower temperatures and gradually increase. Use milder catalysts like chiral phosphoric acids.[8] If possible, protect sensitive functional groups. | |
| Mixture of Diastereomers | Lack of stereocontrol. | For the cis product, run the reaction at lower temperatures (-78 °C to RT) to favor kinetic control.[3][6] For the trans product, use higher temperatures (reflux) to favor thermodynamic equilibrium.[6] |
| Difficult Purification | Similar polarity of diastereomers. | Utilize high-performance column chromatography with carefully optimized eluent systems (e.g., gradient elution with hexanes/ethyl acetate or DCM/methanol).[5] |
| Product precipitation with impurities. | If the product is basic, perform an acid-base extraction during workup to remove neutral impurities. Recrystallization is also a powerful purification technique for crystalline products. | |
| Formation of Spiroindolenine Intermediate | Reaction stalls at the spiroindolenine stage. | This is a proposed intermediate.[3][9][10] Its stability and rearrangement are influenced by the electronics of the migrating group and the acidity of the catalyst. If this intermediate is detected, a stronger acid or higher temperature may be required to facilitate the rearrangement to the final THIQ product.[9][10] |
Experimental Protocol: Diastereoselective Pictet-Spengler Reaction
This protocol describes a general procedure for achieving kinetic control to favor the cis-diastereomer.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or methanol) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to the desired low temperature (e.g., -78 °C or 0 °C).
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the cooled solution.
-
Acid Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq).
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The Spiroindolenine Pathway
The mechanism of the Pictet-Spengler reaction is often debated, particularly the exact sequence of events after the formation of the iminium ion. One proposed pathway involves the formation of a spiroindolenine intermediate.
Caption: Two proposed cyclization pathways in the Pictet-Spengler reaction.
Section 2: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like POCl₃ or P₂O₅. The resulting dihydroisoquinolines can be readily reduced to the desired THIQs. However, the harsh conditions can promote significant side reactions.[11][12][13]
Frequently Asked Questions (FAQs) - Bischler-Napieralski Reaction
Q1: My main side product is a styrene derivative. What is causing this and how can I prevent it?
A1: The formation of styrenes is the most common side reaction and occurs via a retro-Ritter reaction .[14][15][16] This pathway is particularly favored when the aromatic ring is highly activated with electron-donating groups, which stabilize the positive charge in the nitrilium ion intermediate, promoting elimination.
-
Prevention Strategies:
-
Use Nitrile as a Solvent: Using the corresponding nitrile (e.g., acetonitrile if the acyl group is acetyl) as the solvent can shift the equilibrium away from the retro-Ritter products.[14][15]
-
Milder Reagents: Employing milder dehydrating agents that do not favor the formation of the nitrilium ion can suppress this side reaction. Reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) allow the reaction to proceed at lower temperatures.[13][14]
-
Alternative Intermediates: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the elimination pathway leading to the nitrile.[14][15]
-
Q2: I am getting an unexpected regioisomer of my product. What could be the cause?
A2: While cyclization typically occurs at the ortho position to the ethylamine substituent, anomalous cyclization can occur through ipso-attack, especially with certain substitution patterns on the aromatic ring. This leads to a spiro intermediate that can rearrange to form a different regioisomer. This has been observed when the ratio of dehydrating agents is varied or with specific substitution patterns.[12][17][18] Careful control of reagent stoichiometry and characterization of minor products is essential.
Troubleshooting Guide: Bischler-Napieralski Reaction
| Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Low Yield | Deactivated aromatic ring. | The reaction is highly sensitive to electron-withdrawing groups. Use harsher conditions (e.g., P₂O₅ in refluxing POCl₃) or consider an alternative synthetic route.[11][15] |
| Incomplete reaction. | Monitor by TLC/LC-MS. If starting material remains, increase reaction time or temperature.[11] | |
| Styrene Formation | Retro-Ritter side reaction. | Use the corresponding nitrile as a solvent.[14][15] Switch to milder conditions (e.g., Tf₂O/2-chloropyridine at 0 °C).[19] |
| Formation of Regioisomers | Ipso-attack and rearrangement. | Carefully control the stoichiometry of the dehydrating agent. Re-evaluate the substitution pattern of your starting material. This side reaction is substrate-dependent.[12][18] |
| Difficult Purification | Polymeric material or residual reagents. | Purify via column chromatography. An acid-base extraction can be effective for isolating the basic dihydroisoquinoline product.[11] The dihydroisoquinoline can also be reduced in situ with NaBH₄ to the more stable THIQ, which may be easier to purify.[19][20] |
Workflow Diagram: Mitigating Retro-Ritter Side Reaction
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Section 3: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction and its modifications are used to synthesize isoquinolines from benzaldehydes and aminoacetaldehyde acetals.[21][22][23] The Bobbitt modification, which involves an intermediate reduction step, is particularly relevant for accessing THIQs.[22][24] The primary challenge with the classical approach is the use of harsh conditions (concentrated sulfuric acid), which can lead to a variety of side products.
Frequently Asked Questions (FAQs) - Pomeranz-Fritsch Reaction
Q1: Why are the yields of my Pomeranz-Fritsch reaction often low and what are the common side products?
A1: The classical Pomeranz-Fritsch reaction often suffers from low yields due to the harsh acidic conditions required for the cyclization of the benzalaminoacetal.[25] These conditions can lead to:
-
Solvolysis and Decomposition: The starting materials and intermediates can degrade in strong, hot acid.
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular condensation can occur, leading to dimers or polymeric material.[25]
-
Incomplete Cyclization: For substrates with deactivating groups, the cyclization may be slow and incomplete.
Q2: How does the Bobbitt modification improve the synthesis of THIQs and reduce side reactions?
A2: The Bobbitt modification introduces a key hydrogenation step. The initially formed imine (Schiff base) is reduced (e.g., with H₂/Raney Ni or NaBH₄) to the more stable aminoacetal before the acid-catalyzed cyclization. This aminoacetal is generally more stable and cyclizes under milder acidic conditions (e.g., 6M HCl instead of concentrated H₂SO₄), which significantly reduces the formation of decomposition and polymerization side products.[22][24]
Troubleshooting Guide: Pomeranz-Fritsch-Bobbitt Reaction
| Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Low Yield of THIQ | Incomplete reduction of the imine. | Ensure the reduction step goes to completion before attempting cyclization. Monitor by TLC/NMR. |
| Harsh cyclization conditions. | The key advantage of the Bobbitt modification is the use of milder acid. Use 6M HCl or similar, avoiding concentrated sulfuric acid.[24] | |
| Formation of Isoquinoline instead of THIQ | Over-oxidation during workup or reaction. | Ensure the reaction is worked up under conditions that prevent aromatization. If the dihydroisoquinoline is formed, it can be reduced in a subsequent step. |
| Formation of Dimers/Polymers | Intermolecular side reactions. | This is more common in the classical Pomeranz-Fritsch. The Bobbitt modification largely avoids this. Ensure cyclization is performed at a suitable dilution.[25] |
Section 4: General Side Reactions & Purification
Q: My THIQ product seems to be oxidizing over time or during purification. How can I prevent this?
A: Tetrahydroisoquinolines, especially those with electron-donating groups, can be susceptible to air oxidation, leading to the formation of the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline.
-
Prevention during Workup: Minimize exposure to air and heat. Workup procedures should be performed promptly.
-
Purification: When performing column chromatography, use de-gassed solvents and consider flushing the column with an inert gas.
-
Storage: Store the purified THIQ product under an inert atmosphere (nitrogen or argon) at low temperatures. If the compound is a free base, converting it to a more stable salt (e.g., hydrochloride) can significantly improve its shelf life.
References
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Caggiano, L. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
-
ChemRxiv. (n.d.). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. PMC. [Link]
-
Heriot-Watt University Research Portal. (n.d.). Diastereo- and enantio-selectivity in the Pictet-Spengler reaction. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. [Link]
- CoLab. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond.
-
PubMed. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. [Link]
-
PubMed Central. (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. [Link]
-
Blucher Proceedings. (n.d.). A New Modification of the Pomeranz-Fritsch Reaction. [Link]
-
PMC. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]
-
Organic Reactions. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]
-
ResearchGate. (n.d.). Anomalous Substituent Effects in the Bischler−Napieralski Reaction of 2-Aryl Aromatic Formamides. [Link]
-
ResearchGate. (n.d.). Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. [Link]
-
Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]
-
Organic Letters. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]
-
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
The Journal of Organic Chemistry. (n.d.). Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. [Link]
-
PubMed. (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. [Link]
-
PMC. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]
-
PMC. (n.d.). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. [Link]
-
PubMed. (n.d.). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
PubMed Central. (n.d.). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. [Link]
-
ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]
-
PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Chemical Reviews. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond | CoLab [colab.ws]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Bischler napieralski reaction | PPTX [slideshare.net]
- 17. scribd.com [scribd.com]
- 18. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 20. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. organicreactions.org [organicreactions.org]
- 22. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 24. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. proceedings.blucher.com.br [proceedings.blucher.com.br]
Technical Support Center: Purification of Carboxylic Acid Substituted Tetrahydroisoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of carboxylic acid substituted tetrahydroisoquinolines (THIQs). The unique amphoteric nature of these molecules, possessing both a basic amine and an acidic carboxylic acid, often leads to their existence as zwitterions, presenting significant purification challenges.[1][2] This resource is designed to explain the causality behind these challenges and provide field-proven strategies for success.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, acute problems you may encounter during your experiments.
Problem: My compound is irreversibly adsorbed on my silica gel column.
Q: I loaded my crude product onto a silica gel column, but even with highly polar solvents like 100% methanol, my compound remains at the origin. What is happening and how can I fix it?
A: This is the most common issue when purifying zwitterionic compounds on normal-phase silica.
-
Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your THIQ derivative, existing as a zwitterion (positively charged ammonium ion and negatively charged carboxylate), engages in a powerful acid-base interaction with the silica. The basic nitrogen of the THIQ binds strongly to the acidic silanols, while the carboxylate group can also hydrogen bond. This interaction is often stronger than the eluting power of standard organic solvents, leading to irreversible binding.
-
Solutions: The goal is to suppress the zwitterionic character of your molecule by modifying the mobile phase.
-
Acidic Modifier: Add 1-2% of acetic acid or formic acid to your mobile phase (e.g., DCM/Methanol/Acetic Acid 90:10:1). The added acid protonates the carboxylate group, neutralizing its negative charge. This disrupts the zwitterionic state and reduces the compound's affinity for the silica, allowing it to elute.
-
Basic Modifier: Alternatively, add 1-2% of triethylamine or a dilute solution of ammonium hydroxide to your mobile phase. The base deprotonates the ammonium ion, neutralizing its positive charge. This is often effective but can sometimes lead to peak tailing if the compound itself is acidic.
-
Switch to Reverse-Phase: If modifying the mobile phase is ineffective, the most robust solution is to switch to reverse-phase chromatography, which is better suited for polar and ionizable compounds.[1][3]
-
Problem: My compound streaks severely during thin-layer chromatography (TLC) analysis.
Q: I'm trying to find a good solvent system for my column, but my compound just produces a long streak from the baseline on the TLC plate, making it impossible to calculate an Rf value. Why?
A: Streaking is a clear indicator of strong, undesirable interactions between your compound and the stationary phase (silica).
-
Causality: The reasons are identical to those causing irreversible column adsorption. As the solvent front moves up the TLC plate, it's not strong enough to completely overcome the ionic binding between your zwitterionic compound and the silica. This results in a continuous process of adsorption and slow, partial desorption, which manifests as a streak rather than a compact spot.
-
Solutions:
-
Modify the Eluent: Prepare your TLC mobile phase with the same acidic or basic modifiers suggested for column chromatography. A common starting point is to add 1% acetic acid to your solvent system. You should observe the streak collapsing into a well-defined spot.
-
Use a Different Stationary Phase: Consider using reverse-phase TLC plates (e.g., C18-functionalized silica) with a buffered aqueous/organic mobile phase for analysis.
-
Problem: During liquid-liquid extraction, my product won't enter the organic layer.
Q: After my reaction, I'm trying to extract my product from an aqueous solution into an organic solvent like ethyl acetate or DCM, but it remains in the aqueous phase. How can I extract it?
A: The high polarity of the zwitterionic form makes it exceptionally water-soluble and practically insoluble in many common organic solvents.[2] The key is to adjust the pH of the aqueous layer to suppress this zwitterionic character.
-
Causality: At its isoelectric point (pI), the molecule has a net neutral charge but is maximally zwitterionic and thus highly polar. To make it soluble in an organic solvent, you must convert it into a predominantly cationic or anionic form that can be ion-paired or into a fully neutralized form.
-
Solutions:
-
Acidic Extraction (to isolate the cation): Lower the pH of the aqueous phase to <2 with 1M HCl. This protonates the carboxylate group, leaving you with a positively charged ammonium salt. While still polar, this form can sometimes be extracted into more polar solvents like n-butanol.
-
Basic Extraction (to isolate the anion): Increase the pH of the aqueous phase to >10 with 1M NaOH. This deprotonates the ammonium ion, leaving a negatively charged carboxylate. This anionic form is typically very water-soluble and difficult to extract.
-
The "Sweet Spot" for Neutral Form: There is no true neutral form for these molecules in water. The best strategy is often to avoid extraction altogether and use precipitation.
-
Troubleshooting Summary Table
| Problem | Probable Cause | Suggested Solution(s) |
| Compound stuck on silica column | Strong ionic interaction of the zwitterion with acidic silanol groups. | Add 1-2% acetic acid or triethylamine to the mobile phase. Switch to reverse-phase chromatography. |
| Severe streaking on TLC | Unresolved ionic interactions with the silica stationary phase. | Add 1% acetic acid or a base to the developing solvent. Use C18 TLC plates. |
| Product remains in aqueous layer | High polarity and water solubility of the zwitterionic form. | Adjust pH to <2 or >10 to form the salt, then attempt extraction with a more polar solvent (n-butanol). Better yet, use pH-controlled precipitation.[2] |
| Poor peak shape in RP-HPLC | Secondary interactions with residual silanols; compound existing in multiple ionic states. | Use a buffered mobile phase (e.g., 0.1% TFA, 10mM ammonium acetate). Ensure the sample is fully dissolved in the mobile phase before injection. |
| Compound "oils out" during isolation | The compound is precipitating from solution but is not crystalline at that temperature or purity. | Try adding a co-solvent (anti-solvent) slowly at a different temperature. Use seed crystals if available. Scratch the inside of the flask with a glass rod to induce crystallization. |
Frequently Asked Questions (FAQs)
This section covers broader, foundational concepts for building a robust purification strategy.
Q1: Fundamentally, what makes carboxylic acid substituted THIQs so challenging to purify?
A: The core challenge lies in their amphoteric nature . They possess both a basic secondary or tertiary amine within the THIQ core and an acidic carboxylic acid group. In the physiological pH range, the amine is protonated (-NH₂⁺-) and the carboxylic acid is deprotonated (-COO⁻). This dual-charged state, known as a zwitterion, confers properties similar to amino acids: high polarity, high melting points, good water solubility, and poor solubility in non-polar organic solvents.[2] These properties are contrary to those of typical organic molecules, making standard purification techniques like normal-phase chromatography on silica gel highly problematic.
Q2: How does pH control the purification process, and how can I leverage it?
A: pH is the most critical variable in your purification toolkit because it dictates the overall charge of the molecule. By manipulating the pH, you can control the molecule's solubility and interaction with chromatographic media.
-
Low pH (e.g., < 2): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH₂⁺-). The molecule carries a net positive charge (cationic form).
-
Isoelectric Point (pI): At a specific intermediate pH, the molecule is a zwitterion with a net zero charge, but is maximally polar. This is often the point of minimum solubility in water, which is ideal for crystallization/precipitation.[2]
-
High pH (e.g., > 10): The amine is neutral (-NH-) and the carboxylic acid is deprotonated (-COO⁻). The molecule carries a net negative charge (anionic form).
Caption: pH-dependent equilibrium of a THIQ carboxylic acid.
Q3: When should I choose Reverse-Phase (RP) over Normal-Phase (NP) chromatography?
A: For these compounds, Reverse-Phase (RP) chromatography is almost always the superior choice.
-
Normal-Phase (NP): As discussed, NP (silica gel) is problematic due to irreversible binding. It should only be attempted if the molecule is first derivatized (see Q5) or if RP is not available.
-
Reverse-Phase (RP): RP chromatography uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). This is ideal for polar molecules. By using a buffered mobile phase (e.g., with 0.1% trifluoroacetic acid or 10 mM ammonium formate), you can ensure the molecule has a consistent charge state, leading to sharp, reproducible peaks.[3] While finding the right conditions can be laborious, it is a far more reliable method.[1]
Recommended Chromatographic Conditions
| Chromatography Mode | Typical Mobile Phase | Rationale & Key Considerations |
| Normal-Phase | Dichloromethane/Methanol with 1% Acetic Acid or 1% Triethylamine | Use as a last resort. The modifier is essential to protonate/deprotonate the zwitterion and enable elution. |
| Reverse-Phase (HPLC) | Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acidic Modifier. TFA forms an ion pair with the protonated amine, improving peak shape and retention. The low pH (~2) ensures the carboxylic acid is protonated. Note: TFA is difficult to remove. |
| Reverse-Phase (HPLC) | Water/Acetonitrile with 10 mM Ammonium Acetate or Formate (pH adjusted) | Buffered System. Allows for precise pH control to optimize retention. Volatile and compatible with mass spectrometry. A good general-purpose choice. |
Q4: Is derivatization a viable strategy for simplifying purification?
A: Yes, absolutely. If you are struggling with the purification of the final zwitterionic compound, a "protect-and-purify" strategy can be highly effective.
-
Causality: By temporarily converting one of the polar functional groups into a less polar derivative, you disrupt the zwitterionic character and make the molecule behave like a "standard" organic compound.
-
Common Strategy: Convert the carboxylic acid to a methyl or ethyl ester. This can be done using standard conditions like SOCl₂ in methanol or Fischer esterification.[4] The resulting amino-ester is much less polar and can be easily purified by standard silica gel chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. While this adds two steps to your synthesis, it can save significant time and material compared to wrestling with a difficult purification.
Caption: Decision workflow for purification strategy.
Experimental Protocol: Purification by pH-Controlled Precipitation
This method leverages the low solubility of the zwitterionic form at its isoelectric point (pI) and is an excellent non-chromatographic technique for initial purification.
Objective: To isolate the THIQ carboxylic acid from a crude aqueous reaction mixture.
Methodology:
-
Initial Dissolution: Take your crude reaction mixture. If it's not already in an aqueous solution, dissolve it in a minimum amount of 1M HCl. This ensures the entire compound is in its cationic, water-soluble form. Filter off any insoluble non-basic impurities.
-
Basification (Optional Cleanup): Slowly add 1M NaOH to the acidic solution until the pH is >10. This converts the product to its anionic, water-soluble form. At this stage, non-acidic impurities may precipitate and can be removed by filtration.
-
Precipitation at pI: Place the clear, basic filtrate in an ice bath and stir vigorously. Slowly add 1M HCl dropwise. As the pH approaches the isoelectric point of your specific compound (typically between pH 4-7), you will see a precipitate form.
-
Monitor and Isolate: Continue adding acid dropwise until the maximum amount of precipitate has formed. Be careful not to overshoot the pI and re-dissolve the product by making the solution too acidic.
-
Collection and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid liberally with cold deionized water to remove salts, followed by a wash with a non-polar solvent like cold diethyl ether or hexanes to remove organic-soluble impurities.[5]
-
Drying: Dry the purified solid under high vacuum. The product obtained is often of high purity, but can be further polished by recrystallization if needed.
References
-
Baumann, M., & Baxendale, I. R. (2013). The rapid synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) by a telescoped Pictet–Spengler/N-functionalisation sequence. Beilstein Journal of Organic Chemistry. [Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. [Link]
-
Erdmann, F., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
- Ho, B., et al. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.
-
ResearchGate. (2002). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]
-
SIELC Technologies. (2004). Separation of zwitter ionic drug molecule. Chromatography Forum. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?[Link]
-
Kubáň, J., et al. (2002). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]
-
Heinisch, G., & Holzer, W. (1990). Recent developments in the chemistry of 1,2,3,4-tetrahydroisoquinolines. Die Pharmazie. [Link]
Sources
Technical Support Center: Overcoming Low Yield in Friedel-Crafts Acylation for Tetrahydroisoquinoline (THIQ) Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a critical step in the synthesis of many pharmacologically active compounds: the intramolecular Friedel-Crafts acylation to form the tetrahydroisoquinoline (THIQ) core. Low yields in this reaction are a common bottleneck, and this resource offers a structured, question-and-answer approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
Low or no conversion in an intramolecular Friedel-Crafts acylation for THIQ synthesis typically points to one of several key areas: catalyst deactivation, substrate reactivity, or suboptimal reaction conditions.
A1: Catalyst Deactivation - The Usual Suspect
The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the linchpin of the Friedel-Crafts acylation. Its effectiveness can be easily compromised.[1][2]
-
Moisture Sensitivity: Lewis acids like AlCl₃ are extremely hygroscopic.[2] Any moisture in your glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.[3]
-
Troubleshooting Protocol:
-
Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed commercial bottles rated for anhydrous reactions are also acceptable.
-
Reagents: Use a fresh, unopened bottle of the Lewis acid catalyst if possible. If using a previously opened bottle, ensure it has been stored in a desiccator.[2] A clumpy appearance or the smell of HCl indicates moisture contamination.[2]
-
-
-
Substrate-Catalyst Interaction: The starting material for THIQ synthesis, a β-phenethylamine derivative, contains a nitrogen atom. The lone pair of electrons on the nitrogen can complex with the Lewis acid, effectively deactivating it.[2][3][4] This is a critical and often overlooked issue.
-
Causality: The Lewis acid is an electron pair acceptor. The amine functionality on your substrate is a Lewis base. This acid-base interaction can be more favorable than the interaction between the Lewis acid and the acylating agent, preventing the formation of the necessary acylium ion electrophile.[3]
-
Troubleshooting Protocol:
-
Protecting Groups: The most robust solution is to protect the amine, typically as an amide. The intramolecular Friedel-Crafts acylation is often performed on an N-acyl-β-phenethylamine. The electron-withdrawing nature of the acyl group reduces the basicity of the nitrogen, minimizing its interaction with the Lewis acid.
-
Stoichiometry: In Friedel-Crafts acylations, more than a catalytic amount of the Lewis acid is often required.[1][5] This is because the product, a ketone, can also form a complex with the catalyst.[1] For THIQ synthesis starting from an N-acyl derivative, a stoichiometric amount or even a slight excess of the Lewis acid relative to the substrate is a good starting point.
-
-
A2: Substrate Reactivity - Electronic and Steric Effects
The success of this electrophilic aromatic substitution is highly dependent on the electronic nature of the aromatic ring.[1]
-
Electron-Donating vs. Electron-Withdrawing Groups:
-
Activating Groups: Electron-donating groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups on the aromatic ring increase its nucleophilicity and generally lead to higher yields and milder reaction conditions. These groups are common in the synthesis of naturally occurring THIQ alkaloids.
-
Deactivating Groups: Strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or other carbonyl groups will deactivate the ring, making the intramolecular cyclization difficult or impossible under standard conditions.[1][6]
-
Troubleshooting Protocol:
-
Assess Your Substrate: Analyze the substituents on your phenethylamine's aromatic ring. If strong EWGs are present, a standard Friedel-Crafts approach is unlikely to be successful.
-
Alternative Synthetic Routes: For deactivated systems, consider alternative cyclization strategies such as the Bischler-Napieralski or Pictet-Spengler reactions, which proceed through different mechanisms.[7][8][9] The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-arylethylamide using a dehydrating agent and can be effective for a wider range of electronically diverse substrates.[8]
-
-
Issue 2: My reaction is producing a complex mixture of products, including the desired THIQ, but purification is difficult and the overall yield is still low. What's going on?
The formation of multiple products often points to issues with regioselectivity or competing side reactions.
A1: Regioselectivity - Controlling the Position of Cyclization
The acylium ion will preferentially attack the most nucleophilic position on the aromatic ring.
-
Directing Effects of Substituents:
-
ortho, para-directors: EDGs will direct the cyclization to the ortho or para positions. For the intramolecular cyclization to form the six-membered ring of the THIQ, the reaction must occur at the ortho position to the ethylamine side chain.
-
meta-directors: EWGs direct to the meta position, which will not lead to the desired THIQ structure.
-
-
Steric Hindrance: Bulky substituents on the aromatic ring can hinder the approach of the acylating chain to the ortho position, potentially leading to lower yields or favoring other reaction pathways if possible.
Troubleshooting Protocol:
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. In some cases, non-polar solvents like carbon disulfide (CS₂) or more polar solvents like nitrobenzene can alter the ratio of isomers, although this is more commonly observed in intermolecular reactions.[2] For intramolecular cyclizations, the conformational constraints of the tethered acylating agent often exert the primary control.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.
A2: Competing Reactions - The Unwanted Pathways
-
Intermolecular Acylation: If the concentration of your substrate is too high, you may observe intermolecular acylation, leading to dimers or polymers.
-
Decomposition: At excessively high temperatures, both the starting material and the product can decompose, especially if sensitive functional groups are present.[1]
Troubleshooting Protocol:
-
High Dilution: To favor the intramolecular reaction, perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to a solution of the Lewis acid over an extended period.
-
Optimize Temperature: Start with the reaction at a low temperature (e.g., 0°C) and slowly warm it to room temperature or gently heat it as needed. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
Experimental Protocols & Data
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation for THIQ Synthesis
This is a representative protocol and should be optimized for your specific substrate.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) via cannula or syringe. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve the N-acyl-β-phenethylamine substrate (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature. The reaction may require heating to reflux for several hours to drive it to completion. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to 0°C and carefully quench it by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No reaction or very low conversion | 1. Catalyst deactivation by moisture.[1][2] 2. Catalyst deactivation by substrate's amine.[3][4] 3. Deactivated aromatic ring.[1][6] | 1. Ensure strictly anhydrous conditions. Use fresh catalyst. 2. Protect the amine as an amide. Use stoichiometric or excess Lewis acid. 3. Consider alternative cyclization methods (e.g., Bischler-Napieralski). |
| Complex product mixture | 1. Poor regioselectivity. 2. Intermolecular side reactions. | 1. Verify electronic directing effects. Optimize solvent and temperature. 2. Use high-dilution conditions. |
| Product decomposition | 1. Reaction temperature is too high.[1] | 1. Optimize the reaction temperature, starting at 0°C and gradually increasing. |
Visualizing the Process
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and solving low-yield issues in your Friedel-Crafts acylation.
Caption: Troubleshooting Decision Tree for Friedel-Crafts Acylation.
Diagram 2: The Central Role of the Acylium Ion
This diagram illustrates the key steps in the intramolecular Friedel-Crafts acylation for THIQ synthesis, highlighting the formation of the critical acylium ion intermediate.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation for THIQ Synthesis.
References
- Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting low conversion rates in Friedel-Crafts acylation.
- Benchchem. (2025). A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes.
- American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
- Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Coburn, T. (2022, September 6). Bischler-Napieralski and Pictet-Spengler [Video]. YouTube.
- Russo, J. (2021, February 4). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Diastereoselective Synthesis of THIQ Analogs
Welcome to the technical support center for the diastereoselective synthesis of Tetrahydroisoquinoline (THIQ) analogs. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered during the stereocontrolled synthesis of these vital heterocyclic scaffolds. The following resources combine mechanistic insights with practical, field-proven troubleshooting strategies to help you achieve optimal diastereoselectivity and yield in your experiments.
Section 1: Troubleshooting Low Diastereoselectivity in Pictet-Spengler Reactions
The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2] Achieving high diastereoselectivity is critical when a new stereocenter is formed at the C-1 position relative to a pre-existing stereocenter, often from a chiral amine starting material like a tryptophan derivative.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is resulting in a nearly 1:1 mixture of diastereomers (low d.r.). What are the most likely causes?
A1: Low diastereoselectivity is a common issue that typically points to suboptimal reaction conditions that fail to adequately differentiate the energy of the diastereomeric transition states. The primary factors to investigate are temperature, acid catalyst, and solvent.
-
Causality—The Role of Thermodynamics vs. Kinetics: The cis and trans diastereomers of a 1,3-disubstituted THIQ have different thermodynamic stabilities. Often, the reaction is reversible under harsh conditions (high temperature, strong acid), leading to an equilibrium mixture, which erodes the diastereoselectivity achieved under kinetic control.[3] The kinetically favored product, often the cis isomer, is formed faster at lower temperatures.[4] If your reaction is run at elevated temperatures, you are likely observing the thermodynamically controlled ratio of products.
Q2: How can I systematically troubleshoot and optimize the diastereomeric ratio (d.r.)?
A2: A systematic, parameter-by-parameter approach is the most effective way to identify the root cause of poor selectivity. We recommend the following workflow:
-
Temperature Optimization: This is the most critical parameter for kinetic control.[5]
-
Action: If your current protocol uses heating, first attempt the reaction at room temperature, then at 0 °C, and even as low as -78 °C.
-
Rationale: Lowering the temperature slows down the rate of the reverse reaction and any potential epimerization, favoring the kinetically preferred diastereomer.[6]
-
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[5]
-
Action: Screen a range of solvents from nonpolar aprotic (e.g., Toluene) to polar aprotic (e.g., Dichloromethane, DCM) and polar protic (e.g., Methanol).
-
Rationale: Aprotic solvents are generally preferred for diastereoselective Pictet-Spengler reactions as they are less likely to interfere with the key intramolecular interactions that dictate the stereochemical outcome.
-
-
Acid Catalyst Selection: The nature and strength of the acid catalyst are crucial for the formation of the key iminium ion intermediate.[1][7]
-
Action: Compare standard Brønsted acids like trifluoroacetic acid (TFA) with Lewis acids like boron trifluoride etherate (BF₃·OEt₂). Chiral Brønsted acids can also be employed to induce enantioselectivity.[6]
-
Rationale: The counterion of the acid can influence the conformation of the iminium ion intermediate. Strong acidic conditions often favor the formation of the cis-isomer.[8]
-
Data-Driven Insights: Impact of Reaction Parameters on Diastereoselectivity
The following table summarizes literature-reported data on how reaction conditions can influence the diastereomeric ratio (d.r.) in a representative Pictet-Spengler reaction between L-tryptophan methyl ester and an aldehyde.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | d.r. (cis:trans) | Reference |
| 1 | TFA (1.1 eq) | DCM | 25 | >95:5 | [4] |
| 2 | TFA (1.1 eq) | DCM | 60 (reflux) | 80:20 | [8] |
| 3 | HCl (gas) | MeOH | 25 | 90:10 | [4] |
| 4 | None | Toluene | 110 (reflux) | ~50:50 (racemic) | [1] |
This data is illustrative and results may vary based on the specific substrates used.
Section 2: The Bischler-Napieralski / Asymmetric Reduction Approach
An alternative powerful strategy involves the Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline (DHIQ), followed by a diastereoselective or enantioselective reduction to furnish the THIQ.[9][10] Troubleshooting in this sequence often centers on the reduction step.
Frequently Asked Questions (FAQs)
Q1: I've successfully synthesized my DHIQ precursor, but the reduction with NaBH₄ gives a racemic product. How can I introduce stereocontrol?
A1: Standard hydride reagents like sodium borohydride (NaBH₄) are achiral and will not induce stereoselectivity on a prochiral imine unless a directing group is already present on the molecule. To achieve diastereoselectivity, you must use a substrate-controlled or reagent-controlled approach.
-
Substrate Control (Chiral Auxiliaries): This is a reliable and well-established method.[11]
-
How it Works: A chiral auxiliary (e.g., (S)-1-phenylethylamine) is incorporated into the starting β-phenylethylamide before the Bischler-Napieralski reaction.[10] The resulting chiral DHIQ salt is then reduced. The steric bulk of the auxiliary blocks one face of the iminium bond, directing the hydride attack to the opposite face. The auxiliary is cleaved in a subsequent step.
-
Troubleshooting: If selectivity is still low, ensure the reduction temperature is low enough (e.g., -78 °C) to maximize the energetic difference between the two possible attack trajectories.
-
-
Reagent Control (Asymmetric Catalysis): This is a more atom-economical approach.
-
How it Works: An achiral DHIQ is reduced using a chiral catalyst and a hydride source (e.g., asymmetric transfer hydrogenation).[12] Catalysts based on Ruthenium or Rhodium with chiral ligands are common.
-
Troubleshooting: Low selectivity in this case often points to catalyst or ligand impurity/degradation, or suboptimal reaction conditions (solvent, temperature, pressure).[5] Always use high-purity, anhydrous solvents and handle sensitive catalysts under an inert atmosphere.[4]
-
Section 3: General Protocols and Best Practices
Protocol 1: General Procedure for a Diastereoselective Pictet-Spengler Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral β-arylethylamine (1.0 equiv., e.g., D-tryptophan methyl ester hydrochloride).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of ~0.1 M. Stir until all solids are dissolved.
-
Aldehyde Addition: Add the aldehyde (1.1 equiv.) to the solution via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C) using an ice-water bath.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 1.1 equiv.) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.[13]
Best Practices for All Asymmetric Syntheses
-
Validate Analytical Methods: Before optimizing a reaction, ensure your method for determining diastereomeric ratio (NMR) or enantiomeric excess (chiral HPLC/GC) is accurate and reproducible.[13] Poor resolution or inaccurate integration can be highly misleading.
-
Reagent Quality is Paramount: Asymmetric reactions are highly sensitive to impurities.[4] Use freshly distilled or anhydrous grade solvents. Purify starting materials if their purity is questionable. Trace amounts of water or oxygen can deactivate many catalysts.[14]
-
Maintain an Inert Atmosphere: Many catalysts and reagents are air- or moisture-sensitive. Rigorous use of inert atmosphere techniques (Schlenk line or glovebox) is essential for reproducibility.
References
-
He, Y., et al. (2023). The Kinetic Stereocontrol in Brønsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Diastereoselectivity Definition. Retrieved from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Bischler–Napieralski-Reaktion. Retrieved from [Link]
-
Wang, W., et al. (2020). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Ortiz-Alvarado, R. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Diastereoselectivity. Retrieved from [Link]
-
SFU Summit. (n.d.). Design, Synthesis and Evaluation of Chiral Auxiliaries, Ligands and Catalysts for Asymmetric. Retrieved from [Link]
- Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
-
ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. Retrieved from [Link]
-
Wang, B., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]
-
Hossain, M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. NIH. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Bode Research Group. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Diastereo- and enantio-selectivity in the Pictet-Spengler reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of some tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting‐Group‐Directed Diastereoselective Synthesis of Substituted Tetrahydropyrroloquinolines. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Exotherms in the Skraup Synthesis of Quinolines
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing the Skraup synthesis for quinoline preparation. While a powerful and classic reaction, the Skraup synthesis is notoriously exothermic and requires careful management to ensure safety, reproducibility, and optimal yields.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to confidently control the reaction's exotherm.
Troubleshooting Guide: Taming the Vigorous Reaction
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, offering actionable solutions based on established chemical principles.
Question 1: My Skraup reaction is proceeding too violently, with rapid boiling and the potential for overflowing the reaction vessel. What immediate actions should I take, and how can I prevent this in future experiments?
Answer: A runaway Skraup reaction is a significant safety hazard.[4]
Immediate Corrective Actions:
-
Rapid Cooling: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to quickly dissipate the heat.[4]
-
Pressure Management: Be prepared for a sudden increase in pressure. Ensure your apparatus is equipped with appropriate venting.[4]
-
Safety First: Always have a blast shield positioned in front of your reaction setup.[4]
Preventative Measures for Future Syntheses:
-
Incorporate a Moderator: The addition of a moderating agent is crucial for controlling the reaction's vigor.[5][6][7] Ferrous sulfate (FeSO₄) is the most commonly used moderator and is believed to function as an oxygen carrier, which slows down the oxidation step.[1][4][8][9] Other moderators such as boric acid or acetic acid have also been reported to effectively control the exotherm.[2][10][11][12]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical for managing the exotherm.[8] The recommended order is to combine the aniline, glycerol, and ferrous sulfate first, followed by the slow and careful addition of concentrated sulfuric acid with cooling.[4]
-
Gradual Heating: Begin by gently heating the reaction mixture. Once the reaction initiates, which is often indicated by boiling, remove the external heat source. The exothermic nature of the reaction should be sufficient to sustain boiling for a period. Only reapply heat after the initial, vigorous exotherm has subsided.[4]
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to the reaction's violence.[1][3] Consider using arsenic acid, which is known to result in a less vigorous reaction.[1][3][4]
Question 2: I am observing significant tar formation, and my quinoline yield is consistently low. Could this be related to poor exotherm control?
Answer: Yes, excessive tar formation and low yields are classic symptoms of a poorly controlled Skraup synthesis and are often directly linked to improper temperature management.[12]
-
Cause of Tar Formation: The harsh acidic and oxidizing conditions of the Skraup synthesis can lead to the polymerization of reactants and intermediates, resulting in the formation of tar.[7] This is exacerbated by localized hotspots and excessively high temperatures that can arise from an uncontrolled exotherm.[7][12]
-
Impact on Yield: A vigorous, uncontrolled reaction can lead to the degradation of both starting materials and the desired quinoline product, significantly reducing the overall yield.[4]
Strategies to Minimize Tarring and Improve Yield:
-
Utilize a Moderator: As previously mentioned, moderators like ferrous sulfate help to control the reaction rate, which in turn reduces charring and tar formation.[7]
-
Optimize Temperature Profile: Avoid rapid and excessive heating.[12] A two-stage temperature profile can be effective. Gently heat the mixture to initiate the reaction, and then allow the exotherm to sustain it. After the initial vigorous phase, maintain a gentle reflux to drive the reaction to completion.[4][5]
-
Purification: Due to the nature of the reaction, some tar formation is often unavoidable. The most common and effective method for separating the volatile quinoline product from the non-volatile tar is steam distillation.[4][5]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Skraup synthesis, offering deeper insight into the causality behind the experimental observations.
Q1: Why is the Skraup synthesis so exothermic?
A1: The Skraup synthesis is a multi-step process, with several of these steps being highly exothermic.[8] The primary contributors to the heat generated are:
-
Dehydration of Glycerol: The initial step involves the dehydration of glycerol by concentrated sulfuric acid to form acrolein. This is a highly energetic process.[2][8]
-
Michael Addition: The subsequent 1,4-conjugate addition of the aniline to the newly formed acrolein is also an exothermic reaction.[2][5]
-
Cyclization and Oxidation: The acid-catalyzed cyclization of the intermediate and the final oxidation to the aromatic quinoline product both release significant amounts of heat.[2][5][8]
Q2: What is the precise role of ferrous sulfate (FeSO₄) in moderating the reaction?
A2: While the exact mechanism is still a subject of some discussion, it is widely believed that ferrous sulfate acts as an oxygen carrier.[4][8][9] This helps to control the rate of the oxidation of the dihydroquinoline intermediate to the final quinoline product. By slowing down this step, the overall rate of the reaction is moderated, preventing a sudden and violent release of energy.[8] This makes the reaction safer and more manageable, especially on a larger scale.[8]
Q3: Can the choice of substituted aniline affect the reaction's exotherm?
A3: Yes, the electronic nature of the substituents on the aniline ring can influence the reaction's vigor.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) generally activate the aromatic ring, making the initial Michael addition more facile and potentially leading to a more vigorous reaction.[4]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, which may require more forcing conditions (higher temperatures and longer reaction times) and can sometimes lead to a less predictable exotherm.[4] It is crucial to adjust the heating profile and moderator concentration based on the reactivity of the specific substituted aniline being used.
Experimental Protocol: A Controlled Skraup Synthesis of Quinoline
This protocol provides a step-by-step methodology for the synthesis of quinoline from aniline, incorporating best practices for exotherm control.
Materials:
-
Aniline
-
Glycerol ("dynamite" glycerol with low water content is preferred)[9]
-
Nitrobenzene (oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
Apparatus:
-
Round-bottom flask equipped with a reflux condenser and a mechanical stirrer
-
Dropping funnel
-
Heating mantle or oil bath
-
Ice-water bath
-
Apparatus for steam distillation
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine the aniline, glycerol, and nitrobenzene.[5]
-
Moderator Addition: Add the ferrous sulfate heptahydrate to the mixture and stir to ensure it is well-dispersed.[5]
-
Acid Addition (Critical Step): Place the reaction flask in an ice-water bath. Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture via a dropping funnel.[7] Monitor the temperature closely and control the addition rate to prevent a rapid temperature increase.
-
Initiation of Reaction: Once the acid addition is complete, remove the ice bath and gently heat the mixture using a heating mantle or oil bath.[5]
-
Controlling the Exotherm: As the reaction initiates, it will begin to boil vigorously. Immediately remove the external heat source.[4][5] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too violent, briefly re-immerse the flask in the ice-water bath.[7]
-
Reflux: After the initial vigorous exotherm has subsided, reapply heat to maintain a gentle reflux for 3-4 hours to ensure the reaction goes to completion.[5]
-
Workup: Allow the reaction mixture to cool to room temperature.[5] Cautiously dilute the mixture with water.[5] In a well-ventilated fume hood and with external cooling, slowly neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.[5]
-
Purification: Isolate the crude quinoline from the tarry residue via steam distillation.[4][5] The quinoline can be further purified by extraction and distillation.[4][5]
Data Presentation
Table 1: Key Parameters for Exotherm Control in Skraup Synthesis
| Parameter | Recommendation | Rationale |
| Moderator | Use of Ferrous Sulfate (FeSO₄) or Boric Acid.[2][7] | Slows the oxidation step, making the reaction less violent.[4][8] |
| Reagent Addition | Slow, controlled addition of H₂SO₄ with cooling.[7] | Manages the initial exotherm from acid dilution and reaction initiation.[7] |
| Heating | Gradual initial heating, then removal of heat source during peak exotherm.[4][12] | Prevents a runaway reaction and reduces tar formation.[4][7] |
| Stirring | Efficient and constant mechanical stirring. | Ensures even heat distribution and prevents localized hotspots.[7] |
| Oxidizing Agent | Consider arsenic acid as an alternative to nitrobenzene.[1][3][4] | Results in a less vigorous reaction.[1][3][4] |
Visualization
Troubleshooting Workflow for Exotherm Control
Caption: A troubleshooting workflow for managing exotherms in the Skraup synthesis.
References
- Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
- (n.d.). Preparation and Properties of Quinoline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline.
- Chemistry Online. (2023). Skraup quinoline synthesis.
- NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);....
- WordPress.com. (2012). Skraup's Synthesis. Vive Chemistry.
- Benchchem. (n.d.). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
- Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
- Wikipedia. (n.d.). Skraup reaction.
- NIH. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
- Sciencemadness.org. (2021). My attempt at the Skraup quinoline synthesis.
- Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
- (2020). Skraup reaction.
- ResearchGate. (n.d.). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry-online.com [chemistry-online.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Minimizing tar formation in isoquinoline synthesis
A Guide to Minimizing Tar Formation and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in the synthesis of isoquinoline scaffolds: the formation of tar and polymeric byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize these critical reactions.
Tar formation, the appearance of dark, often intractable, polymeric material, is a common sign of competing side reactions, decomposition of starting materials, or product instability under harsh conditions. It significantly complicates product isolation, reduces yields, and consumes valuable starting materials. This guide provides a structured, question-and-answer-based approach to diagnose and solve issues related to tar formation in three classical isoquinoline syntheses: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Part 1: The Bischler-Napieralski Reaction
This intramolecular electrophilic aromatic substitution cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[1][2][3] Its reliance on strong dehydrating agents and heat makes it particularly susceptible to tar formation.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction turned into a black, tarry mess with very low yield. What is the primary cause?
A1: This is a classic issue in this reaction, typically stemming from the harshness of the dehydrating agent and/or excessive heat. Traditional reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) require high temperatures (reflux in toluene or xylene) to drive the cyclization.[4][5] This combination can lead to several problems:
-
Decomposition: Sensitive functional groups on your β-arylethylamide starting material may not withstand the strongly acidic and high-temperature conditions.
-
Polymerization: The highly reactive intermediates or the product itself can polymerize.
-
Retro-Ritter Side Reaction: A significant competing pathway is the "retro-Ritter" reaction, where the nitrilium ion intermediate fragments to form a styrene derivative and a nitrile.[5][6] The formed styrene can then polymerize under the acidic conditions, contributing heavily to tar formation.
Q2: How can I prevent the retro-Ritter reaction and subsequent polymerization?
A2: The key is to favor the desired intramolecular cyclization over the intermolecular fragmentation. There are two main strategies:
-
Use Milder Reagents: Modern protocols have introduced reagents that allow the reaction to proceed at much lower temperatures, minimizing side reactions. The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine is a highly effective system that often works at temperatures from -20 °C to room temperature.[1][2]
-
Shift the Equilibrium: If you must use traditional conditions, consider using the corresponding nitrile as the solvent (e.g., acetonitrile if your acyl group is acetyl). This shifts the equilibrium of the retro-Ritter reaction back towards the desired nitrilium ion intermediate, suppressing the formation of styrene.[5][6]
Below is a diagram illustrating the competition between the desired cyclization and the tar-forming retro-Ritter pathway.
Sources
1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid stability and storage issues
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (THIQ-7-COOH). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. We have structured this portal to address common questions and troubleshoot specific issues you may encounter.
Compound Identity & Key Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| Appearance | Solid (typically white to off-white) | [1] |
| SMILES | OC(=O)c1ccc2CCNCc2c1 | |
| InChI Key | CQNSOIKACZHLHP-UHFFFAOYSA-N |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for the solid compound?
For maximum stability, the solid compound should be stored in a tightly sealed container in a dry and well-ventilated place.[2][3] While room temperature storage is acceptable according to several suppliers[2][4], the chemical nature of the tetrahydroisoquinoline scaffold suggests that storage in a cool, dark location is preferable to minimize the risk of slow degradation over time. For long-term archival, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at 2-8°C is the gold standard.
Q2: Is the solid compound sensitive to air, light, or moisture?
Yes, there are potential sensitivities.
-
Air Sensitivity: The secondary amine within the tetrahydroisoquinoline ring is susceptible to oxidation. Over time, exposure to atmospheric oxygen can lead to the formation of N-oxides or other oxidative byproducts, often indicated by a discoloration of the material.
-
Light Sensitivity: Avoid exposure to direct sunlight or strong artificial light, as UV radiation can provide the energy to initiate degradation reactions.[2]
-
Moisture Sensitivity: As a carboxylic acid, the compound is hygroscopic. Absorbed moisture can lead to clumping and may accelerate degradation pathways in the presence of air.
Q3: How should I prepare solutions of THIQ-7-COOH? Are they stable?
Solutions are inherently less stable than the dry solid. We recommend preparing stock solutions fresh for each experiment. If you must store solutions, prepare them in a suitable dry, aprotic solvent like DMSO or DMF.
-
Solvent Choice: Use high-purity, anhydrous solvents.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C under an inert atmosphere.
-
Aqueous Buffers: Stability in aqueous buffers is significantly lower, especially at neutral or basic pH where the secondary amine is deprotonated and more susceptible to oxidation. If you must work in an aqueous medium, prepare the solution immediately before use.
Q4: What are the primary physical signs of compound degradation?
The most common sign of degradation is a change in color. A pure sample should be a white or off-white solid. The appearance of a yellow or brownish tint is a strong indicator of oxidation. In solution, you might observe a similar color change or the formation of particulates.
Troubleshooting Guide
This section addresses specific experimental problems that may arise from compound instability.
Problem 1: "My freshly dissolved sample shows unexpected peaks in my LC-MS or NMR analysis."
-
Likely Cause: This issue often points to the presence of impurities from either synthesis or, more commonly, degradation during storage. The most likely culprit is oxidation. The molecular weight of an N-oxide product would be M+16 relative to the parent compound.
-
Investigative Steps:
-
Re-examine the Solid: Check the color of the solid material. Has it discolored?
-
Mass Spectrometry Analysis: Look for mass peaks corresponding to potential byproducts. Common adducts include +16 (oxidation), +18 (hydration), or dimers.
-
Solvent Blank: Run an analysis of the solvent you used to dissolve the compound to rule out solvent-based contaminants.
-
-
Solution: If degradation is suspected, it is highly recommended to use a fresh, unopened vial of the compound. If that is not possible, the material may need to be repurified, for example, by recrystallization or column chromatography, though this is often impractical for small quantities.
Problem 2: "The color of my solid sample has changed from white to yellow/brown over time."
-
Likely Cause: This is a classic sign of oxidative degradation. The electron-rich aromatic ring and the secondary amine in the tetrahydroisoquinoline core are prone to oxidation upon prolonged exposure to air and/or light.[2]
-
Investigative Steps:
-
Assess Purity: Dissolve a small amount and check its purity by LC-MS or HPLC. Compare this to the certificate of analysis that came with the compound or to data from a previously successful experiment.
-
Solubility Check: Note if the solubility has changed. Degraded material may be less soluble.
-
-
Solution: The discolored material should be considered suspect and is likely of lower purity. It may not be suitable for sensitive quantitative assays. To prevent this, always follow the recommended storage protocols, especially flushing containers with an inert gas like argon or nitrogen before sealing for long-term storage.
Problem 3: "I'm having difficulty achieving a consistent concentration. My stock solution seems to lose potency."
-
Likely Cause: This indicates instability in solution. The compound may be degrading in the solvent, precipitating out of solution after freeze-thaw cycles, or adsorbing to the surface of the storage container.
-
Investigative Steps:
-
Visual Inspection: Before use, visually inspect the thawed solution for any precipitate. Vortex it thoroughly.
-
Quantification: Use a UV-Vis spectrophotometer or HPLC with a standard curve to re-quantify the concentration of the stock solution before use.
-
-
Solution: Avoid repeated freeze-thaw cycles by creating single-use aliquots. Store solutions at -80°C for better long-term stability. If working in aqueous buffers, always prepare the final dilution immediately before the experiment.
Experimental Protocols
To ensure the highest quality experimental results, we recommend the following standardized procedures.
Protocol 1: Recommended Procedure for Aliquoting and Storing Dry Powder
-
Preparation: Perform this procedure in an environment with low humidity, such as a glove box or a benchtop flushed with inert gas.
-
Equilibration: Allow the main container of THIQ-7-COOH to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Aliquoting: Weigh the desired amounts of the compound into smaller, amber glass vials suitable for single experiments.
-
Inerting: Flush the headspace of each new aliquot vial, as well as the main stock bottle, with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly seal the vials with high-quality, airtight caps. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the main container and the new aliquots in a desiccator in a cool, dark location (2-8°C recommended for long-term).
Protocol 2: Protocol for Preparing and Storing Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous grade solvent (e.g., DMSO).
-
Dissolution: Add the solvent to the pre-weighed solid compound to the desired concentration. Ensure complete dissolution by vortexing. Gentle warming (<40°C) may be used if necessary, but avoid excessive heat.
-
Baseline Analysis (Optional but Recommended): Immediately after preparation, take a small sample of the new stock solution and run a purity analysis (e.g., LC-MS). This serves as a t=0 reference for future troubleshooting.
-
Aliquoting: Dispense the solution into single-use, low-binding microcentrifuge tubes or amber vials.
-
Storage: Flash-freeze the aliquots and store them at -80°C in a dark, frost-free freezer.
-
Usage: When needed, remove a single aliquot, thaw it quickly, and use it immediately. Do not re-freeze any unused portion of a thawed aliquot.
Visualizing Workflow and Degradation
To further clarify best practices and potential issues, the following diagrams illustrate a recommended handling workflow and a potential degradation pathway.
Caption: Recommended workflow for handling newly received THIQ-7-COOH.
Caption: Potential oxidative degradation pathway for THIQ-7-COOH.
References
- Santa Cruz Biotechnology, Inc.Safety Data Sheet: 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid.
- Sigma-Aldrich.1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid AldrichCPR.
- ChemicalBook.
- Fisher Scientific.Safety Data Sheet: N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- TCI Chemicals.Safety Data Sheet: (S)-(-)-6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride.
- BLDpharm.(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
- Fisher Scientific.Safety Data Sheet: (R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
- Sigma-Aldrich.7-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid.
Sources
Technical Support Center: Enhancing the Solubility of Tetrahydroisoquinoline Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of tetrahydroisoquinoline (THIQ) derivatives in biological assays. As many promising THIQ analogs exhibit low solubility, which can hinder accurate assessment of their biological activity, this resource offers practical solutions and the scientific rationale behind them.[1][2]
I. Frequently Asked Questions (FAQs)
Q1: Why do my tetrahydroisoquinoline derivatives precipitate when diluted from a DMSO stock into aqueous assay buffer?
A: This is a common phenomenon known as "solvent shock."[3] Many organic compounds, including THIQ derivatives, are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but have limited solubility in aqueous solutions.[3][4] When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent polarity changes dramatically. This sudden shift can cause the compound's solubility to plummet, leading to precipitation.[3][4] Essentially, the compound "crashes out" of the solution because it cannot establish a stable, dissolved state in the new, predominantly aqueous environment.[3]
Q2: What is the maximum final concentration of DMSO I should use in my assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[4] While higher concentrations might initially seem to improve solubility, they can introduce other problems. Exceeding this range can lead to solvent-induced toxicity or off-target effects on your biological system (e.g., cells or enzymes), which can confound your experimental results.[4][5] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including your controls, to ensure data integrity.[4]
Q3: Can the pH of my assay buffer affect the solubility of my THIQ derivative?
A: Absolutely. The solubility of ionizable compounds is strongly dependent on the pH of the solution.[6][7][8][9] Tetrahydroisoquinolines are basic compounds. For weakly basic drugs, a lower pH (more acidic) leads to the formation of the ionized (protonated) form, which is generally more soluble in aqueous media.[10][11] Conversely, a higher pH (more basic) will favor the neutral, un-ionized form, which is typically less soluble and more prone to precipitation.[11][12] Therefore, adjusting the pH of your buffer can be a powerful tool to enhance solubility.
Q4: How can I determine the maximum soluble concentration of my compound in my specific assay medium?
A: You can determine this experimentally by performing a kinetic solubility assay. This involves preparing serial dilutions of your compound in your specific assay buffer and observing the concentration at which precipitation occurs. This can be done visually, by microscopy, or by using a nephelometer, which measures light scattering caused by insoluble particles.[5] It is crucial to incubate these dilutions under the same conditions as your planned experiment (e.g., temperature, CO2) and for a similar duration to get an accurate assessment.[13]
II. Troubleshooting Guide: Step-by-Step Solutions for Compound Precipitation
If you are encountering precipitation of your tetrahydroisoquinoline derivatives during your experiments, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Problem: Compound precipitates upon dilution into the final assay plate.
Step 1: Review Compound and Solvent Concentrations
-
Action: Check the final concentration of your THIQ derivative and the final percentage of DMSO in your assay.
-
Causality: The most common cause of precipitation is exceeding the compound's aqueous solubility limit.[4] Even if the DMSO concentration is low, a high compound concentration can lead to precipitation.
-
Solution:
Step 2: Evaluate Assay Buffer Composition and pH
-
Action: Measure the pH of your final assay buffer.
-
Causality: For basic compounds like THIQs, solubility increases as the pH decreases (becomes more acidic).[6][10] The components of complex media, like salts and proteins in cell culture media, can also interact with your compound and reduce its solubility.[3]
-
Solution:
-
If physiologically permissible for your assay, try lowering the buffer pH slightly (e.g., from 7.4 to 7.0 or 6.8).
-
Prepare a simplified buffer to test if specific media components are causing the issue.
-
Step 3: Consider Advanced Solubilization Techniques
If basic troubleshooting fails, more advanced formulation strategies may be necessary.
-
Option 1: Salt Formation
-
What it is: Converting the free base of the THIQ derivative into a salt (e.g., hydrochloride or sulfate salt) is a highly effective method to increase aqueous solubility and dissolution rates.[14][15]
-
Why it works: The salt form is ionic and generally more readily solvated by water molecules than the neutral form.[16] The choice of the counterion is crucial and can significantly impact the physicochemical properties of the drug.[17]
-
When to use it: When the parent compound has very low intrinsic solubility and pH adjustment is insufficient or not viable for the assay.
-
-
Option 2: Use of Co-solvents
-
What it is: Adding a water-miscible organic solvent (in addition to DMSO) to the aqueous buffer can increase the solubility of hydrophobic compounds.[18] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[19]
-
Why it works: Co-solvents reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar solutes.[18] The solubility of a compound often increases exponentially with the fraction of the co-solvent.[18]
-
Considerations: The concentration of the co-solvent must be carefully optimized to avoid negative impacts on the biological assay.
-
-
Option 3: Cyclodextrin Inclusion Complexes
-
What it is: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like THIQ derivatives, forming an inclusion complex.[20][22]
-
Why it works: The hydrophilic exterior of the cyclodextrin-drug complex enhances the overall aqueous solubility of the compound.[21][22][23] This technique can significantly improve solubility, dissolution, and even bioavailability.[20][24]
-
Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[21]
-
III. Experimental Protocols
Protocol 1: Preparation of a Tetrahydroisoquinoline Derivative Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO.
Materials:
-
Tetrahydroisoquinoline derivative powder
-
Anhydrous, high-purity DMSO[3]
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10-100 mM).
-
Weigh Compound: Accurately weigh the compound into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If solids remain, place the tube in a sonicator bath for 5-10 minutes to aid dissolution.[25]
-
Inspect: Visually confirm that all solid material has dissolved and the solution is clear.
-
Store: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment via Serial Dilution
This protocol helps determine the practical solubility limit of your compound in your specific assay medium.
Materials:
-
Concentrated DMSO stock solution of your THIQ derivative
-
Assay buffer or cell culture medium, pre-warmed to the experimental temperature
-
Sterile 96-well plate or microcentrifuge tubes
Procedure:
-
Prepare Dilutions: Create a serial dilution of your compound directly in the assay medium. For example, to test a top concentration of 100 µM from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock into 198 µL of medium).
-
Mix Thoroughly: Mix immediately and gently after adding the DMSO stock to avoid localized high concentrations that can cause immediate precipitation.
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your assay endpoint.[13]
-
Observe: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect each dilution for signs of precipitation (cloudiness, crystals, or sediment). Observation under a microscope can help detect fine precipitates.[13]
-
Determine Limit: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
IV. Data Summary Table
The following table provides a hypothetical summary of solubility data for a novel THIQ derivative ("THIQ-X") under different conditions, illustrating the effectiveness of the discussed techniques.
| Condition | THIQ-X Concentration (µM) | Observation | Solubility Enhancement Factor |
| Baseline | |||
| pH 7.4 Buffer | 5 | Clear | 1x |
| pH 7.4 Buffer | 10 | Precipitation | - |
| pH Adjustment | |||
| pH 6.8 Buffer | 20 | Clear | 4x |
| pH 6.8 Buffer | 25 | Precipitation | - |
| Co-solvency | |||
| pH 7.4 Buffer + 5% Ethanol | 25 | Clear | 5x |
| pH 7.4 Buffer + 5% Ethanol | 30 | Precipitation | - |
| Cyclodextrin Complexation | |||
| pH 7.4 Buffer + 10 mM HP-β-CD | 100 | Clear | 20x |
| pH 7.4 Buffer + 10 mM HP-β-CD | 125 | Precipitation | - |
V. Visualizing Solubility Enhancement Strategies
Caption: Strategies to enhance the solubility of THIQ derivatives.
By systematically applying these troubleshooting steps and considering advanced formulation strategies, researchers can overcome the solubility challenges associated with tetrahydroisoquinoline derivatives, leading to more accurate and reliable data in biological assays.
References
-
GPSR. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR - Global Pharmaceutical Sciences Review. Available from: [Link]
-
Molecules. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. Available from: [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]
-
Khan Academy. pH and solubility (video) | Equilibrium - Khan Academy. Available from: [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. Available from: [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
-
ACS Publications. Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available from: [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available from: [Link]
-
JMPAS. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]
-
Slideshare. salt selection in pharmaceutical product development | PPTX - Slideshare. Available from: [Link]
-
PubMed Central. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. Available from: [Link]
- [No Title Available]
-
JMPAS. Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. Available from: [Link]
-
PubMed. Salt formation to improve drug solubility - PubMed. Available from: [Link]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
-
PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available from: [Link]
-
Pharmaceutical Technology. Strategy for the Prediction and Selection of Drug Substance Salt Forms | Pharmaceutical Technology. Available from: [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media? Available from: [Link]
-
PubMed. Compound precipitation in high-concentration DMSO solutions - PubMed. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Reddit. How to tackle compound solubility issue : r/labrats - Reddit. Available from: [Link]
-
PubMed. Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems - PubMed. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available from: [Link]
-
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available from: [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. Available from: [Link]
-
ChemRxiv. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water - ChemRxiv. Available from: [Link]
-
PubMed Central. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PubMed Central. Available from: [Link]
-
PubMed. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents - PubMed. Available from: [Link]
-
Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry. Available from: [Link]
-
PubMed. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed. Available from: [Link]
-
University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis - University of Nebraska Medical Center. Available from: [Link]
-
PubMed Central. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC - NIH. Available from: [Link]
-
ResearchGate. Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems | Request PDF - ResearchGate. Available from: [Link]
-
Pharmaceutical Technology. Tackling the Big Issue of Solubility - Pharmaceutical Technology. Available from: [Link]
- [No Title Available]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. Available from: [Link]
-
YouTube. Lab Skills: Preparing Stock Solutions - YouTube. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available from: [Link]
- [No Title Available]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jmpas.com [jmpas.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rjpdft.com [rjpdft.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gpsrjournal.com [gpsrjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsr.com [ijpsr.com]
- 25. unmc.edu [unmc.edu]
Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important synthetic process. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Specifically, the 7-carboxylic acid derivative is a valuable building block in drug discovery.[3] The synthesis of this molecule, often accomplished via the Pictet-Spengler or Bischler-Napieralski reactions, presents unique challenges, particularly when transitioning from bench-scale to larger-scale production.[4][5] This resource provides a structured approach to troubleshooting and optimizing your synthesis for scalability and efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the widely used Pictet-Spengler reaction.
Problem 1: Low or No Product Yield in the Pictet-Spengler Reaction
The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a cornerstone for THIQ synthesis.[6][7][8][9] However, several factors can lead to poor yields.
Possible Causes & Solutions:
-
Inadequate Acid Catalysis: The reaction is typically catalyzed by a protic or Lewis acid to facilitate the formation of the electrophilic iminium ion necessary for cyclization.[9][10]
-
Troubleshooting: If yields are low, consider screening different acid catalysts. While traditional choices include HCl and H₂SO₄, milder catalysts like trifluoroacetic acid (TFA) or even Lewis acids such as BF₃·OEt₂ can be effective, especially for sensitive substrates.[10] For substrates with electron-donating groups, the reaction can sometimes proceed under physiological conditions.[11]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction kinetics and stability of intermediates.
-
Troubleshooting: While some Pictet-Spengler reactions proceed at room temperature, others require heating to overcome the activation energy barrier for cyclization.[10] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC to prevent decomposition of starting materials or the product.[10]
-
-
Incorrect Solvent Choice: The solvent influences the solubility of reactants and the stability of the charged intermediates.
-
Troubleshooting: Protic solvents are commonly used, but aprotic solvents have been shown to improve yields in certain cases.[10] A solvent screen is recommended to find the optimal medium for your specific substrates.
-
-
Decomposition of Starting Materials: The β-arylethylamine or the aldehyde starting materials may not be stable under the acidic and sometimes heated reaction conditions.
-
Troubleshooting: If decomposition is observed, employ milder reaction conditions (lower temperature, weaker acid). The use of protecting groups for sensitive functionalities on the starting materials can also be a viable strategy.
-
Experimental Workflow: Pictet-Spengler Reaction
Caption: Key stages of the Pictet-Spengler synthesis and critical troubleshooting points.
Problem 2: Formation of Impurities and Side Products
The formation of side products can complicate purification and reduce the overall yield, a critical issue in scaling up.
Possible Causes & Solutions:
-
Over-alkylation or Polymerization: The desired product can sometimes react further with the starting materials.
-
Troubleshooting: Using a slight excess of the carbonyl compound can help drive the reaction to completion and consume the amine starting material.[10] Careful control of stoichiometry and slow, controlled addition of reagents can also minimize the formation of these side products.
-
-
Oxidation of the Tetrahydroisoquinoline Ring: The THIQ ring system can be susceptible to oxidation, especially if the reaction is run under air for extended periods at elevated temperatures.
-
Troubleshooting: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. If oxidation to the corresponding dihydroisoquinoline or isoquinoline is observed, subsequent reduction steps may be necessary.
-
Problem 3: Challenges in Product Isolation and Purification
The carboxylic acid functionality can make the product highly polar and sometimes difficult to isolate and purify, especially at a larger scale.
Possible Causes & Solutions:
-
Zwitterionic Nature: The product can exist as a zwitterion, affecting its solubility.
-
Troubleshooting: Adjusting the pH of the aqueous phase during workup is crucial. Acidifying the solution will protonate the carboxylate, making the product less water-soluble and easier to extract into an organic solvent. Conversely, making the solution basic will deprotonate the amine, which can also aid in extraction or precipitation.
-
-
Crystallization Difficulties: Inducing crystallization on a large scale can be challenging.
-
Troubleshooting: A systematic screen of crystallization solvents and solvent mixtures is recommended. Techniques such as seeding with a small amount of pure product or using anti-solvent addition can promote crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction . The Pictet-Spengler synthesis involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6][7][8] The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[12][13][14][15]
Q2: How do I choose between the Pictet-Spengler and Bischler-Napieralski routes?
A2: The choice often depends on the availability of starting materials and the desired substitution pattern. The Pictet-Spengler reaction is generally milder and can be more atom-economical.[4] The Bischler-Napieralski reaction is robust but often requires harsher conditions and an additional reduction step.[4][5][15] For the synthesis of this compound, a Pictet-Spengler approach using a suitably substituted β-phenylethylamine is often preferred.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: When scaling up, it is crucial to consider the exothermic nature of the reactions, especially the quenching of acidic reaction mixtures. Ensure adequate cooling and controlled addition of reagents. The use of strong acids and reagents like POCl₃ requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for both the Pictet-Spengler and Bischler-Napieralski reactions.[16][17] This can be a valuable tool for rapid optimization of reaction conditions before scaling up.
Q5: Are there enzymatic or biocatalytic methods for this synthesis?
A5: Biocatalytic approaches using enzymes like norcoclaurine synthases (NCS) for Pictet-Spengler type reactions are an emerging area of research.[18] These methods offer the potential for high stereoselectivity and milder reaction conditions, making them an attractive "green" alternative to traditional chemical synthesis.[4]
Critical Reaction Parameter Summary
| Parameter | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Key Considerations for Scale-Up |
| Starting Materials | β-arylethylamine, Aldehyde/Ketone | β-arylethylamide | Purity of starting materials is critical to avoid side reactions. |
| Catalyst/Reagent | Protic Acid (HCl, TFA) or Lewis Acid (BF₃·OEt₂)[10] | Dehydrating Agent (POCl₃, P₂O₅)[12][13] | Catalyst/reagent loading may need to be re-optimized at scale. |
| Solvent | Protic or Aprotic (e.g., Toluene, Dichloromethane)[10] | Aprotic (e.g., Acetonitrile, Toluene) | Solvent choice impacts reaction kinetics, solubility, and workup. |
| Temperature | Room Temperature to Reflux[10] | Reflux | Exothermicity needs to be managed with appropriate cooling. |
| Workup | pH adjustment, Extraction | Quenching, Extraction, Reduction | Efficient and safe quenching procedures are essential. |
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Chatterjea, J. N. (2009). Pictet-Spengler Isoquinoline Synthesis. In Name Reactions in Organic Chemistry (pp. 592-594). Cambridge University Press.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
-
J&K Scientific. (2021, March 23). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
- Stoltz, B. M., & amongst others. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447–9496.
- Larghi, E. L., & Kaufman, T. S. (2016).
-
J&K Scientific. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
- Gröger, H., & others. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
-
MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]
- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.
- Sharma, A., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12695-12723.
-
ResearchGate. (n.d.). Synthesis and modification of substituted tetrahydroisoquinolines from supplemented amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]
-
PubMed. (2023, August 9). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Retrieved from [Link]
-
ChemRxiv. (2025, August 21). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]
-
MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
National Institutes of Health. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]
- Google Patents. (n.d.). US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.
-
PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 17. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Crystallization Methods for Tetrahydroisoquinoline (THIQ) Compounds
Welcome to the technical support center for the crystallization of Tetrahydroisoquinoline (THIQ) compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with the THIQ scaffold. The crystallization of these compounds is a critical step for purification, structural elucidation via X-ray diffraction, and ensuring the correct polymorphic form for pharmaceutical applications.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and refining your crystallization strategy.
Troubleshooting Guide: From Precipitate to Perfect Crystal
This section addresses the most common challenges encountered during the crystallization of THIQ derivatives in a problem-and-solution format.
Question: I'm not getting any crystals, just clear solution. What should I do?
Answer: This is a classic case of the solution not being sufficiently supersaturated, a prerequisite for nucleation.[2] Before making drastic changes, a systematic approach is necessary.
-
Causality: Crystal formation requires the concentration of the solute to exceed its equilibrium solubility, creating a thermodynamic driving force for nucleation and growth.[3] If the solution remains clear upon cooling or standing, it is either subsaturated or within the metastable zone where spontaneous nucleation is unlikely.
-
Immediate Actions:
-
Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: Introduce a "seed crystal" of the same compound into the solution.[4][5] This provides a template for further crystal growth and is a powerful method to control the process.[5]
-
-
Increase Concentration: If induction methods fail, the concentration is likely too low.
-
Slow Evaporation: Loosen the cap or cover the vessel with parafilm pierced with a few holes to allow for slow solvent evaporation.[6][7] This is a simple and often effective first attempt for air-stable compounds.[6]
-
Solvent Reduction: Gently heat the solution to boil off a portion of the solvent (e.g., 25-50% of the volume) and then allow it to cool again.[4][8]
-
-
-
Workflow for "No Crystals":
Question: My compound "oiled out" instead of crystallizing. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. [9]This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid compound. [9]Impurities can also suppress the melting point, exacerbating this issue. [10]
-
Causality: The THIQ molecule, often functionalized, may have a melting point that is depressed by the chosen solvent or by residual impurities. When the saturation point is reached at a temperature where the compound's liquid state is more stable than its solid state, it will precipitate as an oil. These oils rarely form pure crystals because impurities tend to be more soluble in the oil than in the solvent. [9]
-
Solutions:
-
Re-dissolve and Slow Down: Gently heat the solution to re-dissolve the oil. Then, slow the rate of cooling significantly. [5]A slower cooling rate ensures that the solution reaches the supersaturation point at a lower temperature, hopefully below the compound's melting point. [11] 2. Add More Solvent: The solution may be too concentrated. Add a small amount of additional "good" solvent (10-20%) to the hot solution. [8][9]This increases the overall volume and requires a lower temperature to be reached before saturation occurs.
-
Change the Solvent System: Choose a solvent with a lower boiling point. This forces the entire process to occur at a lower temperature range. Alternatively, use an anti-solvent crystallization method where the solubility is reduced by changing the solvent composition rather than the temperature. [1][12]
-
Question: I obtained a powder or very fine microcrystals. How can I grow larger, X-ray quality crystals?
Answer: The formation of microcrystals indicates that the nucleation rate was excessively high compared to the crystal growth rate. [13]This happens when the solution becomes highly supersaturated very quickly, leading to the simultaneous formation of many small crystals rather than the slow growth of a few large ones. [14]
-
Causality: A rapid drop in temperature or fast evaporation of solvent pushes the solution far into the labile (unstable) zone of the solubility curve, triggering a burst of primary nucleation. [12]The goal is to remain in the metastable zone, where existing crystals grow, but new ones are slow to form. [12]
-
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, slow the cooling rate dramatically. For example, place the hot solution in a Dewar flask filled with warm water to allow it to cool over several days. [6][15] * Slower Evaporation: Use a container with a smaller opening or reduce the number/size of holes in the covering film to slow down solvent evaporation. [6] 2. Use a More Dilute Solution: Start with a less concentrated solution. While this may require more solvent to be removed or a larger temperature drop, it ensures the approach to supersaturation is more gradual.
-
-
Employ Vapor Diffusion: This is arguably the most successful method for growing high-quality single crystals from small amounts of material. [16][17]The very slow diffusion of an anti-solvent vapor into the solution of your compound provides the most controlled path to supersaturation. [3][18]
-
Detailed Experimental Protocols
Patience is a critical component of successful crystallization. [15]Ensure all glassware is impeccably clean, as dust and other particulates can act as unwanted nucleation sites. [15]A minimum purity of 90% is recommended before attempting to grow single crystals for diffraction. [17]
Protocol 1: Slow Cooling Crystallization
This method is ideal for compounds whose solubility is highly dependent on temperature. [1][19]
-
Solubilization: In a clean Erlenmeyer flask, add your THIQ compound and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add a slight excess of solvent (5-10%) to prevent premature crystallization. [9]2. Insulation: Cover the flask with a watch glass to prevent rapid evaporation and contamination.
-
Slow Cooling: Turn off the heat source and allow the flask to cool slowly to room temperature. To slow the process further, you can place the flask inside a larger beaker of hot water or wrap it in glass wool.
-
Extended Cooling: Once at room temperature, transfer the flask to a refrigerator (~4 °C) and then to a freezer (-20 °C) to maximize yield. The slower the cooling, the better the crystal quality. [5]
Protocol 2: Vapor Diffusion (Hanging Drop Setup)
This technique is excellent for milligram quantities and for screening multiple conditions. [3][16]
-
Reservoir Preparation: In the well of a VDX plate or a larger vial, place ~1 mL of a volatile "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexane, pentane, or diethyl ether). [17][18]2. Drop Preparation: On a siliconized glass cover slip, place a small drop (2-5 µL) of a concentrated solution of your THIQ compound dissolved in a less volatile solvent (e.g., THF, toluene, or dichloromethane). [17][18]3. Sealing: Grease the rim of the well and carefully invert the cover slip, placing it over the well to create an airtight seal. [20]The drop should be hanging above the anti-solvent reservoir.
-
Equilibration: Store the setup in a vibration-free location. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of your compound and inducing crystallization over hours to weeks. [20]
-
Vapor Diffusion Diagram:
Caption: Setup for hanging drop vapor diffusion crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my THIQ compound? A good starting point is a solvent in which your compound is moderately soluble. [7]The ideal solvent will dissolve the compound completely when hot but poorly when cold. [21]For THIQs, which often contain both aromatic and amine functionalities, solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene are common starting points. Solvent mixtures, such as dichloromethane/hexane or THF/pentane, are also highly effective. [17][22][23]A rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers. [23][24] Q2: My THIQ is a racemate. How can I attempt a chiral resolution by crystallization? Chiral resolution via crystallization is a complex but powerful technique. The most common method involves forming diastereomeric salts by reacting the racemic THIQ (which is basic) with a chiral acid (e.g., tartaric acid, mandelic acid). [25]These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. [25]Another, though rarer, method is preferential crystallization, which works for racemic compounds that crystallize as conglomerates (mixtures of enantiopure crystals). [25][26]This can be induced by seeding a supersaturated solution with a pure crystal of one enantiomer. [25] Q3: I suspect I have different polymorphs. How does this affect my experiment? Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different stabilities, solubilities, and melting points. [27]The formation of a specific polymorph is highly dependent on crystallization conditions like the choice of solvent, cooling rate, and temperature. [28][29]If you observe different crystal habits (e.g., needles vs. plates) from different solvents, you may have polymorphs. It is crucial in pharmaceutical development to identify and control the most stable polymorph to ensure consistent bioavailability and stability. [1]Characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is essential. [30] Q4: What are the most common solvent / anti-solvent pairs to try? The key is to have a "good" solvent that dissolves the THIQ and a miscible "poor" solvent (anti-solvent) that the THIQ is insoluble in. The anti-solvent is typically more volatile or less dense, depending on the technique.
| Good Solvent (dissolves THIQ) | Anti-Solvent (precipitates THIQ) | Technique Suitability |
| Dichloromethane (DCM) | Hexane, Pentane, Diethyl Ether | Layering, Vapor Diffusion |
| Tetrahydrofuran (THF) | Hexane, Pentane | Layering, Vapor Diffusion |
| Toluene | Hexane, Heptane | Layering, Slow Evaporation |
| Acetone | Water, Hexane | Anti-solvent Addition |
| Ethanol / Methanol | Water, Diethyl Ether | Anti-solvent Addition |
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
University of Washington, Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]
- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Solubility of Things. (n.d.). Crystallization Techniques. Retrieved from [Link]
-
YouTube. (2024). What is Cooling Crystallization?. Retrieved from [Link]
-
CrystaX. (n.d.). Guide for crystallization. Retrieved from [Link]
- Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1765.
-
University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
- Cody, J. A. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(4), 283-294.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 3.5: Inducing Recrystallization. Retrieved from [Link]
- Rojas, O., & Alvarez, A. (2007).
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
IUCr Journals. (n.d.). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
- Asai, Y., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
-
ResearchGate. (2020). Please how can I crystallize a new substance from THF as a solvent?. Retrieved from [Link]
- Chen, S., et al. (2000). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design, 1(1), 43-50.
-
YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques. Retrieved from [Link]
-
MDPI. (n.d.). Polymorphism in Crystals. Retrieved from [Link]
- Al-Adiwish, W. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1599.
-
Britannica. (n.d.). Polymorphism. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphic behavior of an organic compound. Retrieved from [Link]
-
ResearchGate. (2022). Recent advances in the field of chiral crystallization. Retrieved from [Link]
- Rimanóczy, D., et al. (2021). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Pharmaceuticals, 14(11), 1146.
-
ResearchGate. (n.d.). Crystallization resolution of racemic compounds via chiral surfactant. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]
- Mohapatra, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis, 18(6), 614-625.
-
Filter Dryer. (2025). Troubleshooting Common Issues in Vacuum Crystallizer Equipment. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 12. bia.si [bia.si]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. achievechem.com [achievechem.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. unifr.ch [unifr.ch]
- 17. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 18. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 19. m.youtube.com [m.youtube.com]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Reagents & Solvents [chem.rochester.edu]
- 24. Tips & Tricks [chem.rochester.edu]
- 25. Chiral resolution - Wikipedia [en.wikipedia.org]
- 26. journals.iucr.org [journals.iucr.org]
- 27. Polymorphism | Crystal Structures, Molecular Shapes & Lattices | Britannica [britannica.com]
- 28. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 29. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline (THIQ) Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds, exhibiting a remarkable diversity of biological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various THIQ analogs, offering insights into the chemical features that govern their therapeutic potential. By exploring different classes of THIQ derivatives, from anticancer agents to central nervous system modulators, we aim to equip researchers with the knowledge to rationally design novel and more potent therapeutic agents.
I. The Versatile THIQ Scaffold: A Foundation for Diverse Biological Activity
The THIQ nucleus, consisting of a fused benzene and piperidine ring system, serves as a versatile template for drug design. Its rigid, yet conformationally flexible, structure allows for precise orientation of substituents to interact with various biological targets. The nitrogen atom at the 2-position and the potential for substitution at multiple sites on both the aromatic and heterocyclic rings provide ample opportunities for chemical modification to fine-tune pharmacological properties.[1]
II. THIQ Analogs as Anticancer Agents: A Comparative SAR Analysis
A significant body of research has focused on the development of THIQ analogs as anticancer agents, with several derivatives demonstrating potent cytotoxic effects against a range of human cancer cell lines.[5][6][7] The SAR in this class is often dictated by the nature and position of substituents on the THIQ core and the N-benzyl group.
A. Impact of N-Substituents on Antiproliferative Activity
The substituent at the nitrogen atom of the THIQ ring plays a crucial role in determining the anticancer potency. A comparative analysis of N-substituted THIQ derivatives reveals key trends:
-
N-Benzyl Substitution: The presence of an N-benzyl group is a common feature in many anticancer THIQ analogs. The substitution pattern on this benzyl ring significantly influences activity. For instance, the introduction of chloro and dichloro substituents on the N-benzyl ring has been shown to enhance antiproliferative activity.[8]
-
Side Chain Simplification: In contrast, simplification of complex side chains at other positions can be detrimental to activity. For example, in a series of phthalascidin analogs, simplification of the C-22 side chain led to a significant loss of antitumor activity, highlighting the importance of this specific structural feature for this particular class of compounds.[5]
B. Role of Substituents on the THIQ Core
Modifications to the core THIQ structure also have a profound impact on anticancer efficacy.
-
Oxygenation Pattern: The presence and position of oxygen-containing substituents, such as hydroxyl and methoxy groups, on the aromatic ring of the THIQ scaffold are critical. For instance, 6-O-sulfamate-based THIQ derivatives have shown promise as microtubule disruptors.[8]
-
Substitution at C1 and C3: The introduction of substituents at the C1 and C3 positions can modulate activity. Chiral 1,2,3,4-tetrahydroisoquinoline derivatives with specific substitutions have demonstrated significant activity against human prostate cancer cell lines by inducing cell cycle arrest at the G2/M phase and inhibiting microtubule assembly.[7]
Quantitative Comparison of Anticancer THIQ Analogs
The following table summarizes the in vitro antiproliferative activity of selected THIQ analogs against various cancer cell lines, illustrating the SAR principles discussed.
| Compound ID | N-Substituent | THIQ Core Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 | Complex side chain | Phthalascidin analog | Broad spectrum | Good activity | [5] |
| Compound 19/21 | Simplified side chain | Phthalascidin analog | Various | No obvious activity | [5] |
| Compound 9a | Not specified | Chiral THIQ | DU-145 (Prostate) | 0.72 | [7] |
| Compound 9b | Not specified | Chiral THIQ | DU-145 (Prostate) | 1.23 | [7] |
| GM-3-18 | Phenyl | Chloro at 4-position of phenyl | Colon cancer cell lines | Significant KRas inhibition | [6] |
| GM-3-143 | Phenyl | Trifluoromethyl at 4-position of phenyl | Colon cancer cell lines | Significant KRas inhibition | [6] |
| 8c | 2',4'-Dichlorobenzyl | 6-O-sulfamate, C3-methyl, C7-methoxy | DU-145 (Prostate) | 0.090 | [8] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
A standard method to evaluate the cytotoxic effects of THIQ analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ analogs (typically ranging from nanomolar to micromolar) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for evaluating antiproliferative activity.
III. THIQ Analogs as Central Nervous System (CNS) Agents
The THIQ scaffold is also a key component of molecules that interact with targets in the central nervous system, including dopamine receptors and monoamine oxidase (MAO).[9][10][11]
A. Dopamine Receptor Agonists and Antagonists
The SAR of THIQ analogs as dopamine receptor ligands is highly dependent on the substitution pattern and stereochemistry.
-
Dopamine D1 and D2 Receptor Profile: The design of novel THIQ analogs has led to compounds with specific dopamine D1 and D2 receptor profiles, similar to the approved Parkinson's disease drug rotigotine.[10]
-
Antidopaminergic Effects: Some THIQ derivatives, such as 1,2,3,4-tetrahydroisoquinoline (TIQ) and salsolinol, have been shown to exhibit antidopaminergic effects by effectively abolishing the behavioral and biochemical effects of apomorphine, a dopamine agonist.[12] These compounds can displace [3H]apomorphine from its binding sites with an effectiveness comparable to that of dopamine itself.[12]
B. Antidepressant Activity
7-substituted THIQ derivatives have been investigated for their potential as antidepressant agents.
-
Key Structural Features: The preliminary SAR of these analogs suggests that the nature of the substituent at the 7-position is critical for their neuroprotective and antidepressant properties.[9] Molecular docking studies have explored the interaction of these compounds with MAO-A, a key target for antidepressant drugs.[9]
Caption: SAR of THIQ analogs as CNS agents.
IV. THIQ Analogs with Antimicrobial and Other Activities
The therapeutic potential of THIQ analogs extends beyond oncology and neuroscience.
A. Antifungal and Antibacterial Activity
-
Antifungal Agents: N-substituted THIQ analogs and pyrrolo-THIQ fused systems have demonstrated significant antifungal potency, with some compounds exhibiting activity comparable to or better than the standard drug nystatin against Candida albicans.[1]
-
Antibacterial Agents: Certain THIQ derivatives have shown antibacterial properties against both Gram-positive and Gram-negative bacteria.[1]
B. Antimalarial and Antiviral Activity
-
Antimalarial Agents: 1-aryl-6-hydroxy-THIQ analogs have been designed and synthesized, with several compounds exhibiting potent antimalarial activity against Plasmodium falciparum, comparable to the standard drug chloroquine.[3]
-
Anti-HIV Activity: Two series of THIQ analogs have been designed as HIV reverse transcriptase (RT) inhibitors, with some derivatives showing significant inhibition of the enzyme.[3] Molecular docking studies have provided insights into their binding at the active site of HIV-1 RT.[3]
V. Synthetic Strategies for THIQ Analogs
The synthesis of diverse THIQ analogs is crucial for exploring their SAR. Several synthetic methodologies are commonly employed to construct the THIQ core.
A. Pictet-Spengler Reaction
This is a classic and widely used method for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
B. Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.
C. Multicomponent Reactions (MCRs)
MCRs have emerged as efficient tools for the one-pot synthesis of complex THIQ derivatives from simple starting materials, offering advantages in terms of atom economy and operational simplicity.[3][4]
Caption: Common synthetic routes to the THIQ scaffold.
VI. Conclusion and Future Perspectives
The tetrahydroisoquinoline scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities exhibited by THIQ analogs underscore the importance of continued exploration of their structure-activity relationships. Future research in this area will likely focus on the development of more selective and potent analogs with improved pharmacokinetic profiles, aided by computational modeling and novel synthetic methodologies. A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates.
References
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676–12707. [Link]
-
Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Sanea, M. M., & Ghabbour, H. A. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 27(19), 6649. [Link]
-
Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Li, J. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters, 30(16), 127286. [Link]
-
Grunewald, G. L., Dahan, F. G., & Kirlin, W. G. (1988). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(4), 814–819. [Link]
-
Kumar, A., Sharma, S., Singh, R. K., & Kumar, V. (2018). Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589–2594. [Link]
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676–12707. [Link]
-
Kovbasyuk, L. A., & Kovbasyuk, O. S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-21. [Link]
-
Kovbasyuk, L. A., & Kovbasyuk, O. S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-21. [Link]
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Le-Tiran, A., Purohit, A., Reed, M. J., & Potter, B. V. L. (2019). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. ACS Omega, 4(1), 1832–1845. [Link]
-
Gao, Y., An, L., Chen, M., Liu, F., & He, Y. (2010). Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221–5224. [Link]
-
Wei, Q., Zhang, Y., Wang, Y., & Liu, Y. (2023). Design, synthesis, and biological evaluation of THIQ as antidepressive agents. Bioorganic & Medicinal Chemistry Letters, 95, 129470. [Link]
-
Gao, Y., An, L., Chen, M., Liu, F., & He, Y. (2010). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224. [Link]
-
Thompson, A. M., Blaser, A., Anderson, R. F., & Denny, W. A. (2018). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(10), 2836–2848. [Link]
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances. [Link]
-
van Vliet, L. A., Menge, W. M. P. B., & Leurs, R. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry, 22(1), 381–392. [Link]
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). SAR profile of N-substituted THIQ analogs as RT inhibitors. ResearchGate. [Link]
-
Newman, A. H., & Schetz, J. A. (2013). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Neuropsychopharmacology, 38(1), 245–246. [Link]
-
van Vliet, L. A., Menge, W. M. P. B., & Leurs, R. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry, 22(1), 381-392. [Link]
-
Vetulani, J., Antkiewicz-Michaluk, L., Golembiowska, K., & Rokosz-Pelc, A. (1987). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. Polish Journal of Pharmacology and Pharmacy, 39(3), 245–252. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of THIQ as antidepressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Tic Analogs in Opioid Receptor Modulation
This guide provides a comprehensive comparison of the biological activity of various analogs of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained amino acid analog. The unique structural properties of Tic have made it a valuable building block in the design of peptidomimetics, particularly those targeting opioid receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for pain management and other neurological disorders.
Introduction: The Significance of Tic in Peptidomimetic Design
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is an unnatural α-amino acid that serves as a constrained analog of phenylalanine and a surrogate for proline in peptide structures.[1][2][3] Its rigid bicyclic structure imparts conformational stability to peptides, a desirable trait in drug design that can lead to enhanced metabolic stability, receptor affinity, and selectivity.[4][5][6] The incorporation of Tic into peptide sequences has been a successful strategy in medicinal chemistry, most notably in the development of opioid receptor modulators.[1][3] This guide will delve into a comparative analysis of the biological activities of prominent Tic-containing peptide analogs, focusing on their interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors.
Experimental Methodologies for Assessing Biological Activity
To objectively compare the biological profiles of Tic analogs, standardized and validated experimental protocols are essential. The following sections detail the methodologies commonly employed to characterize the binding affinity and functional activity of these compounds at opioid receptors. The rationale behind the selection of these assays lies in their ability to provide quantitative and reproducible data, forming a solid foundation for structure-activity relationship (SAR) studies.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for its receptor.[4] These assays measure the displacement of a radiolabeled ligand (a molecule with a radioactive isotope attached) from the receptor by an unlabeled test compound (the Tic analog). The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 (inhibitory concentration 50). This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
HEK293 cells stably expressing the human mu (µ), delta (δ), or kappa (κ) opioid receptor are cultured to confluency.
-
Cells are washed with ice-cold PBS, scraped, and centrifuged.
-
The cell pellet is lysed in an ice-cold buffer and homogenized.
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a Bradford assay.[2]
-
-
Competitive Binding Assay:
-
In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Contains membrane preparation and a specific radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DADLE for δ-receptors, [³H]U69,593 for κ-receptors) at a concentration near its Kd.[2][3]
-
Non-specific Binding: Contains the same components as total binding, plus a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to saturate all specific binding sites.[2]
-
Competition Binding: Contains membrane preparation, radioligand, and varying concentrations of the unlabeled Tic analog.[2]
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[2][7]
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[2]
-
Filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity is measured using a scintillation counter.[2]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the Tic analog concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assays: Assessing Functional Activity
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs), such as opioid receptors.[8][9] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated G protein, leading to its activation and downstream signaling. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation by an agonist. For antagonists, their potency is determined by their ability to inhibit the [³⁵S]GTPγS binding stimulated by a known agonist.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Membranes from CHO cells stably expressing the human opioid receptors are prepared as described in the radioligand binding assay protocol.[10]
-
-
Assay Setup:
-
In a final volume, cell membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (Tic analog).[10][11]
-
The assay buffer typically contains HEPES, MgCl₂, and NaCl.[10]
-
For Agonist Testing: The assay measures the stimulation of [³⁵S]GTPγS binding by the Tic analog. The EC50 (half-maximal effective concentration) and Emax (maximal effect) are determined.
-
For Antagonist Testing: The assay measures the inhibition of [³⁵S]GTPγS binding stimulated by a known opioid agonist (e.g., DAMGO for µ, SNC80 for δ, U69,593 for κ). The IC50 is determined and used to calculate the antagonist potency (Ke).[12][13]
-
Basal binding is determined in the absence of any ligand, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.[10]
-
-
Incubation, Filtration, and Counting:
-
Data Analysis:
-
For agonists, the EC50 and Emax values are determined from the dose-response curve.
-
For antagonists, the IC50 is determined, and the Ke value is calculated using the Cheng-Prusoff equation, modified for functional antagonism.
-
Comparative Analysis of Tic Analog Families
The versatility of the Tic scaffold has led to the development of several families of analogs, each with distinct pharmacological profiles. This section provides a comparative overview of two prominent families: TIPP analogs and JDTic analogs.
TIPP (Tyr-Tic-Phe-Phe) Analogs: Potent and Selective δ-Opioid Antagonists
The TIPP peptide (H-Tyr-Tic-Phe-Phe-OH) was one of the first highly potent and selective δ-opioid receptor antagonists discovered.[14] Extensive structure-activity relationship (SAR) studies have led to the development of numerous analogs with improved properties.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Antagonist Potency (Ke, nM) | Reference |
| TIPP | >10,000 | 1.22 | >10,000 | 3-5 | [15] |
| TIPP[Ψ] | - | Subnanomolar | - | - | [14] |
| TIP | - | - | - | - | [14] |
| TIPP-D-Gln-OH | - | 5 | - | - | [16] |
| TIP-D-Gln-OH | - | 5 | - | - | [16] |
| DIPP-NH₂[Ψ] | Agonist | Antagonist | - | - | [14] |
Data presented as reported in the cited literature. "-" indicates data not reported in the source.
The data clearly demonstrates the high δ-selectivity of the TIPP family. Modifications such as the introduction of a pseudopeptide bond (TIPP[Ψ]) have resulted in analogs with subnanomolar δ receptor binding affinity.[14] Interestingly, C-terminal amidation can convert these δ-antagonists into mixed µ-agonist/δ-antagonist profiles, as seen with DIPP-NH₂[Ψ].[14] This highlights the subtle structural changes that can dramatically alter the pharmacological properties of Tic-containing peptides.
JDTic Analogs: Potent and Selective κ-Opioid Antagonists
JDTic is a non-peptidic Tic-containing compound that has been identified as a highly potent and selective κ-opioid receptor antagonist.[17] Its discovery has spurred the development of numerous analogs to explore the SAR and optimize its therapeutic potential for conditions such as addiction and depression.
| Compound | µ-Opioid Receptor Ke (nM) | δ-Opioid Receptor Ke (nM) | κ-Opioid Receptor Ke (nM) | κ/µ Selectivity | κ/δ Selectivity | Reference |
| JDTic | 3.41 | 79.3 | 0.01 | 341 | 7930 | [12] |
| RTI-194 | - | - | 0.03 | >100 | >800 | [13] |
| RTI-212 | - | - | 0.06 | 857 | 1976 | [13] |
| RTI-230 | - | - | 0.10 | 21 | 478 | [13] |
Ke values were determined using [³⁵S]GTPγS binding assays. "-" indicates data not reported in the source.
The JDTic analogs exhibit remarkable potency and selectivity for the κ-opioid receptor. These compounds are pure antagonists with no agonist activity.[18] The high selectivity for the κ-receptor over µ and δ receptors makes them valuable tools for studying the κ-opioid system and promising candidates for therapeutic development.[12][19]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental approaches, the following diagrams illustrate the opioid receptor signaling pathway and the workflows for the key biological assays.
Opioid Receptor Signaling Pathway
Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular events.[5][20] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal inhibition.[21]
Caption: Opioid receptor signaling cascade.
Experimental Workflow Diagrams
The following diagrams outline the step-by-step processes for the radioligand binding and [³⁵S]GTPγS binding assays.
Caption: Radioligand binding assay workflow.
Caption: [³⁵S]GTPγS binding assay workflow.
Conclusion
The incorporation of the Tic scaffold has proven to be a highly effective strategy in the design of potent and selective opioid receptor modulators. The TIPP and JDTic families of analogs exemplify the power of this approach, yielding compounds with high affinity and selectivity for the δ and κ opioid receptors, respectively. The comparative analysis presented in this guide, supported by detailed experimental protocols and visual representations of the underlying biological processes, provides a valuable resource for researchers in the field. Continued exploration of the Tic scaffold and its analogs holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles for a range of neurological disorders.
References
-
Schiller, P. W. (2000). The TIPP Opioid Peptide Family: Development of Delta Antagonists, Delta Agonists, and Mixed Mu agonist/delta Antagonists. Biopolymers, 51(6), 411-425. [Link]
-
Thomas, J. B., et al. (2008). Development of Kappa Opioid Receptor Antagonists. ACS Chemical Neuroscience, 1(3), 156-172. [Link]
-
Zhang, Y., Fang, H., & Xu, W. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]
-
ResearchGate. (n.d.). The signal transduction pathway of opioid receptor activation involves... [Link]
-
Schiller, P. W., et al. (1998). Extended TIP(P) analogues as precursors for labeled delta-opioid receptor ligands. Journal of Peptide Research, 51(4), 303-309. [Link]
-
Chakrabarti, S., et al. (2018). Radioligand-binding studies. Bio-protocol, 8(20), e3048. [Link]
-
Bio-protocol. (2021). [35S]GTPγS Binding Assays for Opioid Receptors. Bio-protocol, 11(12), e4041. [Link]
-
Bio-protocol. (2021). Receptor-Binding Assay. Bio-protocol, 11(12), e4040. [Link]
-
ResearchGate. (2000). The TIPP opioid peptide family: Development of δ antagonists, δ agonists, and mixed μ agonist/δ antagonists. [Link]
-
Dooley, C. T., et al. (1995). Pharmacophore elements of the TIPP class of delta opioid receptor antagonists. Peptide Research, 8(3), 128-135. [Link]
-
Fenalti, G., et al. (2014). Structural basis for bifunctional peptide recognition at human δ-Opioid receptor. Nature Structural & Molecular Biology, 21(3), 233-239. [Link]
-
Freeman, K. B., et al. (2013). Effectiveness of analogs of the kappa opioid receptor antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3, 4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3, 4-tetrahydro-3-isoquinoline-3-carboxamide (JDTic) in a rat model of U50,488-induced diuresis. Journal of Pharmacology and Experimental Therapeutics, 346(1), 107-115. [Link]
-
National Center for Biotechnology Information. (n.d.). Opioid Signalling | Pathway - PubChem. [Link]
-
QIAGEN. (n.d.). Opioid Signaling Pathway. [Link]
-
Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Sciences & Research, 13(11), 692. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Wu, H., et al. (2012). Structure of the human kappa opioid receptor in complex with JDTic. Nature, 485(7398), 327-332. [Link]
-
Schiller, P. W., et al. (1993). Opioid receptor affinities and antagonist potencies of TIPP analogs. Peptide Research, 6(3), 143-147. [Link]
-
Carroll, F. I., et al. (2004). Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 311(3), 1049-1057. [Link]
-
Thomas, J. B., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry, 61(17), 7546-7559. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
-
Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]
-
Li, J. X., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Biochemical Pharmacology, 188, 114562. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
ResearchGate. (n.d.). [ 35 S]GTP-γ-S binding assays for μ opioid receptor. [Link]
-
Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165-2171. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 5. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. revistachilenadeanestesia.cl [revistachilenadeanestesia.cl]
- 7. bio-protocol.org [bio-protocol.org]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of analogs of the kappa opioid receptor antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3, 4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3, 4-tetrahydro-3-isoquinolinecarboxamide (JDTic) to reduce U50,488-induced diuresis and stress-induced cocaine reinstatement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extended TIP(P) analogues as precursors for labeled delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Angiotensin-Converting Enzyme Inhibition: The Established Efficacy of Quinapril versus the Investigational Potential of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, the inhibition of the Angiotensin-Converting Enzyme (ACE) remains a cornerstone for the management of hypertension and heart failure.[1][2] This guide provides a detailed comparison between quinapril, a well-established ACE inhibitor, and 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, a compound of investigational interest. While quinapril's efficacy is supported by extensive clinical data, this guide will also present the scientific rationale and experimental workflows for evaluating the potential of novel chemical entities like this compound in this therapeutic class.
Introduction to the Compounds
Quinapril: A potent, non-sulfhydryl ACE inhibitor, quinapril is a prodrug that is rapidly deesterified to its active metabolite, quinaprilat, following oral administration.[3][4] It is widely prescribed for the treatment of high blood pressure and as an adjunctive therapy for heart failure.[5][6]
This compound: This compound belongs to the tetrahydroisoquinoline class of molecules, a scaffold known to be present in a variety of pharmacologically active natural products and synthetic compounds.[7] While the specific ACE inhibitory activity of the 7-carboxylic acid derivative is not extensively documented in publicly available literature, its structural features warrant investigation as a potential cardiovascular agent.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both established and investigational ACE inhibitors share a common therapeutic target. They disrupt the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.
The Role of ACE: ACE is a key enzyme that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[5][8] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure.[1][4] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[2][9]
Inhibition by Quinapril: Quinaprilat, the active form of quinapril, competitively inhibits ACE. This inhibition leads to a decrease in angiotensin II levels and an increase in bradykinin levels.[9] The combined effect is vasodilation and a reduction in blood volume, resulting in a decrease in blood pressure.[6][9]
Hypothesized Mechanism for this compound: For this compound to be an effective antihypertensive agent via this pathway, it would need to bind to the active site of ACE and inhibit its enzymatic activity. The carboxylic acid moiety could potentially interact with the zinc ion present in the ACE active site, a common feature of many ACE inhibitors.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System and ACE Inhibition
Caption: Step-by-step workflow for determining in vitro ACE inhibitory activity.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the evaluation of a test compound's ability to lower blood pressure in a genetically hypertensive rat model.
Animals:
-
Spontaneously Hypertensive Rats (SHRs)
-
Normotensive Wistar-Kyoto (WKY) rats as controls
Procedure:
-
Acclimatize the animals to the housing conditions and blood pressure measurement procedures.
-
Measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method.
-
Divide the SHRs into groups: vehicle control, positive control (e.g., quinapril), and different dose levels of the test compound (this compound).
-
Administer the respective treatments orally once daily for a predetermined period (e.g., 4 weeks).
-
Monitor SBP at regular intervals throughout the study period.
-
At the end of the study, animals may be euthanized for further tissue analysis (e.g., plasma renin activity, ACE levels in tissues).
-
Analyze the data to determine the effect of the test compound on blood pressure compared to the control groups.
Pharmacokinetics: A Key Determinant of Efficacy
The pharmacokinetic profile of a drug is crucial for its therapeutic success.
Quinapril:
-
Absorption: Rapidly absorbed after oral administration, with peak plasma concentrations occurring within an hour. [1][4]* Metabolism: It is a prodrug that is converted to its active metabolite, quinaprilat. [1][10]* Elimination: Quinaprilat is primarily eliminated through renal excretion. [1][4]The elimination half-life of quinaprilat is approximately 2 hours. [11] This compound:
The pharmacokinetic properties of this specific compound are not well-characterized. In vivo studies in animal models would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile. [12]Understanding these parameters would be critical for designing appropriate dosing regimens.
Conclusion
Quinapril is a well-established ACE inhibitor with a proven track record of efficacy and safety in the treatment of hypertension and heart failure. [5][13]Its mechanism of action and clinical benefits are extensively documented. [11][14] this compound represents a novel chemical entity with a structural scaffold that has shown diverse biological activities. [7]While its potential as an ACE inhibitor is yet to be determined, this guide provides a comprehensive framework for its evaluation. The detailed experimental protocols for in vitro and in vivo testing offer a clear path for researchers to investigate its efficacy and potentially contribute to the development of new cardiovascular therapies. The rigorous application of these scientific methodologies is essential to ascertain whether this compound can one day stand alongside established drugs like quinapril in the clinical armamentarium.
References
-
Quinapril - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Clinical Profile: Quinapril Hydrochloride 10mg Tablet - GlobalRx. (n.d.). Retrieved January 6, 2026, from [Link]
-
Taylor, A., & Siracusa, M. (2023). Quinapril. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Olson, S. C., Horvath, A. M., Rofesu, H., Smith, D. E., Sedman, A. J., & Welling, P. G. (1991). The clinical pharmacokinetics of quinapril. Journal of Clinical Pharmacology, 31(4), 335–344. [Link]
- Canter, D., & Frank, G. J. (1990). The safety and efficacy of quinapril in the treatment of mild to moderate essential hypertension. Journal of Cardiovascular Pharmacology, 15 Suppl 2, S33–S41.
-
ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. (n.d.). Retrieved January 6, 2026, from [Link]
-
What is the mechanism of Quinapril Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 6, 2026, from [Link]
-
Quinapril | C25H30N2O5 | CID 54892 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
Accupril (Quinapril Hydrochloride Tablets) WARNING: FETAL TOXICITY - accessdata.fda.gov. (n.d.). Retrieved January 6, 2026, from [Link]
-
Sica, D. A., Halstenson, C. E., Gehr, T., & Keane, W. F. (1990). The pharmacokinetics and pharmacodynamics of quinapril and quinaprilat in renal impairment. British Journal of Clinical Pharmacology, 30(2), 213–220. [Link]
-
Quinapril Hydrochloride – Application in Therapy and Current Clinical Research. (n.d.). Retrieved January 6, 2026, from [Link]
-
Angiotensin-converting enzyme inhibitory assay - Protocols.io. (2019, March 28). Retrieved January 6, 2026, from [Link]
-
A Study to Evaluate the Efficacy and Safety of Quinapril or Quinapril Plus Hydrochlorothiazide in Patients With Mild to Moderate Hypertension - ClinicalTrials.gov. (2008, April 10). Retrieved January 6, 2026, from [Link]
-
Olson, S. C., Horvath, A. M., Rofesu, H., Smith, D. E., Sedman, A. J., & Welling, P. G. (1991). The Clinical Pharmacokinetics of Quinapril. Semantic Scholar. Retrieved from [Link]
-
Frank, G. J. (1990). Overview of the clinical development of quinapril. Clinical Cardiology, 13(6 Suppl 7), VII19–VII24. [Link]
-
Wadworth, A. N., & Brogden, R. N. (1991). Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders. Drugs, 41(3), 378–399. [Link]
-
Lopes, C. M., Pereira, C., & Almeida, M. J. (2000). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 987–993. [Link]
-
Sica, D. A. (1991). Comparative pharmacokinetics of captopril, enalapril, and quinapril. American Journal of Cardiology, 68(14), 18D–23D. [Link]
-
Wu, S., Sun, J., Tong, Z., Lan, X., Shu, B., Liu, Y., & Liao, D. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Analytical Biochemistry, 416(2), 221–225. [Link]
-
Frank, G. J. (1990). The safety profile of quinapril: is there a difference among ACE inhibitors?. Clinical Cardiology, 13(6 Suppl 7), VII39–VII42. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Medicinal Chemistry. Retrieved from [Link]
-
A Current Review on Animal Models of Anti-hypertensive Drugs Screening - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Review on in vivo and in vitro experimental model of anti-hypertensive agent - GSC Online Press. (2022, June 4). Retrieved January 6, 2026, from [Link]
- Kaplan, H. R., Taylor, D. G., Smith, R. D., & Olszewski, B. J. (1990). Overview of quinapril, a new ACE inhibitor. Journal of Cardiovascular Pharmacology, 15 Suppl 2, S1–S3.
-
What is the difference between quinapril and lisinopril in terms of effectiveness and side effects? | R Discovery. (n.d.). Retrieved January 6, 2026, from [Link]
-
ACE inhibitor - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC - PubMed Central. (2022, November 1). Retrieved January 6, 2026, from [Link]
-
Breslin, E., Posvar, E., Neub, M., Trenk, D., & Jahnchen, E. (1996). A pharmacodynamic and pharmacokinetic comparison of intravenous quinaprilat and oral quinapril. Journal of Clinical Pharmacology, 36(5), 414–421. [Link]
-
Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Retrieved January 6, 2026, from [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (2023, April 4). Retrieved January 6, 2026, from [Link]
-
Modern Development in ACE inhibitors - Scholars Research Library. (n.d.). Retrieved January 6, 2026, from [Link]
-
In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid - Chem-Impex. (n.d.). Retrieved January 6, 2026, from [Link]
-
(PDF) Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer - ResearchGate. (2025, December 21). Retrieved January 6, 2026, from [Link]
-
In Silico identification of angiotensin-converting enzyme inhibitory peptides from MRJP1. (n.d.). PLOS ONE. Retrieved from [Link]
-
Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid - Chem-Impex. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Quinapril - Wikipedia [en.wikipedia.org]
- 6. Articles [globalrx.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Quinapril Hydrochloride? [synapse.patsnap.com]
- 10. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The safety profile of quinapril: is there a difference among ACE inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of the clinical development of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Guide for Tetrahydroisoquinoline (THIQ) Inhibitors
<_ A_-S_T_R_A_C_T
This guide provides a comprehensive, technically grounded framework for conducting comparative molecular docking studies of Tetrahydroisoquinoline (THIQ) inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. Our focus is on the practical application of docking methodologies, emphasizing scientific integrity, reproducibility, and insightful data interpretation to accelerate the discovery of novel therapeutics.
Introduction: The Therapeutic Promise of the THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds.[1][2] This structural core imparts significant biological activity, with THIQ derivatives demonstrating therapeutic potential across a range of diseases, most notably in oncology.[3][4][5] THIQ-based compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial cancer-related targets like KRas, tubulin polymerization, and protein-protein interactions (PPIs).[1][3][4]
Molecular docking, a powerful computational technique, is indispensable in the modern drug discovery pipeline.[6][7] It predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target, thereby providing critical insights into the molecular basis of inhibition. For THIQ inhibitors, docking studies are instrumental in elucidating structure-activity relationships (SAR), optimizing lead compounds, and identifying novel derivatives with enhanced potency and selectivity.[8][9] This guide will use the well-characterized interaction between menin and Mixed Lineage Leukemia (MLL) protein as a primary example, a critical PPI in certain acute leukemias and a validated target for small molecule intervention.[10][11]
Part 1: Designing a Robust Comparative Docking Study
A successful comparative docking study hinges on meticulous planning and a clear definition of objectives. The causality behind each choice—from target selection to software parameterization—directly impacts the validity and utility of the results.
Defining the Scientific Question
The first step is to frame a precise question. Are you comparing:
-
A series of THIQ analogs against a single, validated protein target to understand SAR?
-
A single THIQ inhibitor against multiple conformations of a target or different, related targets to assess selectivity?
-
The performance of different docking software in reproducing a known experimental binding pose of a THIQ inhibitor?
For this guide, our objective is twofold: 1) To compare a set of hypothetical THIQ inhibitors against the menin protein to identify the most promising candidate. 2) To compare the results from two different docking programs to understand potential algorithmic bias.
Selection of Target and Ligands
Protein Target: Menin
Menin is a scaffold protein whose interaction with MLL is a critical driver in MLL-rearranged leukemias.[11][12] Inhibiting this PPI with small molecules is a clinically validated therapeutic strategy.[13][14]
-
Source: The Protein Data Bank (PDB) is the definitive repository for macromolecular structures. For this study, we will select the crystal structure of human menin in complex with a small-molecule inhibitor, for instance, PDB ID: 4X5Y .[13][15] This structure provides a high-resolution view of the MLL binding pocket and includes a co-crystallized ligand (MI-503), which is essential for validating the docking protocol (a process known as "re-docking").
THIQ Ligands
A small, focused library of THIQ derivatives should be prepared. These can be sourced from internal libraries, literature, or designed based on known inhibitor scaffolds. For our example, we will consider three hypothetical THIQ derivatives with varying substitutions, designed to probe different interactions within the menin binding pocket.
Part 2: A Validated Experimental Protocol
Trustworthiness in computational results is achieved through self-validating systems. The protocol below is designed to be rigorous and reproducible, incorporating essential validation steps.
Step-by-Step Methodology
-
Protein Preparation:
-
Objective: To prepare the PDB structure for docking by removing extraneous molecules and adding necessary parameters.
-
Protocol:
-
Download the PDB file (e.g., 4X5Y) from the RCSB PDB database.
-
Load the structure into a molecular modeling program (e.g., Schrödinger Maestro, BIOVIA Discovery Studio).
-
Remove all water molecules, co-solvents, and ions not essential for binding.
-
Separate the co-crystallized ligand (MI-503) from the protein for the re-docking validation step.
-
Add hydrogen atoms appropriate for a physiological pH (typically 7.4).
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping heavy atom positions fixed.
-
Define the binding site by creating a receptor grid centered on the position of the co-crystallized ligand. The grid box should be large enough to accommodate the THIQ ligands with rotational and translational freedom.
-
-
-
Ligand Preparation:
-
Objective: To generate low-energy, 3D conformations of the THIQ inhibitors.
-
Protocol:
-
Sketch the 2D structures of the THIQ inhibitors.
-
Convert the 2D structures to 3D.
-
Generate possible ionization states, tautomers, and stereoisomers at physiological pH.
-
Perform a thorough conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS, MMFF94).
-
-
-
Docking Protocol Validation (Re-docking):
-
Objective: To confirm that the chosen docking software and parameters can reproduce the experimentally observed binding mode.
-
Protocol:
-
Dock the extracted co-crystallized ligand (MI-503) back into the prepared menin binding site using the defined receptor grid.
-
Compare the predicted top-scoring pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. An RMSD value < 2.0 Å is generally considered a successful validation.
-
-
-
Comparative Docking Simulation:
-
Objective: To dock the prepared THIQ library into the validated protein target.
-
Protocol:
-
Using the validated protocol, dock each prepared THIQ ligand into the menin receptor grid.
-
Employ at least two different, well-regarded docking programs to perform the simulations (e.g., AutoDock Vina and Glide).[16][17] This comparison helps to mitigate the risk of results being an artifact of a single algorithm or scoring function.
-
Retain a set number of top-scoring poses (e.g., 10-20) for each ligand for further analysis.
-
-
-
Post-Docking Analysis and Visualization:
-
Objective: To analyze the docking results, interpret the binding modes, and prioritize compounds.
-
Protocol:
-
Examine the docking scores (e.g., binding energy in kcal/mol) for each ligand. Lower scores typically indicate more favorable binding.
-
Visually inspect the top-scoring poses for each THIQ inhibitor. Analyze the key protein-ligand interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
-
Compare the interactions formed by the THIQ derivatives to those of the known inhibitor MI-503.[15]
-
Cluster the docked poses based on conformational similarity to understand the range of binding modes predicted.
-
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparative docking protocol.
Caption: Workflow for a comparative molecular docking study.
Part 3: Data Presentation and Comparative Analysis
Objective comparison requires quantitative data to be presented clearly. The insights derived from this data must be grounded in the principles of molecular recognition.
Summarizing Quantitative Data
Docking results should be collated into a table for easy comparison. This allows for a quick assessment of the relative performance of each ligand and docking program.
| Compound ID | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues (Menin) | Predicted Affinity (Ki, est.) |
| THIQ-1 | Glide (SP) | -9.5 | Cys243, Tyr276, Asn336 | ~50 nM |
| THIQ-1 | AutoDock Vina | -9.1 | Tyr276, Asn336, Trp339 | ~90 nM |
| THIQ-2 | Glide (SP) | -8.2 | Tyr276, Phe333 | ~450 nM |
| THIQ-2 | AutoDock Vina | -8.5 | Tyr276, Phe333, Asn336 | ~250 nM |
| THIQ-3 | Glide (SP) | -7.1 | Tyr276 | ~1.5 µM |
| THIQ-3 | AutoDock Vina | -6.9 | Tyr276, Trp339 | ~2.1 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the Results
-
Docking Scores: In this example, THIQ-1 consistently shows the most favorable (most negative) docking score across both programs, suggesting it has the highest predicted binding affinity.
-
Software Comparison: While both programs rank THIQ-1 as the top candidate, there are slight differences in the absolute scores and the rank order of THIQ-2 and THIQ-3. This is expected due to different search algorithms and scoring functions.[17][18] Relying on consensus between multiple programs can increase confidence in the predictions.
-
Key Interactions: The true value of docking lies in visualizing the binding poses. A superior inhibitor will not only have a good score but will also form key interactions known to be critical for affinity. For menin inhibitors, interactions with residues like Tyr276 are crucial.[14][15] Visual inspection would reveal if THIQ-1 forms a critical hydrogen bond or hydrophobic contact that THIQ-3 fails to make, explaining the score difference.
Logical Framework for Analysis
Sources
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. nbinno.com [nbinno.com]
- 6. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. ijpsjournal.com [ijpsjournal.com]
Cross-reactivity profiling of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
An In-Depth Guide to the Cross-Reactivity Profiling of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid (THIQ-7-COOH)
Introduction: The Scientific Imperative for Selectivity Profiling
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of pharmacological activities.[1][2] Derivatives have been reported to possess activities including anti-cancer, anti-inflammatory, antibacterial, and antiviral effects.[1] Specifically, various THIQ analogs have shown activity as beta-adrenoceptor agents[3][4], inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1[5], and modulators of multidrug resistance in cancer.[6]
Given this polypharmacology inherent to the parent scaffold, any new derivative, such as this compound (THIQ-7-COOH), must be rigorously profiled for cross-reactivity. Off-target binding is a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[7][8] A comprehensive understanding of a compound's selectivity is therefore not merely an academic exercise but a critical step in de-risking a development program and elucidating its true mechanism of action.
This guide provides a strategic framework and detailed protocols for characterizing the cross-reactivity profile of THIQ-7-COOH. We will proceed through a tiered approach, beginning with a broad screen to identify potential areas of interaction, followed by more focused quantitative analysis to confirm and prioritize off-target hits.
Part 1: A Tiered Strategy for Comprehensive Profiling
A cost- and resource-effective strategy for profiling is a multi-tiered approach.[9] We begin with a wide, but shallow, screen at a single high concentration to identify any potential interactions. Hits from this initial screen are then subjected to more rigorous, quantitative follow-up studies.
Caption: A multi-tiered workflow for cross-reactivity profiling.
Tier 1A: Broad Kinase Selectivity Screening
Protein kinases are a major class of drug targets, but the high structural similarity of their ATP-binding sites makes achieving selectivity a significant challenge.[10][11] Therefore, the initial and most critical step is to screen THIQ-7-COOH against a large, functionally diverse panel of protein kinases. Commercial services often provide panels of over 400 kinases.
Experimental Rationale: The compound is tested at a single, high concentration (typically 1-10 µM) to maximize the probability of detecting even weak interactions. The result is expressed as Percent Inhibition (%) relative to a control. This provides a broad overview of the compound's activity across the kinome.[9]
Hypothetical Data: THIQ-7-COOH vs. Comparator A (Known Multi-Kinase Inhibitor)
| Target Kinase | Kinase Family | THIQ-7-COOH (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) |
| EGFR | Tyrosine Kinase | 88.2 | 95.1 |
| VEGFR2 | Tyrosine Kinase | 76.5 | 92.4 |
| SRC | Tyrosine Kinase | 45.1 | 88.7 |
| CDK2 | CMGC | 21.3 | 65.3 |
| GSK3B | CMGC | 15.8 | 58.1 |
| PKA | AGC | 5.4 | 45.5 |
| ROCK1 | AGC | 71.0 | 78.9 |
| BTK | Tyrosine Kinase | 12.9 | 91.2 |
| MEK1 | STE | 8.2 | 85.6 |
| Bcl-2 | (Non-Kinase) | 92.5 | 15.2 |
Data is hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical screen, THIQ-7-COOH shows significant inhibition (>70%) against EGFR, VEGFR2, and ROCK1. This immediately flags it as a potential multi-kinase inhibitor. The high activity against Bcl-2 is consistent with findings for other THIQ derivatives and warrants further investigation.[5]
Tier 1B: General Safety Pharmacology Panel
To assess interactions beyond the kinome, screening against a panel of common off-targets implicated in adverse drug events is crucial.[8] These panels typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.
Hypothetical Data: THIQ-7-COOH General Safety Screen
| Target | Target Class | % Displacement @ 10 µM |
| Adrenergic α1A | GPCR | 35.2 |
| Adrenergic β2 | GPCR | 68.7 |
| Dopamine D2 | GPCR | 41.9 |
| hERG | Ion Channel | 12.5 |
| 5-HT Transporter (SERT) | Transporter | 22.1 |
Data is hypothetical and for illustrative purposes only.
Interpretation: The compound shows notable activity at the β2 adrenergic receptor, displacing over 50% of the radioligand. This is a plausible finding, as some THIQ derivatives are known to be beta-adrenoceptor agents.[3] This interaction could have physiological consequences and must be quantified.
Part 2: Quantitative Analysis of Primary Hits
Hits from Tier 1 screening must be confirmed and quantified. This involves generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for enzymatic targets or the binding affinity (Ki) for receptor targets.
Experimental Rationale: An IC₅₀ value provides a quantitative measure of a compound's potency against a given target. Comparing the IC₅₀ for the intended target versus off-targets is the foundation of determining a selectivity profile. A compound is generally considered "selective" if there is at least a 100-fold difference in potency between the primary target and any off-target.
Hypothetical Data: IC₅₀/Ki Determination for THIQ-7-COOH
| Target | Assay Type | THIQ-7-COOH IC₅₀/Ki (nM) |
| EGFR | Enzymatic | 55 |
| VEGFR2 | Enzymatic | 120 |
| ROCK1 | Enzymatic | 850 |
| Bcl-2 | Binding | 45 |
| Adrenergic β2 | Binding | 950 |
Data is hypothetical and for illustrative purposes only.
Interpretation: This quantitative data refines our understanding. THIQ-7-COOH appears to be a potent dual inhibitor of EGFR and Bcl-2. Its activity against VEGFR2 is only ~2-fold weaker, while its activity against ROCK1 and the β2 adrenergic receptor is over 15-fold weaker. If EGFR were the intended target, the ~2-fold window to VEGFR2 would be a significant concern for selectivity.
Part 3: Mechanistic Insights and Functional Consequences
Understanding that a compound binds to an off-target is only part of the story. The critical next step is to determine the functional consequence of that binding—is it an agonist, antagonist, or inverse agonist? For enzymes, is the inhibition competitive, non-competitive, or uncompetitive?
Caption: Potential dual-inhibition mechanism of THIQ-7-COOH.
This diagram illustrates a hypothetical scenario where THIQ-7-COOH not only inhibits its intended target (EGFR), blocking a survival pathway, but also inhibits an off-target (Bcl-2), which actively promotes apoptosis. This "off-target" effect could be therapeutically beneficial, leading to a synergistic anti-cancer effect. This highlights why understanding the full cross-reactivity profile is essential.
Part 4: Detailed Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. Below are example protocols for key assays in the profiling workflow.
Protocol 1: Competitive Radioligand Binding Assay (e.g., for Adrenergic β2)
This assay measures the ability of a test compound to displace a known, labeled ligand from its receptor.[12][13]
Materials:
-
Cell membranes expressing human Adrenergic β2 receptor.
-
[³H]-CGP12177 (Radioligand).
-
THIQ-7-COOH (Test Compound).
-
Propranolol (Unlabeled Competitor/Positive Control).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of THIQ-7-COOH (e.g., from 100 µM to 5 pM) in assay buffer. Also prepare solutions for total binding (buffer only), non-specific binding (10 µM Propranolol), and positive control (Propranolol serial dilution).
-
Reaction Setup: In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding) or unlabeled competitor (for non-specific binding and dose-response curves).
-
25 µL of radioligand [³H]-CGP12177 at a final concentration equal to its Kd (e.g., 1 nM).
-
50 µL of receptor membranes (e.g., 5 µg protein per well).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to reach binding equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters 3x with ice-cold assay buffer.
-
Detection: Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to percent specific binding. Plot percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol 2: In Vitro Kinase Enzymatic Assay (e.g., for EGFR)
This assay measures the direct inhibition of the kinase's ability to phosphorylate a substrate.[10]
Materials:
-
Recombinant human EGFR enzyme.
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
[γ-³³P]-ATP (radiolabeled ATP).
-
THIQ-7-COOH (Test Compound).
-
Staurosporine (Positive Control Inhibitor).
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5).
-
96-well phosphocellulose filter plates.
-
Phosphoric acid wash solution.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of THIQ-7-COOH in kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add in order:
-
5 µL of test compound dilution.
-
10 µL of a mixture of peptide substrate and EGFR enzyme.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure the measured IC₅₀ approximates the Ki.[10]
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Stop and Capture: Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.
-
Washing: Wash the plate 4x with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the plate, add scintillation cocktail, and count in a microplate scintillation counter.
-
Data Analysis: Calculate percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the log concentration of the inhibitor and fit to a dose-response curve to determine the IC₅₀.
Caption: Principle of a competitive binding assay.
Conclusion
The cross-reactivity profiling of this compound is not a single experiment but a systematic investigation. The diverse bioactivity of the THIQ scaffold mandates a wide-ranging and quantitative approach. By employing a tiered strategy—starting with broad screening and progressing to quantitative IC₅₀ determination and functional analysis—researchers can build a comprehensive selectivity profile. This profile is indispensable for making informed decisions, predicting potential in vivo effects, and ultimately determining the therapeutic potential and safety of the compound.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
-
Mtoz Biolabs. Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]
-
Klimek, J., Kolaczkowski, M., Marcinkowska, M., & Pawlowski, M. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Kolaczkowski, M., Marcinkowska, M., & Pawlowski, M. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
-
Fluidic Sciences Ltd. (2023). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]
-
Hu, G., Li, Y., & Zhang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1625-1636. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Ishida, J., Ohtsu, H., & Nishimura, H. (1995). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & Medicinal Chemistry Letters, 5(21), 2551-2556. [Link]
-
van der Wouden, P. E., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 854-876. [Link]
-
Hristov, V., Nikolova, R., & Danchev, N. (2007). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 12(7), 1438-1449. [Link]
-
Kumar, V., Aggarwal, S., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14457-14480. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis Services. Creative Diagnostics. [Link]
-
Creative Biolabs. Off-Target Profiling. Creative Biolabs. [Link]
-
Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
Bionsight. Target Profiling Service. Bionsight. [Link]
-
ResearchGate. Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. [Link]
-
Kumar, V., Aggarwal, S., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 14457-14480. [Link]
-
Wang, X., Liu, Y., Zhang, Y., Wang, X., Liu, M., Fang, H., & Xu, W. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]
-
ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Sutor, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3209. [Link]
-
ResearchGate. (2000). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]
-
Kumar, A., & Chimni, S. S. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 13(10), 2829-2839. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of C1-Substituted Tetrahydroisoquinoline (THIQ) HDAC8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: HDAC8 as a Compelling Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] HDAC8, a Class I HDAC, has emerged as a significant therapeutic target due to its overexpression and pivotal role in the progression of various diseases, particularly cancer.[1][3]
Elevated HDAC8 levels are associated with advanced stages and poor outcomes in several cancers, including neuroblastoma and breast cancer.[1] The enzyme is involved in crucial aspects of cancer progression such as cell proliferation, metastasis, and drug resistance.[1][3] Consequently, the development of potent and selective HDAC8 inhibitors is a key strategy in modern oncology drug discovery.[4][5] The tetrahydroisoquinoline (THIQ) scaffold has proven to be a promising starting point for the design of such inhibitors.[6][7]
The Structure-Activity Relationship (SAR) of C1-Substituted THIQ Inhibitors
A key strategy in enhancing the potency and selectivity of THIQ-based HDAC8 inhibitors has been the exploration of various substitutions at the C1 position of the tetrahydroisoquinoline core. This approach has been guided by the unique "open" conformation of the HDAC8 binding site, which can be exploited to achieve greater affinity and specificity.[7]
The rationale behind modifying the C1 position is to optimize the interaction of the inhibitor with the hydrophobic pocket of the HDAC8 active site. By introducing different aromatic and aliphatic groups at this position, researchers can fine-tune the inhibitor's shape and electronic properties to complement the topology of the enzyme's binding pocket. This has led to the discovery of compounds with significantly improved potency and selectivity over other HDAC isoforms.[7]
For instance, the introduction of a biphenyl group at the C1 position has been shown to result in a 17-fold increase in potency for HDAC8 compared to a simple phenyl substitution.[7] This enhancement is attributed to the biphenyl moiety's ability to better occupy the "open" conformation of the HDAC8 active site. In contrast, bulkier or smaller substituents at the C1 position, such as cyclohexyl or tert-butylphenyl groups, have demonstrated varied and often reduced potency, highlighting the delicate balance required for optimal binding.[7]
Experimental Workflow for Evaluating HDAC8 Inhibitors
The development and characterization of novel HDAC8 inhibitors follow a structured experimental workflow. This process begins with the chemical synthesis of the inhibitor candidates, followed by rigorous in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
Caption: A generalized workflow for the discovery and evaluation of novel HDAC8 inhibitors.
Comparative Potency of C1-Substituted THIQ HDAC8 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of C1-substituted tetrahydroisoquinoline-based compounds against HDAC8 and their selectivity over HDAC1. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | C1-Substituent | HDAC8 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC8) |
| 3d | Phenyl | 930 | 1,300 | 1.4 |
| 3g | 4-Fluorophenyl | 82 | >27,000 | >330 |
| 3k | Cyclohexyl | 6,700 | >27,000 | >4 |
| 3l | 4-(tert-Butyl)phenyl | 470 | 5,400 | 11.5 |
| 3m | 2-Naphthyl | 310 | 460 | 1.5 |
| 3n | 4-Biphenyl | 55 | 7,400 | 135 |
Data sourced from Taha et al., 2017.[7]
The data clearly indicates that substitution at the C1 position of the THIQ scaffold has a profound impact on HDAC8 inhibitory potency and selectivity. Compound 3n , with a biphenyl substituent, emerged as the most potent inhibitor in this series, with an IC50 of 55 nM and a 135-fold selectivity over HDAC1.[7] This highlights the effectiveness of targeting the unique structural features of the HDAC8 active site.
Experimental Protocol: In Vitro Fluorometric HDAC8 Inhibition Assay
This protocol describes a standard fluorometric assay for determining the IC50 values of test compounds against recombinant human HDAC8. The assay is based on the deacetylation of a fluorogenic substrate, Boc-Lys(Ac)-AMC, by HDAC8, followed by the release of a fluorescent aminomethylcoumarin (AMC) group by a developer enzyme.
Materials and Reagents:
-
Recombinant Human HDAC8 enzyme
-
HDAC8 fluorogenic substrate: Boc-Lys(Ac)-AMC
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin)
-
Test compounds (C1-substituted THIQs)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the stock solutions in HDAC Assay Buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted test compound or control (positive control or vehicle control - buffer with the same percentage of DMSO).
-
Diluted recombinant HDAC8 enzyme.
-
-
Include wells for "no enzyme" and "no substrate" controls for background fluorescence correction.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the HDAC8 fluorogenic substrate (Boc-Lys(Ac)-AMC) to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 355-360 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of HDAC8 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The exploration of C1-substituted tetrahydroisoquinolines has yielded a promising class of potent and selective HDAC8 inhibitors. The structure-activity relationship studies demonstrate that careful modification of the C1 position to optimally occupy the hydrophobic pocket of the HDAC8 active site is a successful strategy for enhancing inhibitory activity. The experimental data presented in this guide, along with the detailed protocol for assessing inhibitor potency, provide a valuable resource for researchers in the field of cancer drug discovery and epigenetics. Further optimization of the THIQ scaffold holds the potential for the development of next-generation HDAC8-targeted therapeutics.
References
-
Pathological Role of HDAC8: Cancer and Beyond. International Journal of Molecular Sciences. [Link]
-
HDAC8: a multifaceted target for therapeutic interventions. Trends in Pharmacological Sciences. [Link]
-
Pathological Role of HDAC8: Cancer and Beyond. PubMed. [Link]
-
A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. MDPI. [Link]
-
HDAC8: a multifaceted target for therapeutic interventions. PubMed. [Link]
-
Targeting Histone Deacetylase 8 as a Therapeutic Approach to Cancer and Neurodegenerative Diseases. Taylor & Francis Online. [Link]
-
Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. National Institutes of Health. [Link]
-
HDAC8 as a target in drug discovery: Function, structure and design. PubMed. [Link]
-
A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. National Institutes of Health. [Link]
-
Purification and enzymatic assay of class I histone deacetylase enzymes. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. PubMed. [Link]
-
Mechanisms of HDACs in cancer development. Frontiers. [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. Semantic Scholar. [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. Request PDF. [Link]
Sources
- 1. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological Role of HDAC8: Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Selectivity of THIQ Derivatives Against Bcl-2 Family Proteins
For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Among the promising targets are the B-cell lymphoma 2 (Bcl-2) family of proteins, key regulators of apoptosis. This guide provides an in-depth technical comparison of tetrahydroisoquinoline (THIQ) derivatives as inhibitors of Bcl-2 family proteins, with a focus on the critical aspect of selectivity. We will delve into the supporting experimental data, provide detailed methodologies for assessing selectivity, and explore the structure-activity relationships that govern their binding profiles.
The Critical Role of Selectivity in Targeting the Bcl-2 Family
The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1).[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[2][3] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic pathway, making them attractive therapeutic candidates.[4]
However, the high structural homology among the anti-apoptotic Bcl-2 family members presents a significant challenge. Non-selective inhibition can lead to off-target effects and toxicities. For instance, the dual Bcl-2/Bcl-xL inhibitor Navitoclax (ABT-263) demonstrated promising anticancer activity but was associated with dose-limiting thrombocytopenia due to the essential role of Bcl-xL in platelet survival.[5] This led to the development of the Bcl-2-selective inhibitor Venetoclax (ABT-199), which shows robust efficacy in certain hematological malignancies without causing severe platelet depletion.[6][7] This underscores the paramount importance of developing inhibitors with fine-tuned selectivity profiles.
The Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure for Bcl-2 Inhibition
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic tractability.[8] THIQ derivatives have demonstrated a broad range of pharmacological activities, including potent antitumor effects.[9] Their rigid, three-dimensional structure provides a versatile framework for the strategic placement of substituents to achieve high-affinity and selective interactions with protein targets, including the hydrophobic groove of Bcl-2 family proteins where pro-apoptotic proteins bind.
Comparative Analysis of THIQ Derivatives
The following table summarizes the inhibitory activity of representative THIQ derivatives against various Bcl-2 family proteins. This data, compiled from published studies, highlights the diverse selectivity profiles that can be achieved through chemical modifications of the THIQ core.
| Compound ID | Target(s) | IC50/Ki (µM) | Assay Type | Reference |
| Compound 1 | Bcl-2 | 5.2 (Ki) | Fluorescence Polarization | [10] |
| Compound 11t | Bcl-2/Mcl-1 | Bcl-2: 0.89 (Ki)Mcl-1: 1.25 (Ki) | Fluorescence Polarization | [10] |
| Phenyl Pyrazole THIQ 1 | Bcl-2 | 0.02 (IC50) | Not Specified | [11] |
| Quercetin-THIQ 2a | N/A | >100 (IC50 vs. cancer cell lines) | MTT Assay | [9] |
| Quercetin-THIQ 2b | N/A | 16.7 - 70.8 (IC50 vs. cancer cell lines) | MTT Assay | [9] |
Note: This table is a representative compilation and not an exhaustive list. The specific assay conditions can influence the absolute values, and direct comparison between different studies should be made with caution.
Structure-Activity Relationship (SAR) Insights
Experimental Workflows for Selectivity Assessment
Accurate and robust assessment of inhibitor selectivity is crucial for the development of targeted therapies. The following are detailed protocols for key in vitro and cell-based assays.
Biochemical Assays for Direct Binding Affinity
These assays quantify the direct interaction between the inhibitor and purified Bcl-2 family proteins.
FPA is a widely used, high-throughput method to measure binding events in solution.[13] It relies on the principle that a small, fluorescently labeled peptide (tracer) derived from a BH3 domain will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger Bcl-2 family protein, the complex tumbles more slowly, leading to an increase in polarization. An inhibitor that competes with the tracer for binding will displace it, causing a decrease in polarization.
Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled BH3 peptide tracer (e.g., FITC-Bad or FITC-Bim) in an appropriate buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Prepare stock solutions of the purified recombinant Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, etc.) in the same buffer.
-
Prepare a serial dilution of the THIQ derivative being tested.
-
-
Assay Setup:
-
In a 384-well black plate, add the assay buffer.
-
Add the Bcl-2 family protein to a final concentration optimized for a significant polarization window.
-
Add the fluorescent tracer at a concentration typically at or below its Kd for the target protein.
-
Add the THIQ derivative at various concentrations. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the THIQ derivative.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[14][15][16] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized. The other binding partner (the analyte) flows over the surface, and its binding is detected as a change in the SPR signal.
Protocol: Surface Plasmon Resonance
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified Bcl-2 family protein (ligand) onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the THIQ derivative (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association of the analyte to the immobilized ligand in real-time.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
ITC is the gold standard for thermodynamic characterization of binding interactions.[17][18][19] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze the purified Bcl-2 family protein and the THIQ derivative into the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the Bcl-2 family protein into the sample cell of the calorimeter.
-
Load the THIQ derivative into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Cell-Based Assays for Functional Selectivity
While biochemical assays provide valuable information on direct binding, cell-based assays are essential to confirm the functional consequences of target engagement in a more biologically relevant context.
These assays measure the ability of a THIQ derivative to induce apoptosis in cancer cell lines that are dependent on specific Bcl-2 family members for survival.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Culture and Treatment:
-
Culture cancer cell lines with known dependencies on specific Bcl-2 family proteins (e.g., RS4;11 cells for Bcl-2, MOLT-4 for Bcl-xL).
-
Treat the cells with a range of concentrations of the THIQ derivative for a specified time (e.g., 24-48 hours).
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells at each inhibitor concentration.
-
Determine the EC50 value for apoptosis induction.
-
Visualizing the Landscape
To better understand the context of THIQ derivative activity, the following diagrams illustrate the Bcl-2 signaling pathway and a general workflow for selectivity assessment.
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.
Caption: A general workflow for assessing the selectivity of THIQ derivatives.
Conclusion and Future Perspectives
The development of THIQ derivatives as inhibitors of Bcl-2 family proteins represents a promising avenue in cancer drug discovery. The ability to modulate the selectivity profile of these compounds through rational chemical design is a key advantage of this scaffold. As our understanding of the specific roles of each Bcl-2 family member in different cancer types deepens, the demand for highly selective inhibitors will continue to grow.
Future efforts in this field will likely focus on:
-
Structure-based drug design: Utilizing high-resolution crystal structures of THIQ derivatives in complex with Bcl-2 family proteins to guide the design of next-generation inhibitors with enhanced potency and selectivity.
-
Exploring novel THIQ scaffolds: Synthesizing and screening new libraries of THIQ derivatives with diverse substitution patterns to identify novel chemotypes with unique selectivity profiles.
-
Combination therapies: Investigating the synergistic effects of selective THIQ derivatives with other anticancer agents to overcome resistance and improve therapeutic outcomes.
By leveraging the experimental strategies outlined in this guide, researchers can effectively characterize the selectivity of novel THIQ derivatives and contribute to the development of safer and more effective cancer therapies.
References
-
Douzi, B. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 1686, 335-350. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
BIAcore. (n.d.). Surface plasmon resonance. Retrieved from [Link]
-
Mohammad, R. M., et al. (2015). Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy. Cancers, 7(3), 1470-1496. [Link]
-
Han, S. S., et al. (2022). Updates in the Use of BCL-2-Family Small Molecule Inhibitors for the Treatment of Relapsed/Refractory Multiple Myeloma. Cancers, 14(14), 3326. [Link]
-
Singh, V., et al. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol, 10(4), e3525. [Link]
-
Ryan, J. A., & D'Andrea, A. D. (2018). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Methods in Molecular Biology, 1707, 123-134. [Link]
-
Leverson, J. D., et al. (2015). Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy. Science Translational Medicine, 7(279), 279ra40. [Link]
-
Pan, R., et al. (2023). Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. Cancers, 15(18), 4536. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Mohammad, R. M., et al. (2011). Small-molecule inhibitors reveal a new function for Bcl-2 as a pro-angiogenic signaling molecule. Current Cancer Drug Targets, 11(1), 101-111. [Link]
-
Roberts, A. W., & Majewski, I. J. (2020). Therapeutic development and current uses of BCL-2 inhibition. Hematology. American Society of Hematology. Education Program, 2020(1), 1-8. [Link]
-
Kang, M. H., & Reynolds, C. P. (2009). Small-molecule inhibitors of Bcl-2 family proteins. Small Molecule Inhibitors of Bcl-2. [Link]
-
Azmi, A. S., et al. (2013). Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy. Current Medicinal Chemistry, 20(1), 110-120. [Link]
-
Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]
-
Stamos, M. A., et al. (2009). Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 200-203. [Link]
-
Han, B., et al. (2015). Selective Inhibition of BCL2 Shows Antitumor Effects in Lung Cancer. Cancer Discovery, 5(8), 832-843. [Link]
-
Trisciuoglio, D., et al. (2022). Cytotoxic screening of putative inhibitors of Bcl-2 anti-apoptotic proteins. Theranostics, 12(1), 1-16. [Link]
-
Pollyea, D. A., et al. (2021). The Intriguing Clinical Success of BCL-2 Inhibition in Acute Myeloid Leukemia. Cancer Discovery, 11(3), 555-562. [Link]
-
Cierpicki, T., & Grembecka, J. (2014). (A) Bcl-2 family dual-channel fluorescence polarization assay schematic... Journal of Biomolecular Screening, 19(5), 727-737. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 22-38. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Chemi, G., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(12), 940-951. [Link]
-
Zhang, H., et al. (2002). Development of a high-throughput fluorescence polarization assay for Bcl-x(L). Analytical Biochemistry, 307(1), 70-75. [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 22-38. [Link]
-
Glavaš, M., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(1), 159. [Link]
-
Tellinghuisen, J. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 856. [Link]
-
Scientific Diagram. (n.d.). IC 50 values of compounds (μM). Retrieved from [Link]
-
Carbone, C., et al. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Theranostics, 12(1), 1-16. [Link]
-
El Dakkak, B., et al. (2024). Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy. Journal of Applied Pharmacology, 16(2), 115-126. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Kannan, K., & Krishnakumar, S. (2012). A comparative analysis of BCL-2 family. Bioinformation, 8(23), 1136-1141. [Link]
-
University of Iowa. (n.d.). Staining DNA and Bcl-2 | Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothermal titration calorimetry of binding of two inhibitors to β−.... Retrieved from [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 712-734. [Link]
-
Zhai, D., et al. (2006). Comparison of chemical inhibitors of antiapoptotic Bcl-2-family proteins. Cell Death and Differentiation, 13(8), 1419-1421. [Link]
-
Cirmena, G., et al. (2022). Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. International Journal of Molecular Sciences, 23(21), 13083. [Link]
Sources
- 1. A comparative analysis of BCL-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules [thno.org]
- 4. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]
- 5. researchgate.net [researchgate.net]
- 6. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
The Alchemist's Guide to a Privileged Scaffold: Benchmarking Modern Tetrahydroisoquinoline Syntheses Against Enduring Classics
The tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, forming the structural heart of a vast number of natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities, including antitumor, antihypertensive, and antiviral properties.[1][2] For decades, the construction of this privileged scaffold has been dominated by a handful of venerable name reactions. However, the relentless pursuit of efficiency, stereochemical control, and greener processes has ushered in a new era of catalytic and asymmetric methodologies.
This guide provides an in-depth, objective comparison of new THIQ synthesis methods against these classical reactions. We will move beyond a mere recitation of procedures to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
Section 1: The Titans of Tradition: A Critical Look at Classical THIQ Syntheses
The enduring utility of classical methods lies in their conceptual simplicity and the sheer volume of precedent. However, they often come with significant trade-offs, including harsh reaction conditions, limited substrate scope, and a lack of inherent stereocontrol.
The Pictet-Spengler Reaction: The Cornerstone Condensation
Discovered in 1911, the Pictet-Spengler reaction is arguably the most direct route to THIQs.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[2][3]
Mechanistic Rationale: The reaction's driving force is the formation of an electrophilic iminium ion from the amine and carbonyl precursors under acidic conditions.[3] This intermediate is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring. The nucleophilicity of the aromatic ring is paramount; electron-donating groups are often required for high yields under mild conditions.[4] For less activated systems, strong acids and higher temperatures are necessary.[3]
Diagram: Pictet-Spengler Reaction Mechanism
Sources
A Head-to-Head Comparison of Tetrahydroisoquinoline-Based PDE4 Inhibitors: A Guide for Drug Development Professionals
This guide provides an in-depth, technical comparison of emerging tetrahydroisoquinoline-based phosphodiesterase 4 (PDE4) inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of compounds to offer a synthesized analysis of their performance, supported by experimental data and a clear rationale for the methodologies presented.
Introduction: The Rationale for Targeting PDE4 in Inflammatory Disease
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. As a member of the larger phosphodiesterase superfamily, its primary role is the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that governs a wide array of cellular functions.[1][2][3] In immune and inflammatory cells, elevated levels of cAMP are generally associated with a suppressed inflammatory response.[4][5] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens this natural anti-inflammatory brake, permitting the production and release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-12, IL-17, IL-23), and interferon-gamma (IFN-γ).[6][7][8]
Inhibition of PDE4 blocks this degradation, leading to an accumulation of intracellular cAMP.[1][9] This, in turn, activates Protein Kinase A (PKA), which triggers a downstream cascade that ultimately suppresses the transcription of pro-inflammatory cytokine genes and enhances the production of anti-inflammatory cytokines such as IL-10.[4][6][8] This mechanism makes PDE4 a highly attractive therapeutic target for a range of chronic inflammatory and autoimmune diseases, including psoriasis, psoriatic arthritis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).[3][10][11][12] Several PDE4 inhibitors, such as apremilast, crisaborole, and roflumilast, have received regulatory approval, validating the therapeutic potential of this target.[10][11][12]
The PDE4 Signaling Pathway
The central role of PDE4 in modulating the inflammatory response is depicted in the signaling pathway below.
The Tetrahydroisoquinoline Scaffold: A Privileged Structure in PDE4 Inhibitor Design
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise orientation of functional groups into the binding sites of various biological targets. In the context of PDE4, the THIQ scaffold serves as an effective anchor to position substituents that interact with key residues within the enzyme's active site.[13][14]
Researchers have leveraged this scaffold to design novel PDE4 inhibitors, aiming to optimize potency, selectivity (particularly for PDE4B and PDE4D isoforms, which are most relevant to inflammation), and pharmacokinetic properties while minimizing the side effects (like nausea and emesis) that have plagued earlier generations of PDE4 inhibitors.[13][15][16] Structure-based design, often aided by molecular docking simulations, has been instrumental in developing THIQ derivatives that effectively block the catalytic domain of PDE4.[14][16]
Head-to-Head Performance Comparison
This section compares several novel tetrahydroisoquinoline-based PDE4 inhibitors from recent preclinical studies. The data is synthesized from multiple sources to provide a comparative overview of their potency and cellular activity. It is important to note that direct comparisons between compounds tested in different studies should be made with caution due to potential variations in assay conditions.
| Compound ID/Reference | Target | IC₅₀ (µM) | Cell-Based Assay | Cellular Potency (IC₅₀) | Selectivity Profile |
| Compound 19[13] | PDE4B | 0.88 | LPS-induced TNF-α release | Strong inhibition reported | 21-fold more selective for PDE4B over PDE4D compared to rolipram.[13] |
| Compound 8[14] | PDE4B | Not specified, but showed "best inhibitory activity" | Not specified | Not specified | Good selectivity against PDE4B reported.[14] |
| Compound 4m[16] | PDE4B | "Good inhibitory activity" | LPS-induced TNF-α release | Considerable in vivo activity in animal models of asthma/COPD and sepsis.[16] | Exhibited the best potential selective activity against PDE4B in its series.[16] |
| Compound 36[17] | PDE4D | "Significant inhibitory potency" | LPS-induced TNF-α release (RAW 264.7 & hPBMCs) | Significant efficacy in an in vivo psoriasis-like model via topical administration.[17] | High selectivity reported.[17] |
| Rolipram (Reference) | PDE4 | ~1.0 - 2.0 (varies by assay) | LPS-induced TNF-α production | Potent inhibitor, but limited by side effects. | Often used as a benchmark for PDE4B/PDE4D selectivity.[13] |
| Apremilast (Reference) | PDE4 | ~0.074 (for TNF-α inhibition) | Spontaneous TNF-α release (Rheumatoid synovial cells) | IC₅₀ of 55 nM for TNF-α inhibition from LPS-stimulated monocytes.[18] | Approved for psoriasis and psoriatic arthritis.[6][9] |
Key Insights from the Data:
-
Potency: Several THIQ derivatives demonstrate potent inhibition of PDE4, with Compound 19 showing a sub-micromolar IC₅₀ value for PDE4B.[13] This is a promising starting point for further optimization.
-
Selectivity: A key development goal is achieving selectivity for PDE4B and PDE4D over other isoforms to mitigate side effects. Compound 19 notably shows significantly better selectivity for PDE4B over PDE4D than the reference compound rolipram.[13]
-
Cellular and In Vivo Activity: The true potential of these inhibitors is demonstrated by their ability to suppress inflammatory mediators in cellular assays and show efficacy in animal models. Compounds 36 and 4m have shown significant anti-inflammatory effects in both cell-based assays and in vivo models of psoriasis and respiratory inflammation, respectively.[16][17] This translation from enzymatic inhibition to biological effect is a critical validation step.
Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays used to characterize these inhibitors, designed to ensure reproducibility and self-validation.
In Vitro PDE4 Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on the catalytic activity of a specific PDE4 isoform.
Causality: The purpose is to quantify the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀). This provides a direct measure of potency at the molecular target.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human PDE4B or PDE4D enzyme, assay buffer (e.g., Tris-HCl, MgCl₂), cAMP substrate, test compounds, 5'-nucleotidase (snake venom), detection reagent (e.g., a fluorescent phosphate detection kit), and microplates.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing.
-
Assay Procedure: a. To the wells of a microplate, add the assay buffer, the diluted test compound (or DMSO for control wells), and the recombinant PDE4 enzyme solution. b. Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme. c. Initiate the enzymatic reaction by adding the cAMP substrate to all wells. d. Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C. The reaction time should be optimized to ensure it falls within the linear range of the enzyme kinetics. e. Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.
-
Detection of AMP: a. The product of the reaction, AMP, is quantified. A common method is to add 5'-nucleotidase, which converts AMP to adenosine. b. The resulting phosphate is then detected using a colorimetric or fluorescent assay.
-
Data Analysis: a. Subtract the background signal (wells with no enzyme). b. Normalize the data, setting the uninhibited control (DMSO only) as 100% activity and a fully inhibited control as 0% activity. c. Plot the percent inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular TNF-α Release Assay (LPS-Stimulated Monocytes)
This protocol measures a compound's ability to inhibit the release of a key pro-inflammatory cytokine from immune cells.
Causality: This assay validates that the enzymatic inhibition observed in vitro translates into a functional anti-inflammatory effect in a relevant cellular context. It bridges the gap between molecular potency and physiological response.
Step-by-Step Methodology:
-
Cell Culture: a. Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. Alternatively, use a monocytic cell line such as THP-1 or RAW 264.7. Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Assay Procedure: a. Seed the cells into a 96-well culture plate at an appropriate density. b. Pre-treat the cells with various concentrations of the test compounds (serially diluted in culture medium) for 1-2 hours. Include a vehicle control (e.g., DMSO). c. Stimulate the cells to produce TNF-α by adding lipopolysaccharide (LPS) to all wells except for the unstimulated control. A typical concentration is 1 µg/mL. d. Incubate the plate for 4-18 hours.
-
TNF-α Quantification: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant, which contains the secreted TNF-α. c. Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: a. Generate a standard curve from the ELISA standards. b. Calculate the concentration of TNF-α in each sample. c. Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and calculate the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Analysis of the THIQ derivatives provides key insights into the structural requirements for potent and selective PDE4 inhibition:[13][14][16]
-
Catechol Diether Moiety: Similar to classic PDE4 inhibitors like rolipram, many potent THIQ derivatives feature a catechol diether moiety (e.g., a 3-cyclopentyloxy-4-methoxyphenyl group). This group is crucial for forming hydrogen bonds with key residues (like Glutamine) in the active site of the PDE4 enzyme.[14]
-
Substitutions on the THIQ Ring: The attachment of specific groups to the THIQ core can significantly influence both potency and selectivity. For instance, adding rigid substituents at the C-3 position has been shown to favor selectivity for specific PDE4 subtypes.[13]
-
Linker and Terminal Groups: The nature of the group attached to the nitrogen of the THIQ ring is critical. Studies have shown that incorporating groups like a sulfonamide or modifying the terminal phenyl ring can dramatically enhance inhibitory activity against PDE4B and improve subtype selectivity.[13]
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold represents a promising platform for the design of next-generation PDE4 inhibitors. Preclinical data indicates that novel THIQ derivatives can achieve high potency, significant cellular anti-inflammatory activity, and improved selectivity profiles compared to earlier reference compounds.[13][16][17] The in vivo efficacy demonstrated by compounds like 36 in psoriasis models highlights the therapeutic potential of this chemical class.[17]
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of the most promising leads to assess their drug-like properties, including oral bioavailability and metabolic stability.[19][20][21][22] Head-to-head clinical trials will ultimately be necessary to determine their therapeutic index and clinical utility compared to existing treatments.[23] The continued application of structure-based drug design will be essential to further refine the THIQ scaffold, optimizing the balance between efficacy and safety to deliver novel, effective oral therapies for a wide range of inflammatory diseases.
References
-
Crisaborole Mechanism of Action. EUCRISA® (crisaborole) ointment 2% HCP Site. Available from: [Link]
-
Schett, G., et al. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PMC - PubMed Central. Available from: [Link]
-
Mechanism of Action (MOA). Otezla® (apremilast) HCP. Available from: [Link]
-
Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target. Patsnap Synapse. (2023-10-03). Available from: [Link]
-
FDA Approved PDE4 Inhibitor Roflumilast for Atopic Dermatitis. Sino Biological. (2024-07-09). Available from: [Link]
-
Hatzelmann, A., et al. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. PubMed. Available from: [Link]
-
What is the mechanism of Roflumilast? Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Ho, S.G., et al. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. PubMed Central. (2025-07-01). Available from: [Link]
-
Li, H., et al. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. Available from: [Link]
-
Liao, Y., et al. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. PubMed. (2018-04-15). Available from: [Link]
-
Mechanism of action of apremilast. ResearchGate. Available from: [Link]
-
Ho, S.G., et al. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. JCAD. Available from: [Link]
-
Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis. PMC - NIH. (2023-08-22). Available from: [Link]
-
The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation. PubMed. Available from: [Link]
-
Song, G., et al. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. PubMed. (2015-10-15). Available from: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023-06-03). Available from: [Link]
-
McCann, F.E., et al. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis. PubMed Central. Available from: [Link]
-
Beume, R., et al. Pharmacology, clinical efficacy, and tolerability of phosphodiesterase-4 inhibitors: impact of human pharmacokinetics. PubMed. Available from: [Link]
-
Norris, V., et al. Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers. NIH. Available from: [Link]
-
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC - NIH. Available from: [Link]
-
Liao, Y., et al. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Stork. Available from: [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. Available from: [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available from: [Link]
-
Matera, M.G., et al. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central. (2022-08-04). Available from: [Link]
-
van der Mey, D., et al. Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK-648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction. NIH. (2017-01-15). Available from: [Link]
-
Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. PMC - NIH. Available from: [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed. (2022-08-04). Available from: [Link]
-
Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. PMC - PubMed Central. (2017-09-01). Available from: [Link]
-
A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. PMC - NIH. Available from: [Link]
-
Pharmacokinetics difference between the PDE inhibitor drugs. ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. ResearchGate. Available from: [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. King's College London. Available from: [Link]
-
Kumar, D., et al. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors. PubMed. (2018-10-15). Available from: [Link]
-
Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology. Available from: [Link]
-
Determination of the efficacy of established and novel PDE4 inhibitors... ResearchGate. Available from: [Link]
-
Safety, pharmacokinetics, and pharmacodynamics of ART-648, a PDE4 inhibitor in healthy subjects: A randomized, placebo-controlled phase I study. PubMed. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ScienceDirect. Available from: [Link]
-
Phosphodiesterase-4 Inhibition in Psoriasis. PMC - NIH. (2021-03-17). Available from: [Link]
-
PDE4 inhibitor with potential for the treatment of psoriasis reported. BioWorld. (2024-11-29). Available from: [Link]
-
Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. ResearchGate. (2025-04-07). Available from: [Link]
Sources
- 1. Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 2. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcadonline.com [jcadonline.com]
- 6. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. otezlapro.com [otezlapro.com]
- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 | MDPI [mdpi.com]
- 16. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology, clinical efficacy, and tolerability of phosphodiesterase-4 inhibitors: impact of human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK‐648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety, pharmacokinetics, and pharmacodynamics of ART-648, a PDE4 inhibitor in healthy subjects: A randomized, placebo-controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PDE4 inhib News - LARVOL Sigma [sigma.larvol.com]
Safety Operating Guide
Navigating the Disposal of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid are at the forefront of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to foster a culture of safety and operational excellence in your laboratory.
Hazard Assessment and Regulatory Landscape
Before any disposal protocol can be established, a thorough understanding of the compound's hazards and the governing regulations is paramount.
1.1. Known Hazards of this compound
Based on available Safety Data Sheets (SDS), this compound is classified with the following primary hazard:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
The GHS pictogram associated with this hazard is the exclamation mark (GHS07), indicating a potential hazard to health. Some related compounds also exhibit skin and eye irritation properties. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound.
1.2. U.S. Environmental Protection Agency (EPA) Hazardous Waste Determination
Proper disposal hinges on determining if the waste is classified as "hazardous" by the EPA under the Resource Conservation and Recovery Act (RCRA). Chemical wastes are broadly categorized as "listed" or "characteristic" hazardous wastes.[1][2][3]
1.2.1. Listed Hazardous Wastes
An extensive review of the EPA's F, K, P, and U lists of hazardous wastes indicates that This compound is not a specifically listed hazardous waste .[4][5][6][7] This means its classification as hazardous or non-hazardous depends on whether it exhibits any of the four characteristics of hazardous waste.
1.2.2. Characteristic Hazardous Wastes
The generator of the waste is legally responsible for determining if it exhibits any of the following four characteristics:[1][2][3][8]
-
Ignitability (D001): This applies to liquids with a flashpoint below 140°F (60°C), flammable solids, and oxidizers.[2][5] The available SDS for this compound, a solid, states that the flash point is not applicable. However, if dissolved in a flammable solvent, the resulting solution could be ignitable.
-
Corrosivity (D002): This applies to aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel at a specific rate.[2][5][8] As a carboxylic acid, aqueous solutions of this compound will be acidic. The exact pH will depend on the concentration.
-
Reactivity (D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases.[2][8] There is no indication from available data that this compound is reactive.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for specific toxic substances to leach into groundwater.[1][9] There is no data to suggest that this compound would fail the TCLP for any of the regulated substances.
The following diagram illustrates the decision-making process for classifying your this compound waste:
Caption: Decision workflow for classifying chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable plan for the safe handling and disposal of this compound waste.
Step 1: Waste Minimization and Segregation
The most effective disposal strategy begins with waste minimization. Order only the quantity of the chemical required for your experiments.[10]
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, leak-proof container.
-
Liquid Waste: If the compound is in solution, segregate it based on the solvent. Do not mix aqueous solutions with organic solvent solutions.
-
Incompatible Materials: Keep this waste stream separate from strong bases, oxidizing agents, and reactive metals.
Step 2: Waste Container Selection and Labeling
-
Container: Use a container that is compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, ensure the container material is compatible with the solvent. Never use food containers.[11]
-
Labeling: As soon as waste is added to the container, it must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate percentages of each component.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 3: On-Site Accumulation
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[10]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Final Disposal
The final disposal route depends on the hazardous waste determination made in Section 1.
Scenario A: The Waste is Determined to be Characteristic Hazardous Waste
If the waste (e.g., a highly acidic solution) is determined to be a characteristic hazardous waste, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of hazardous waste yourself.
Scenario B: The Waste is Determined to be Non-Hazardous
If, after a thorough evaluation, the waste does not exhibit any of the four hazardous characteristics, it can be managed as non-hazardous waste.[11]
-
Solid Non-Hazardous Waste: Even if non-hazardous, it is best practice to dispose of solid chemical waste through your institution's EHS office to ensure it is handled appropriately. Do not dispose of it in the regular trash unless explicitly permitted by your institution's policies.[12]
-
Aqueous Non-Hazardous Waste: For dilute aqueous solutions that are determined to be non-corrosive (pH between 5.5 and 10.5) and contain no other hazardous components, drain disposal may be an option, but only if permitted by your local wastewater authority and institutional policies .[12] Always flush with copious amounts of water.
The following flowchart outlines the procedural steps for disposal:
Caption: Procedural flowchart for chemical waste disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (Contained and Manageable):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
Report the incident to your laboratory supervisor and EHS office.
-
-
Major Spill (Large, Uncontained, or Involving Personal Injury):
-
Evacuate the area immediately.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Activate the nearest fire alarm to alert emergency services.
-
Call your institution's emergency number and provide details of the spill.
-
Do not re-enter the area until it has been cleared by trained emergency responders.
-
Conclusion
The responsible disposal of this compound is not merely a procedural task but a cornerstone of a robust safety culture. By adhering to the principles of thorough hazard assessment, proper segregation, and compliant disposal practices, researchers can ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- RCRA Characteristic Waste | Office of Clinical and Research Safety. (n.d.).
- Hazardous Waste Determination | Office of Environmental Health and Safety. (n.d.).
- Hazardous Waste Characterization - Jones & Henry Labor
- Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.).
- Understanding the Hazardous Waste Determination Process. (2014, March 7). Retrieved from Indiana Department of Environmental Management.
- Four Characteristics of Hazardous Waste. (2025, November 26).
- Hazardous Waste and Disposal Considerations. (n.d.).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.).
- Disposal Procedures for Non Hazardous Waste | SFA. (n.d.).
- Guide to Managing Laboratory Chemical Waste. (n.d.).
- Waste Characterization. (2024, September 5).
- RCRA Hazardous Waste F list. (n.d.).
- EPA Hazardous Waste Codes. (n.d.).
- frequently-used federal hazardous waste codes. (n.d.). Retrieved from New Hampshire Department of Environmental Services.
- 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid AldrichCPR | Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1).
- Hazardous Waste Characteristics | US EPA. (2025, September 8).
- SAFETY DATA SHEET. (2024, March 30).
- Waste Code - EPA. (n.d.). Retrieved from U.S. Environmental Protection Agency.
- EPA HAZARDOUS WASTE CODES. (n.d.).
- SAFETY DATA SHEET. (2025, September 6).
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489. (n.d.).
- EPA Hazardous Waste Characteristics. (n.d.).
- 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. (n.d.).
Sources
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. in.gov [in.gov]
- 4. media.clemson.edu [media.clemson.edu]
- 5. my.alfred.edu [my.alfred.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. wku.edu [wku.edu]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. Hazardous Waste Characterization | Jones & Henry Laboratories, Inc. [jhlaboratories.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid: Essential Safety Protocols
This guide provides comprehensive safety and handling protocols for 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid (CAS No. 526219-52-3). As drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Analysis: A Proactive Approach to Safety
This compound is a solid organic compound with the molecular formula C₁₀H₁₁NO₂. While the primary documented hazard is "Harmful if swallowed" (H302, Acute Toxicity 4, Oral), a deeper analysis of its chemical structure is critical for a complete risk assessment.
The molecule is a derivative of 1,2,3,4-tetrahydroisoquinoline. The parent compound, tetrahydroisoquinoline, is classified as a corrosive and toxic substance, with significant hazards including being fatal in contact with skin (H310), causing severe skin burns and eye damage (H314), and being harmful if inhaled (H332).[1][2][3][4] Although the carboxylic acid derivative may have a different toxicological profile, the potential for shared hazards from the core ring structure necessitates a cautious and conservative approach. Furthermore, the carboxylic acid group itself can contribute to skin and eye irritation.[5]
Therefore, our safety protocols are designed to mitigate not only the documented hazards but also the potential risks inferred from its structural analogues.
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound in solid (powder) form.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields OR chemical splash goggles. | Primary Hazard: Eye Irritation. The parent compound can cause severe eye damage.[1][4] Handling the solid powder poses a risk of airborne particles entering the eye. Goggles provide a more complete seal than glasses. |
| Face Shield (worn over glasses/goggles). | Recommended when handling larger quantities (>5g) or when there is a significant risk of splashing or dust generation. Provides an additional layer of protection for the entire face.[5] | |
| Skin & Body Protection | Fully-buttoned, long-sleeved lab coat. | Protects against incidental contact and contamination of personal clothing.[6] |
| Closed-toe shoes. | Shoes must be made of a non-porous material to prevent absorption in case of spills.[6] | |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. | Primary Hazard: Skin Irritation/Toxicity. The parent compound is fatal on skin contact.[1][4] Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound.[5] Always inspect gloves for defects before use and remove them immediately if contaminated. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | Primary Hazard: Respiratory Irritation.[7] A chemical fume hood is the primary engineering control to prevent inhalation of airborne powder.[6] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 for particulates or a full-face respirator with appropriate cartridges) is mandatory.[5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential for minimizing exposure and preventing contamination.
Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound must occur in a designated area, preferably within a certified chemical fume hood to control dust.[6]
-
Verify Airflow: Before starting, ensure the chemical fume hood is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before introducing the chemical to the workspace.
-
Emergency Equipment: Know the location and proper use of the nearest safety shower and eyewash station.
Caption: Safe Handling Workflow for this compound.
Donning and Doffing PPE
-
Donning Sequence: Put on your lab coat, followed by eye protection, and finally, gloves.
-
Doffing Sequence (to prevent cross-contamination): This order is critical.
-
Gloves: Remove gloves first, turning them inside out as you pull them off.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove eye protection last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
-
Spill and Disposal Plan
Spill Cleanup
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding the creation of dust. Use a damp paper towel to wipe the area after removing the bulk material.
-
Place all contaminated materials (paper towels, sweepings) into a sealed, labeled hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
-
Solid Waste: All disposable materials contaminated with this compound (e.g., used gloves, weigh boats, contaminated paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6][8]
-
Chemical Waste: Unused or waste quantities of the chemical must be disposed of as hazardous chemical waste.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[8]
Caption: Logic for PPE Selection based on Hazard Assessment and Controls.
By integrating this comprehensive understanding of the potential hazards with strict adherence to these operational and disposal plans, you can ensure a safe and productive research environment when working with this compound.
References
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. leelinework.com [leelinework.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
